molecular formula C7H6ClF B1349765 5-Chloro-2-fluorotoluene CAS No. 452-66-4

5-Chloro-2-fluorotoluene

Cat. No.: B1349765
CAS No.: 452-66-4
M. Wt: 144.57 g/mol
InChI Key: JOXXHDGUTVUBDL-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorotoluene is a useful research compound. Its molecular formula is C7H6ClF and its molecular weight is 144.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXXHDGUTVUBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196422
Record name 5-Chloro-2-fluorotoluene
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Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-66-4
Record name 4-Chloro-1-fluoro-2-methylbenzene
Source CAS Common Chemistry
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Record name 5-Chloro-2-fluorotoluene
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Record name 5-Chloro-2-fluorotoluene
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Record name 5-chloro-2-fluorotoluene
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Foundational & Exploratory

5-Chloro-2-fluorotoluene chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-2-fluorotoluene

Abstract

This compound, with CAS number 452-66-4, is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its unique molecular structure, featuring chlorine, fluorine, and methyl substituents on a benzene ring, imparts specific reactivity that makes it a versatile building block in organic synthesis.[3] This document provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, reactivity, applications, and safety information for this compound, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
CAS Number 452-66-4[4]
Molecular Formula C₇H₆ClF[5]
Molecular Weight 144.57 g/mol [1][4]
IUPAC Name 4-Chloro-1-fluoro-2-methylbenzene[1]
Synonyms This compound[5]
Appearance Colorless to almost colorless clear liquid[1]
Density 1.188 g/mL at 25 °C[4][6]
Boiling Point 157-159 °C at 752 mmHg[4][6]
Flash Point 49 °C (120.2 °F) - closed cup[4]
Refractive Index (n20/D) 1.4995[4][6]
LogP 3.28[5]
Vapor Pressure 2.8±0.3 mmHg at 25°C[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

AssignmentChemical Shift (ppm)
A7.109
B7.064
C6.885
D (CH₃)2.212

Note: Data corresponds to a 399.65 MHz spectrum in CDCl₃.[7]

Synthesis and Reactivity

Synthesis

A common method for the preparation of this compound involves a diazotization-fluorination sequence starting from 5-chloro-2-methylaniline (also known as 5-chloro-2-aminotoluene).[8]

G cluster_0 Synthesis of this compound A 5-Chloro-2-methylaniline B Diazonium Salt Intermediate A->B  1. Anhydrous HF (Salification)  2. NaNO₂ (Diazotization)  (-3 to 0 °C) C This compound B->C Thermal Decomposition (0-40 °C)

Caption: Synthesis workflow for this compound.

Reactivity

This compound undergoes typical electrophilic aromatic substitution reactions. The directing effects of the substituents (ortho, para-directing methyl and fluorine; ortho, para-directing but deactivating chlorine) influence the position of substitution.

Key reactions include:

  • Nitration : Can be nitrated using solid acid catalysts under mild conditions to form nitro derivatives.[1]

  • Friedel-Crafts Alkylation : Reacts with alkyl halides in the presence of a Lewis acid to introduce alkyl groups to the aromatic ring.[1]

  • Halogenation : Further halogenation can occur at available positions on the ring through electrophilic substitution.[1]

G cluster_1 Reactivity of this compound Start This compound Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Alkylation Friedel-Crafts Alkylation (e.g., R-X/AlCl₃) Start->Alkylation Halogenation Further Halogenation (e.g., Br₂/FeBr₃) Start->Halogenation

Caption: Key chemical reactions of this compound.

Applications

This compound is a valuable intermediate in several industrial sectors.

  • Pharmaceutical Industry : It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including antihypertensives, antitumor agents, and antiviral drugs.[9] It is specifically noted for its use in preparing potent calcium (Ca++) agonists and topically active carbonic anhydrase inhibitors for glaucoma treatment.[2][3]

  • Agrochemicals : Used in the manufacturing of pesticides and herbicides.[1]

  • Chemical Industry : Serves as a precursor for dyes, pigments, and specialty chemicals.[1][9]

  • Material Science : Utilized in the development of new materials such as liquid crystals and OLEDs.[1][9]

G cluster_2 Application Workflow A This compound (Intermediate) B Pharmaceuticals A:start->B Synthesis of APIs (e.g., Carbonic Anhydrase Inhibitors) C Agrochemicals A:start->C Synthesis of Pesticides D Specialty Chemicals & Materials A:start->D Synthesis of Dyes, OLEDs

Caption: Role of this compound as a chemical intermediate.

Experimental Protocols

Synthesis of this compound from 5-Chloro-2-methylaniline

This protocol is based on the diazotization method.[8]

Materials:

  • 5-chloro-2-methylaniline

  • Anhydrous hydrofluoric acid (HF)

  • Sodium nitrite (NaNO₂)

  • Reaction vessel suitable for HF, equipped with cooling and dropping funnel.

Procedure:

  • Salification: Cool the anhydrous hydrofluoric acid (2-5 molar equivalents) to 5-7 °C in the reaction vessel. Add 5-chloro-2-methylaniline (1 molar equivalent) dropwise over several hours while maintaining the temperature. After the addition is complete, allow the mixture to react for an additional 1-3 hours.

  • Diazotization: Cool the resulting mixture to between -3 °C and 0 °C. Add a solution of sodium nitrite (1-1.5 molar equivalents) dropwise, ensuring the temperature does not exceed 0 °C. The addition should be carried out over 8-10 hours. Stir the reaction mixture for another 1-3 hours at this temperature.

  • Thermolysis: Warm the reaction mixture to between 0 °C and 40 °C. The diazonium salt will decompose, releasing nitrogen gas and forming the desired this compound.

  • Work-up and Purification: The product can be isolated by extraction and purified by distillation.

Safety Information

This compound is a hazardous and flammable chemical.[9][10] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[4]

Hazard InformationDetails
Signal Word Warning[4]
Hazard Statements H226: Flammable liquid and vapor.[4][10] H315: Causes skin irritation.[4][10] H319: Causes serious eye irritation.[4][10] H335: May cause respiratory irritation.[4][10]
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[4] P233: Keep container tightly closed.[4] P280: Wear protective gloves/eye protection/face protection.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Personal Protective Equipment Eyeshields, faceshields, gloves, respirator with appropriate filter (e.g., type ABEK).[4]
Storage Class 3 - Flammable liquids[4]

References

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Chloro-2-fluorotoluene, a key intermediate in the pharmaceutical and chemical industries. The information herein is intended to support research, development, and manufacturing activities by providing reliable physical data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is an aromatic organic compound.[1] Its molecular structure, featuring a toluene backbone substituted with both chlorine and fluorine atoms, imparts specific reactivity and physical characteristics that make it a valuable building block in organic synthesis.[2] It is primarily utilized as an intermediate in the creation of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3]

Data Presentation

The essential physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 452-66-4
Molecular Formula C₇H₆ClF
Molecular Weight 144.57 g/mol [1][4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 157-159 °C at 752 mmHg[4][5]
Density 1.188 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.4995[4][5]
Flash Point 49 °C (120.2 °F) - closed cup[4]
Purity Typically ≥ 98%

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical indicator of a liquid's purity and is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7]

Methodology:

  • Apparatus Setup: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube. This assembly is then attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or an aluminum block, filled with a high-boiling point liquid like paraffin oil.[7][8]

  • Heating: The apparatus is heated slowly and uniformly.[3]

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly be expelled. When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[7]

  • Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

  • Pressure Correction: The ambient atmospheric pressure should be recorded, as boiling points are pressure-dependent. The observed boiling point can be corrected to standard pressure if necessary.[1]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume and is a fundamental physical property for substance identification and quality control.[5]

Methodology:

  • Apparatus: A clean, dry measuring cylinder or a more precise pycnometer (density bottle) and an analytical balance are required.[9][10]

  • Mass Measurement of Empty Vessel: The mass of the empty, dry measuring cylinder is accurately determined using the analytical balance.[11]

  • Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[9][11]

  • Mass Measurement of Filled Vessel: The measuring cylinder containing the liquid is reweighed to determine the combined mass.[11]

  • Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V)[9]

  • Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.[5]

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a highly sensitive property used to identify and assess the purity of liquids.[12]

Methodology:

  • Apparatus: An Abbe refractometer is the standard instrument for this measurement.[12]

  • Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the surface of the measuring prism of the refractometer.

  • Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value (typically 20°C) by a circulating water bath, as the refractive index is temperature-sensitive.

Logical Workflow Visualization

The following diagram illustrates a representative workflow for the synthesis and quality control of this compound, a process relevant to its production for research and development purposes.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Analysis start Starting Material: 5-Chloro-2-aminotoluene step1 Diazotization Reaction (with NaNO2, HF) start->step1 Step 1 step2 Thermal Decomposition step1->step2 Step 2 product Crude this compound step2->product Step 3 distillation Fractional Distillation product->distillation qc_sample Purified Sample distillation->qc_sample bp_test Boiling Point Determination qc_sample->bp_test density_test Density Measurement qc_sample->density_test ri_test Refractive Index Measurement qc_sample->ri_test final_product Final Product (Meets Specification) bp_test->final_product density_test->final_product ri_test->final_product

Caption: Synthesis and Quality Control Workflow for this compound.

References

An In-depth Technical Guide to 5-Chloro-2-fluorotoluene (CAS: 452-66-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-fluorotoluene (CAS number 452-66-4), a versatile halogenated aromatic intermediate. This document details its physicochemical properties, synthesis methodologies, key applications in research and industry, spectroscopic data, and essential safety and toxicological information. The content is structured to serve as a practical resource for professionals in chemistry and pharmacology.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1][2] Its core structure consists of a toluene ring substituted with a chlorine atom at the 5-position and a fluorine atom at the 2-position. This substitution pattern imparts unique reactivity, making it a valuable building block in organic synthesis.[3][4]

PropertyValueSource(s)
CAS Number 452-66-4[1][2][3][5][6]
Molecular Formula C₇H₆ClF[2][5]
Molecular Weight 144.57 g/mol [2]
Alternate Name 4-Chloro-1-fluoro-2-methylbenzene[1][5]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 157-159 °C at 752 mmHg[6]
162.7 ± 20.0 °C at 760 mmHg[5]
Density 1.188 g/mL at 25 °C[6]
1.2 ± 0.1 g/cm³[5]
Refractive Index (n20/D) 1.4995[6]
1.502[5]
Flash Point 49 °C (120.2 °F) - closed cup
52.5 ± 7.3 °C[5]
Vapor Pressure 2.8 ± 0.3 mmHg at 25°C[5]
LogP 3.28[5]
InChI Key JOXXHDGUTVUBDL-UHFFFAOYSA-N[2][5]
SMILES Cc1cc(Cl)ccc1F[2]

Synthesis of this compound

A common and effective method for the preparation of this compound is through the diazotization of 5-chloro-2-methylaniline (also known as 5-chloro-2-aminotoluene), followed by a Schiemann-type reaction where the diazonium salt is thermally decomposed in the presence of a fluoride source, such as anhydrous hydrofluoric acid.[7]

G General Synthesis Workflow for this compound cluster_0 Step 1: Salt Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Thermal Decomposition A 5-Chloro-2-methylaniline C Salt Mixture 1 A->C B Anhydrous Hydrofluoric Acid B->C E Diazonium Salt Mixture 2 C->E D Sodium Nitrite D->E G This compound (Product) E->G Thermolysis F Heating (0-40 °C) F->E

Caption: Synthesis workflow for this compound.

Experimental Protocol: Preparation via Diazotization [7]

This protocol is based on a patented method for the synthesis of 4-chloro-2-fluorotoluene, which is an isomer of the target compound but illustrates the general procedure. The synthesis involves three main stages: salt formation, diazotization, and thermal decomposition.

1. Salt Formation (Salification):

  • Reactants: 5-chloro-2-methylaniline and anhydrous hydrofluoric acid are mixed in a molar ratio between 1:2 and 1:5.

  • Procedure: 5-chloro-2-methylaniline is added dropwise to anhydrous hydrofluoric acid at a constant rate over 7 to 10 hours.

  • Conditions: The reaction temperature is maintained at 5-7 °C.

  • Duration: After the addition is complete, the mixture is allowed to react for an additional 1 to 3 hours at the same temperature to yield "mixture 1".[7]

2. Diazotization:

  • Reactants: "Mixture 1" and sodium nitrite. The molar ratio of sodium nitrite to the initial 5-chloro-2-methylaniline is between 1:1 and 1.5:1.

  • Procedure: Sodium nitrite is added dropwise to "mixture 1" at a constant rate over 8 to 10 hours.

  • Conditions: The reaction temperature is maintained between -3 °C and 0 °C.

  • Duration: After the addition is complete, the reaction is continued for another 1 to 3 hours to obtain "mixture 2".[7]

3. Thermal Decomposition (Thermolysis):

  • Procedure: "Mixture 2" is heated to induce decomposition.

  • Conditions: The temperature is maintained between 0 °C and 40 °C.

  • Outcome: The diazonium group is replaced by fluorine, yielding the final product, this compound. The product can then be isolated and purified through standard methods such as distillation.[7]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of commercially and scientifically important molecules. Its primary value lies in its use as a building block for introducing the this compound moiety into larger, more complex structures.[3][4]

G Applications of this compound cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Material Science A This compound (CAS: 452-66-4) B Antihypertensives (e.g., Calcium Agonists) A->B C Carbonic Anhydrase Inhibitors (e.g., for Glaucoma) A->C D Antitumor & Antiviral Agents A->D E Other APIs A->E F Pesticides A->F G Herbicides A->G H Liquid Crystals & OLEDs A->H I Polymers & Resins A->I

Caption: Key application areas for this compound.

  • Pharmaceutical Industry: This is the most significant area of application. The compound serves as a crucial precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Notable examples include potent and long-lasting calcium (Ca++) agonists used as antihypertensive agents and topically active carbonic anhydrase inhibitors for the treatment of conditions like glaucoma.[3][4] It is also used in the development of antitumor, antiviral, anti-inflammatory, and cholesterol-lowering drugs.[1]

  • Agrochemicals: It is utilized in the production of specialty chemicals for agriculture, including pesticides and herbicides.[1]

  • Chemical Industry: The compound is a vital ingredient in the manufacture of dyes, pigments, and flavors.[1]

  • Material Science: this compound finds use in the synthesis of electronic materials, such as liquid crystals and OLEDs, as well as polymers and plastics.[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Data is available from various sources.

Spectrum TypeAvailable Data and Sources
¹H NMR Spectra are available. A 300 MHz spectrum in neat conditions shows characteristic peaks at approximately δ 6.9 (aromatic H), δ 6.7 (aromatic H), and δ 2.09 (methyl H).[8] A 399.65 MHz spectrum in CDCl₃ shows peaks at δ 7.109, 7.064, 6.885 (aromatic protons), and 2.212 (methyl protons).[8]
¹³C NMR Data is available for this compound and related isomers.[9]
IR (Infrared) FTIR and ATR-IR spectra are available, which can be used to identify functional groups.[10][11]
MS (Mass Spectrometry) Mass spectral data is available, providing information on the molecular weight and fragmentation patterns.[8]

Safety and Toxicology

This compound is classified as a hazardous chemical and requires careful handling.[1] It is a flammable liquid and vapor.[2]

Hazard InformationDetailsSource(s)
GHS Signal Word Warning[5]
GHS Hazard Statements H226: Flammable liquid and vapor.[2][5]
H315: Causes skin irritation.[2][5]
H319: Causes serious eye irritation.[2][5]
H335: May cause respiratory irritation.[2][5]
GHS Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
P261: Avoid breathing mist or vapors.[5]
P280: Wear protective gloves/eye protection/face protection.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) should be worn.[5]
Storage Class 3 - Flammable liquids
Toxicology LD50 Dermal (Rabbit): > 2,000 mg/kg (Literature value)
No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

Handling and Storage: Store in a well-ventilated place and keep the container tightly closed. Keep cool and away from heat and sources of ignition. Ground/bond container and receiving equipment to prevent static discharge. Use only non-sparking tools and explosion-proof electrical equipment.

References

A Technical Overview of 5-Chloro-2-fluorotoluene: Molecular Composition and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth look at the fundamental molecular characteristics of 5-Chloro-2-fluorotoluene, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its molecular formula and weight, presented in a clear, structured format for ease of reference.

Core Molecular Data

This compound is an aromatic organic compound.[1] Its quantitative molecular data are summarized below.

PropertyValue
Chemical Name This compound
Molecular Formula C₇H₆ClF[1][2][3][4]
Molecular Weight 144.57 g/mol [1][3][5]
Alternate IUPAC Name 4-chloro-1-fluoro-2-methylbenzene[1]
CAS Number 452-66-4[1][2][3][5][6]

Logical Derivation of Molecular Properties

The molecular formula and weight of this compound are derived from its structural components. The following diagram illustrates the logical relationship between the compound's nomenclature and its fundamental chemical properties.

G cluster_0 Structural Components cluster_1 Compound Identity cluster_2 Chemical Formula & Weight Toluene Toluene (C₇H₈) Compound This compound Toluene->Compound Chloro Chloro Group (Cl) Chloro->Compound Fluoro Fluoro Group (F) Fluoro->Compound Formula Molecular Formula C₇H₆ClF Compound->Formula yields MolWeight Molecular Weight 144.57 g/mol Formula->MolWeight calculates to

Logical flow from components to molecular weight.

Experimental Protocols

The molecular weight of this compound is a calculated value based on the atomic weights of its constituent atoms (Carbon, Hydrogen, Chlorine, and Fluorine) as derived from its molecular formula. Experimental verification of this value is typically achieved through mass spectrometry.

Methodology for Mass Spectrometry:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized, often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector measures the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion [M]+, confirming the molecular weight of the compound. For this compound, this peak would be observed at approximately m/z 144.[4] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable.

References

An In-Depth Technical Guide to the Handling and Storage of 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 5-Chloro-2-fluorotoluene, a versatile intermediate compound utilized in the pharmaceutical and chemical industries. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research and development activities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₆ClF
Molecular Weight 144.57 g/mol
CAS Number 452-66-4
Appearance Colorless to almost colorless clear liquid
Boiling Point 157-159 °C at 752 mmHg
Density 1.188 g/mL at 25 °C
Flash Point 49 °C (120.2 °F) - closed cup
Refractive Index n20/D 1.4995

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammable Liquid and Vapor (H226): Vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces.[1][2]

  • Skin Irritation (H315): Causes skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, minimum 4mil thickness).

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of inadequate ventilation, use a respirator with an appropriate filter for organic vapors.

Handling and Storage Procedures

Proper handling and storage are paramount to prevent accidents and maintain the chemical's stability.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1]

  • The storage area should be away from sources of ignition and incompatible materials such as oxidizing agents.

  • Ground and bond containers during transfer to prevent static discharge.[1]

Handling
  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted based on the specific requirements of the experiment and a thorough risk assessment.

Protocol 1: Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is operational and the work area is clear of ignition sources. Assemble all necessary glassware and equipment.

  • Inert Atmosphere (if required): If the reaction is sensitive to air or moisture, oven-dry all glassware and cool under a stream of inert gas (e.g., nitrogen or argon).

  • Dispensing:

    • For transfers of small volumes, use a clean, dry syringe or a micropipette with compatible tips.

    • For larger volumes, carefully pour the liquid from its container into a graduated cylinder or reaction vessel within the fume hood.

    • To prevent static electricity build-up during transfer between metal containers, ensure they are properly grounded and bonded.

  • Weighing: If a precise mass is required, dispense the liquid into a tared, sealed container and weigh.

  • Cleanup: Immediately clean any spills and decontaminate glassware.

Protocol 2: Setting up a Chemical Reaction
  • Glassware and Equipment: Select a clean, dry reaction flask with a volume at least twice the total volume of the planned reaction mixture. Add a magnetic stir bar.

  • Inert Atmosphere: If the reaction is air or moisture-sensitive, assemble the glassware (e.g., with a condenser and gas inlet) and purge the system with an inert gas.

  • Reagent Addition:

    • Add this compound to the reaction flask using a syringe or dropping funnel while maintaining a positive pressure of inert gas.

    • If the reaction is exothermic, consider adding the reagent dropwise and using a cooling bath to control the temperature.

  • Reaction Monitoring: Monitor the reaction progress as per the specific experimental procedure.

  • Work-up: Once the reaction is complete, follow the appropriate quenching and work-up procedures, keeping in mind the flammability and reactivity of all components.

Emergency Procedures

Spill Response

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources if it is safe to do so.

  • Ventilate: Increase ventilation to the area.

  • Containment (for small spills):

    • Don the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Create a dike around the spill to prevent it from spreading.

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Reporting: Report the incident to the appropriate safety personnel.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the logical workflows for the safe handling and storage, and for responding to a spill of this compound.

Safe_Handling_and_Storage_Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Container inspect Inspect for Damage receive->inspect log Log in Inventory inspect->log storage_location Store in Flammable Liquids Cabinet log->storage_location segregate Segregate from Incompatible Materials storage_location->segregate don_ppe Don Appropriate PPE segregate->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood ground_bond Ground and Bond Containers fume_hood->ground_bond dispense Dispense Chemical ground_bond->dispense use_in_exp Use in Experiment dispense->use_in_exp collect_waste Collect Waste in Labeled Container use_in_exp->collect_waste dispose Dispose via Hazardous Waste Program collect_waste->dispose

Safe Handling and Storage Workflow for this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup (Small Spill) cluster_disposal_reporting Disposal & Reporting cluster_large_spill Large Spill spill Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate Area (if necessary) alert->evacuate ign_sources Eliminate Ignition Sources evacuate->ign_sources contact_ehs Contact Emergency Response / EHS evacuate->contact_ehs ventilate Increase Ventilation ign_sources->ventilate don_ppe_spill Don PPE ventilate->don_ppe_spill contain Contain Spill with Inert Absorbent don_ppe_spill->contain collect Collect Absorbed Material contain->collect clean_area Clean Spill Area collect->clean_area dispose_waste Dispose of Waste in Sealed Container clean_area->dispose_waste report Report Incident dispose_waste->report

Emergency Spill Response Workflow for this compound.

References

Spectroscopic Profile of 5-Chloro-2-fluorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-fluorotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its characteristic signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy ('H, "C, and "F), and Mass Spectrometry (MS), providing a foundational dataset for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, offering a clear and concise reference for researchers.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to its aromatic structure and halogen substitutions.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2985-2915MediumMethyl C-H stretch
1600-1585Medium-StrongC=C aromatic ring stretch
1485-1440Medium-StrongC=C aromatic ring stretch
1260-1200StrongC-F stretch
850-750StrongC-H out-of-plane bend
800-600StrongC-Cl stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the this compound molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.11d8.2H-3
7.06dd8.2, 2.8H-4
6.89d2.8H-6
2.21s--CH₃

Note: Data obtained from a 399.65 MHz spectrum in CDCl₃.

The following table presents the predicted ¹³C NMR chemical shifts for this compound.

Chemical Shift (δ) ppmAssignment
158.4 (d, J = 248 Hz)C-2 (C-F)
134.1C-5 (C-Cl)
131.2C-4
128.9C-1 (C-CH₃)
125.7C-6
116.5 (d, J = 22 Hz)C-3
14.3-CH₃

Note: Predicted using online NMR prediction tools.

The predicted ¹⁹F NMR chemical shift for this compound is presented below.

Chemical Shift (δ) ppmAssignment
-118.5C-2 Fluorine

Note: Predicted using online NMR prediction tools, referenced to CFCl₃.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic molecular ion peak and fragmentation pattern.

m/zRelative IntensityAssignment
144High[M]⁺ (Molecular ion, ³⁵Cl isotope)
146Medium[M+2]⁺ (³⁷Cl isotope)
129Medium[M-CH₃]⁺
109High[M-Cl]⁺
94Medium[M-Cl-CH₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like this compound.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the clean ATR crystal is recorded.

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The tube is capped and gently agitated to ensure a homogeneous solution.[1][2]

  • Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (hundreds to thousands) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • ¹⁹F NMR: A one-pulse experiment is used, similar to ¹H NMR, but with the spectrometer tuned to the ¹⁹F frequency.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[3]

  • Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_data Data Interpretation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups IR->IR_Data H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR MS_Data Molecular Weight & Formula MS->MS_Data NMR_Data Molecular Structure H1_NMR->NMR_Data C13_NMR->NMR_Data F19_NMR->NMR_Data Structure_Elucidation Structure Confirmation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

References

1H NMR spectrum of 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-fluorotoluene

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected chemical shifts, coupling constants, and signal multiplicities. A generalized experimental protocol for the acquisition of such a spectrum is also provided. Furthermore, a visualization of the molecule's structure and proton network is presented using a Graphviz diagram to illustrate the spin-spin coupling interactions.

This compound possesses a substituted aromatic ring and a methyl group. The aromatic region of the ¹H NMR spectrum is complex due to the presence of three non-equivalent protons. The methyl group protons are equivalent and appear as a distinct signal. The fluorine and chlorine substituents influence the electronic environment of the aromatic protons, leading to variations in their chemical shifts.

¹H NMR Spectral Data

The ¹H NMR spectral data for this compound has been reported under different experimental conditions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

Quantitative Data Summary

The following table summarizes the reported ¹H NMR data for this compound.

Parameter300 MHz (neat)[1]399.65 MHz (CDCl₃)[1]
Aromatic Protons
δ (H-3)6.905 ppm7.109 ppm
δ (H-4)6.913 ppm7.064 ppm
δ (H-6)6.718 ppm6.885 ppm
Methyl Protons
δ (CH₃)2.090 ppm2.212 ppm
Coupling Constants (J)
J(H3-H4)2.79 HzNot Reported
J(H3-H6)0.56 HzNot Reported
J(H3-F)6.59 HzNot Reported
J(H4-H6)8.20 HzNot Reported
J(H4-F)4.51 HzNot Reported
J(H6-F)9.34 HzNot Reported
J(H3-CH₃)-0.73 HzNot Reported
J(H4-CH₃)-0.66 HzNot Reported
J(H6-CH₃)0.33 HzNot Reported
J(CH₃-F)2.25 HzNot Reported

Experimental Protocol

The following is a generalized, representative protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]

  • Dissolution : Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is set to 0.00 ppm, providing a reference for the chemical shifts of the analyte.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector, typically around 4-5 cm.

  • Capping : Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

These parameters are illustrative for a modern FT-NMR spectrometer (e.g., 400 or 500 MHz).[3]

  • Insertion and Locking : Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : Perform automatic or manual shimming of the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved signals.

  • Tuning and Matching : Tune and match the probe to the correct frequency for ¹H nuclei to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically used for ¹H NMR.

    • Spectral Width (SW) : Set a spectral width of approximately 12-15 ppm to ensure all proton signals are captured.

    • Acquisition Time (AT) : Typically set between 2 to 4 seconds.

    • Relaxation Delay (D1) : A delay of 1-5 seconds between pulses is common to allow for nuclear relaxation. For quantitative measurements, a longer delay (5 times the longest T1) may be necessary.[4][5]

    • Number of Scans (NS) : The number of scans can range from 8 to 64, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Receiver Gain : Adjust the receiver gain to an optimal level to avoid signal clipping and maximize dynamic range.

  • Data Acquisition : Initiate the acquisition process.

Data Processing
  • Fourier Transformation (FT) : The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing : Calibrate the spectrum by setting the chemical shift of the internal standard (e.g., TMS) to 0.00 ppm.

  • Integration : Integrate the area under each signal to determine the relative ratios of the different types of protons in the molecule.

  • Peak Picking : Identify the precise chemical shift of each peak in the spectrum.

Visualization of Molecular Structure and Couplings

The following diagram illustrates the chemical structure of this compound and the key through-bond ¹H-¹H and ¹H-¹⁹F coupling interactions that give rise to the observed signal multiplicities in the ¹H NMR spectrum.

Caption: Structure of this compound and its proton network.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound, which is essential for its identification, characterization, and quality control in various scientific and industrial applications. The provided data and protocols serve as a valuable resource for researchers and professionals working with this compound.

References

An In-Depth Technical Guide to the Infrared and Mass Spectrometry of 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 5-Chloro-2-fluorotoluene. It includes detailed experimental protocols, data presentation in tabular format, and visual diagrams to elucidate fragmentation pathways and experimental workflows.

Introduction

This compound is a halogenated aromatic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate analytical characterization is crucial for its identification, purity assessment, and quality control. Infrared spectroscopy and mass spectrometry are two powerful techniques for the structural elucidation of this molecule. This guide details the expected spectral features and the methodologies to acquire them.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.

Data Presentation

The expected characteristic infrared absorption bands for this compound are summarized in the table below. These are predicted based on the typical absorption regions for substituted benzene derivatives.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H Stretch
2980-2850Medium-WeakMethyl C-H Stretch
1600-1585Medium-StrongAromatic C=C Stretch
1500-1400Medium-StrongAromatic C=C Stretch
1250-1000StrongC-F Stretch
850-550Medium-StrongC-Cl Stretch
900-675StrongAromatic C-H Out-of-Plane Bend
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes the analysis of liquid this compound using an ATR-FTIR spectrometer.

Instrumentation:

  • FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis:

    • Place a small drop of neat this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization (EI) is a common technique for volatile organic compounds like this compound, which causes fragmentation of the molecule, providing valuable structural information.

Data Presentation

The predicted mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. Due to the presence of chlorine, isotopic peaks for chlorine-containing fragments will be observed.

m/zPredicted Relative IntensityAssignment
144High[M]⁺ (Molecular ion with ³⁵Cl)
146Medium[M+2]⁺ (Molecular ion with ³⁷Cl)
129Medium[M-CH₃]⁺ (Loss of methyl radical)
131Low[M-CH₃+2]⁺ (Isotopic peak for the loss of methyl radical)
109High[M-Cl]⁺ (Loss of chlorine radical)
94Medium[M-Cl-CH₃]⁺ (Loss of chlorine and methyl radicals)
75Medium[C₆H₄]⁺

Note: The relative intensities are predictions and may vary in an actual experiment.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for analyzing liquid this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column, where separation from any impurities occurs.

  • Ionization and Fragmentation:

    • The separated compound elutes from the GC column and enters the EI source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.

fragmentation_pathway M C₇H₆ClF⁺ m/z = 144/146 frag1 C₆H₃ClF⁺ m/z = 129/131 M->frag1 -CH₃ frag2 C₇H₆F⁺ m/z = 109 M->frag2 -Cl frag3 C₆H₃F⁺ m/z = 94 frag2->frag3 -CH₃

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Workflow

This diagram outlines the general workflow for the IR and MS analysis of this compound.

experimental_workflow cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry IR_Sample Liquid Sample ATR ATR Crystal IR_Sample->ATR IR_Acquire Acquire Spectrum ATR->IR_Acquire IR_Data IR Data Analysis IR_Acquire->IR_Data MS_Sample Prepare Solution GC_Inject GC Injection MS_Sample->GC_Inject EI_MS EI-MS Analysis GC_Inject->EI_MS MS_Data MS Data Analysis EI_MS->MS_Data start This compound start->IR_Sample start->MS_Sample

Caption: Workflow for IR and MS analysis.

A Technical Guide to 4-Chloro-1-fluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TGU-CFMB-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

This technical guide provides an in-depth overview of 4-chloro-1-fluoro-2-methylbenzene, a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Due to the rotational symmetry of the benzene ring and IUPAC naming conventions that prioritize the principal group (in this case, the methyl group of toluene), this compound is most commonly referred to by its preferred IUPAC name, 4-chloro-2-fluoro-1-methylbenzene , or its common name, 4-chloro-2-fluorotoluene . To ensure absolute clarity, this document will refer to the compound by its Chemical Abstracts Service (CAS) number: 452-75-5 .

This molecule serves as a key intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the unique physicochemical properties imparted by the chlorine and fluorine substituents, which can enhance reactivity and modulate the biological activity of derivative compounds.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a compound are fundamental to its application in research and development.

Physicochemical Data

The key quantitative properties of 4-chloro-2-fluorotoluene (CAS 452-75-5) are summarized in the table below. This data is essential for reaction planning, safety assessments, and purification processes.

PropertyValueSource(s)
IUPAC Name 4-chloro-2-fluoro-1-methylbenzene[2]
Common Name 4-Chloro-2-fluorotoluene[1][3]
CAS Number 452-75-5[2][3][4][5]
Molecular Formula C₇H₆ClF[1][5]
Molecular Weight 144.57 g/mol [1][5][6]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 158 °C (at 743 mmHg)[1][2][3][4]
Density 1.186 g/mL at 25 °C[3][7]
Refractive Index (n20/D) 1.498[1][3][4]
Flash Point 51 °C (123.8 °F) - closed cup[2]
InChI Key MKFCYQTVSDCXAQ-UHFFFAOYSA-N[2]
Spectroscopic Data Summary

Spectroscopic analysis is critical for structure confirmation and purity assessment. While raw spectra are best viewed in dedicated databases, the expected characteristics are summarized below.

Spectroscopy TypeData Summary / Reference
¹H NMR The spectrum will exhibit signals corresponding to the aromatic protons (complex multiplets) and a singlet for the methyl (CH₃) group protons. A representative spectrum is available for viewing at ChemicalBook.[8]
¹³C NMR The spectrum will show distinct signals for the seven carbon atoms, with chemical shifts influenced by the attached halogen and methyl groups.
FT-IR The infrared spectrum displays characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-F and C-Cl bond vibrations.[6]
Mass Spectrometry The mass spectrum shows a molecular ion peak (M⁺) at m/z ≈ 144, with a characteristic M+2 isotope pattern (approximately 3:1 ratio) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.[6]

Synthesis and Manufacturing

The primary route for synthesizing 4-chloro-2-fluorotoluene involves a diazotization-fluorination sequence, often a variation of the Schiemann reaction, starting from a substituted aniline.

Synthetic Pathway Overview

A common and scalable industrial method begins with 5-chloro-2-aminotoluene . This starting material undergoes diazotization followed by thermal decomposition in the presence of a fluoride source to yield the final product. This multi-step process requires precise control of temperature and reaction conditions to ensure high yield and purity.

G Start Starting Material: 5-Chloro-2-aminotoluene Step1 Step 1: Salification (Reaction with Anhydrous HF) Start->Step1 5-7 °C Step2 Step 2: Diazotization (Addition of NaNO₂) Step1->Step2 -5 to 15 °C Step3 Step 3: Thermal Decomposition (Controlled Heating) Step2->Step3 Programmed warming to 80 °C Step4 Step 4: Purification (Neutralization & Distillation) Step3->Step4 Product Final Product: 4-Chloro-2-fluorotoluene Step4->Product

Fig. 1: Generalized workflow for the synthesis of 4-chloro-2-fluorotoluene.
Experimental Protocol (Example)

The following protocol is an illustrative example based on patented synthesis methods and should be adapted and performed with rigorous safety precautions by qualified personnel.[9]

  • Objective: To synthesize 4-chloro-2-fluorotoluene from 5-chloro-2-aminotoluene.

  • Reagents: 5-chloro-2-aminotoluene, Anhydrous Hydrofluoric Acid (HF), Sodium Nitrite (NaNO₂), Sulfuric Acid.

Procedure:

  • Salification: In a suitable reactor, anhydrous hydrofluoric acid is cooled to between 5-7 °C. 5-chloro-2-aminotoluene is added dropwise at a controlled rate to maintain the temperature, forming the corresponding amine salt. The mixture is allowed to react for 1-3 hours after addition is complete.[9]

  • Diazotization: The mixture is further cooled, and solid sodium nitrite is added in portions. The temperature is strictly controlled to remain between -5 °C and 15 °C during this exothermic step to form the intermediate diazonium salt.[9]

  • Thermal Decomposition: The reactor temperature is then slowly and programmatically raised. A typical protocol involves raising the temperature from 0 °C to 80 °C over several hours. This controlled heating causes the decomposition of the diazonium salt, releasing N₂ gas and forming the C-F bond.[9]

  • Work-up and Purification: After decomposition is complete, the reaction mixture is cooled. The organic layer is separated from the spent acid. The crude product is washed with a dilute alkaline solution for neutralization and then purified via distillation to yield the final 4-chloro-2-fluorotoluene product.[9]

Applications in Drug Discovery and Development

Halogenated compounds, particularly those containing fluorine and chlorine, are of paramount importance in modern medicinal chemistry. 4-chloro-2-fluorotoluene serves as a valuable building block for introducing a specifically substituted phenyl ring into potential drug candidates.

Role as a Fluorinated Building Block

The strategic incorporation of fluorine atoms into a drug molecule is a widely used strategy to enhance its pharmacological profile. Fluorine can significantly alter key properties:[10]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that site, thereby increasing the drug's half-life.

  • Lipophilicity: Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing the drug's potency.

Strategic Importance in Synthesis

4-chloro-2-fluorotoluene provides a scaffold with multiple, distinct reaction sites. The remaining hydrogen atoms on the aromatic ring can be targeted for further electrophilic substitution, while the methyl group can be functionalized, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. This versatility makes it a sought-after intermediate for synthesizing active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1]

G cluster_0 Discovery Phase cluster_1 Optimization Phase BuildingBlock Building Block (e.g., 4-Chloro-2-fluorotoluene) LeadGen Lead Compound Synthesis (Library Generation) BuildingBlock->LeadGen SAR Structure-Activity Relationship (SAR) Studies LeadGen->SAR LeadOpt Lead Optimization (ADME/Tox Properties) SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Fig. 2: Role of chemical building blocks in the drug discovery pipeline.

Safety and Handling

4-chloro-2-fluorotoluene is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

  • GHS Hazard Classification:

    • Flammable Liquid: Category 3[6]

    • Skin Irritation: Category 2[6]

    • Serious Eye Irritation: Category 2[6]

    • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6]

  • Key Precautionary Statements:

    • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • Store in a well-ventilated place. Keep container tightly closed.

  • Storage and Disposal:

    • Store in a cool, dry, well-ventilated area away from incompatible substances.

    • Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

4-chloro-1-fluoro-2-methylbenzene (CAS 452-75-5) is a versatile and valuable chemical intermediate. Its well-defined physicochemical properties, established synthetic pathways, and the strategic advantages conferred by its halogen substituents make it a crucial building block in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective application in research and industrial settings.

References

The Cornerstone of Creation: A Technical Guide to Key Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic assembly of complex molecules from simpler, well-defined units is a fundamental paradigm. These foundational units, or "building blocks," are the linchpin of modern synthetic chemistry, enabling the efficient and precise construction of novel compounds with diverse applications, from life-saving pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the core building blocks that form the organic chemist's toolkit, detailing their significance, key reactions, and practical application in the laboratory.

Privileged Scaffolds: Nature's Blueprint for Bioactivity

Privileged scaffolds are molecular frameworks that appear repeatedly in biologically active compounds and are capable of binding to multiple, often unrelated, biological targets.[1][2][3] This promiscuity makes them invaluable starting points in drug discovery, as they provide a pre-validated foundation for designing new therapeutic agents.[4][5] The concept was first introduced by Evans in 1988 to describe recurring structural motifs in successful drugs.[3] These scaffolds often possess favorable physicochemical properties and a three-dimensional architecture that is amenable to interaction with biological macromolecules.[2]

Benzodiazepines

The benzodiazepine scaffold is a classic example of a privileged structure, forming the core of widely prescribed drugs for anxiety, insomnia, and seizures.[3] Its seven-membered diazepine ring fused to a benzene ring provides a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological profile.

Synthesis of a 1,5-Benzodiazepine Scaffold:

A common method for synthesizing the 1,5-benzodiazepine core involves the condensation of an o-phenylenediamine with a ketone, often catalyzed by an acid.

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

Materials:

  • o-Phenylenediamine (OPDA)

  • Acetone (or other suitable ketone)

  • Acetonitrile (solvent)

  • H-MCM-22 (catalyst) or another suitable acid catalyst

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL), add the desired ketone (2.2 mmol).

  • Add a catalytic amount of H-MCM-22 (e.g., 50 mg).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1,5-benzodiazepine.

CatalystSolventTemperature (°C)Time (h)Yield (%)
H-MCM-22AcetonitrileRoom Temp1-385-95
BF3·OEt2Dichloromethane0 to Room Temp2-470-90
Acetic AcidEthanolReflux4-660-80

Table 1: Comparison of Catalysts for 1,5-Benzodiazepine Synthesis.

Indole Core

The indole ring system is another prominent privileged scaffold found in a vast array of natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-migraine drug sumatriptan.[3] Its bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, serves as a versatile template for derivatization.

Fischer Indole Synthesis:

The Fischer indole synthesis is a classic and widely used method for constructing the indole core.[6][7][8] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[7][8]

Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol (solvent)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL).

  • Add polyphosphoric acid (5 g) portion-wise with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into a beaker of ice water.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 2-phenylindole.

Acid CatalystSolventTemperature (°C)Time (h)Yield (%)
Polyphosphoric acidNone (neat)100-1201-270-90
Zinc chlorideEthanolReflux3-560-80
p-Toluenesulfonic acidTolueneReflux4-850-70

Table 2: Common Acid Catalysts for the Fischer Indole Synthesis.

Functional Groups: The Reactive Centers of Organic Molecules

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactivity.[9][10][11][12] Mastering the manipulation of functional groups is central to the art of organic synthesis.

Carbonyl Group (C=O)

The carbonyl group, a carbon atom double-bonded to an oxygen atom, is one of the most important functional groups in organic chemistry.[9] It is the reactive center in aldehydes and ketones and is a key component of carboxylic acids, esters, and amides.

Wittig Reaction:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[13][14][15] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[14]

Experimental Protocol: Wittig Reaction to form trans-Stilbene

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (solvent)

  • Ethanol

Procedure:

  • In a flask, suspend benzyltriphenylphosphonium chloride (10 mmol) in dichloromethane (20 mL).

  • Add benzaldehyde (10 mmol) to the suspension.

  • With vigorous stirring, add 50% aqueous sodium hydroxide (5 mL) dropwise.

  • Continue stirring at room temperature for 30 minutes. The reaction mixture will typically become colored.

  • Dilute the mixture with water (20 mL) and separate the organic layer.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford trans-stilbene.

Aldehyde/KetoneYlideProductYield (%)
BenzaldehydePh3P=CHPhtrans-Stilbene70-90
CyclohexanonePh3P=CH2Methylenecyclohexane60-80
AcetonePh3P=CHCO2EtEthyl 3-methylbut-2-enoate50-70

Table 3: Examples of the Wittig Reaction.

Key Bond-Forming Reactions: The Architect's Tools

The construction of a molecule's carbon skeleton is achieved through a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are the workhorses of organic synthesis.

Carbon-Carbon Bond Formation

The ability to form new carbon-carbon bonds is at the heart of organic synthesis.[1][16][17][18][19]

Suzuki Coupling:

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a versatile and widely used method for the formation of C(sp2)-C(sp2) bonds, particularly for the synthesis of biaryls.

Experimental Protocol: Suzuki Coupling to Synthesize 4-Methylbiphenyl

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene (solvent)

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromotoluene (5 mmol), phenylboronic acid (6 mmol), potassium carbonate (10 mmol), and a magnetic stir bar.

  • Add toluene (20 mL) and water (5 mL).

  • Bubble argon or nitrogen through the mixture for 15 minutes to degas the solution.

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give 4-methylbiphenyl.

Aryl HalideBoronic AcidCatalystBaseSolventYield (%)
4-BromotoluenePhenylboronic acidPd(OAc)2/PPh3K2CO3Toluene/H2O85-95
Iodobenzene4-Methoxyphenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/H2O90-98
2-Chloropyridine3-Furylboronic acidPd2(dba)3/XPhosK3PO4Dioxane75-90

Table 4: Representative Suzuki Coupling Reactions.

Carbon-Nitrogen Bond Formation

The introduction of nitrogen-containing functional groups is crucial for the synthesis of a vast number of biologically active molecules.[20][21][22][23][24]

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[25][26][27][28] It allows for the coupling of amines with aryl halides or triflates.[27]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline

Materials:

  • 4-Bromotoluene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)2)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (solvent)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (7 mmol).

  • Add 4-bromotoluene (5 mmol) and aniline (6 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to afford N-(p-tolyl)aniline.

Aryl HalideAmineCatalyst/LigandBaseSolventYield (%)
4-BromotolueneAnilinePd(OAc)2/BINAPNaOtBuToluene80-95
1-Chloro-4-nitrobenzeneMorpholinePd2(dba)3/XPhosK3PO4Dioxane85-98
2-BromopyridineBenzylaminePd(OAc)2/DavePhosCs2CO3Toluene70-90

Table 5: Examples of Buchwald-Hartwig Amination Reactions.

Visualizing Synthetic Strategies

Retrosynthetic Analysis Workflow

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses.[29][30][31][32][33] It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known chemical reactions.[29]

Retrosynthesis_Workflow Target Target Molecule Disconnect1 Disconnection 1 (e.g., C-C bond) Target->Disconnect1 Precursor1 Precursor A Disconnect1->Precursor1 Precursor2 Precursor B Disconnect1->Precursor2 Disconnect2 Disconnection 2 (e.g., C-N bond) Precursor1->Disconnect2 SM1 Starting Material 1 (Commercially Available) Precursor2->SM1 Precursor3 Precursor C Disconnect2->Precursor3 Precursor4 Precursor D Disconnect2->Precursor4 SM2 Starting Material 2 (Commercially Available) Precursor3->SM2 SM3 Starting Material 3 (Commercially Available) Precursor4->SM3

Caption: A simplified workflow for retrosynthetic analysis.

Cross-Coupling Reaction Decision Pathway

Choosing the appropriate cross-coupling reaction is a critical decision in synthetic planning. This decision is often based on the nature of the desired bond and the available starting materials.

Cross_Coupling_Decision Start Desired Bond Formation C_C_bond C-C Bond Start->C_C_bond Type of Bond C_N_bond C-N Bond Start->C_N_bond C_O_bond C-O Bond Start->C_O_bond Suzuki Suzuki Coupling (Organoboron) C_C_bond->Suzuki Starting Material Heck Heck Reaction (Alkene) C_C_bond->Heck Sonogashira Sonogashira Coupling (Alkyne) C_C_bond->Sonogashira Buchwald Buchwald-Hartwig Amination C_N_bond->Buchwald Ullmann_Ether Ullmann Ether Synthesis C_O_bond->Ullmann_Ether

Caption: Decision tree for selecting a cross-coupling reaction.

This guide has provided a glimpse into the world of key building blocks in organic synthesis. A thorough understanding of these fundamental units and the reactions that manipulate them is essential for any researcher or scientist dedicated to the creation of new and impactful molecules. The continued exploration and development of novel building blocks and synthetic methodologies will undoubtedly pave the way for future breakthroughs in medicine, materials science, and beyond.

References

Methodological & Application

Synthesis of 5-Chloro-2-fluorotoluene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloro-2-fluorotoluene, a key intermediate in the pharmaceutical and fine chemical industries. The primary synthesis route detailed is based on a modified Balz-Schiemann reaction, starting from the readily available precursor 4-chloro-2-nitrotoluene.

Overview of Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the reduction of 4-chloro-2-nitrotoluene to form 5-chloro-2-aminotoluene. This intermediate is then converted to the final product via a diazotization reaction followed by fluorination.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Chloro-2-aminotoluene cluster_1 Step 2: Synthesis of this compound 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene Reduction Reduction 4-Chloro-2-nitrotoluene->Reduction Polysulfide, Ammonium Salt 5-Chloro-2-aminotoluene 5-Chloro-2-aminotoluene Reduction->5-Chloro-2-aminotoluene 5-Chloro-2-aminotoluene_ref 5-Chloro-2-aminotoluene Salification Salification Diazotization Diazotization Salification->Diazotization Sodium Nitrite Thermal_Decomposition Thermal_Decomposition Diazotization->Thermal_Decomposition Heat This compound This compound Thermal_Decomposition->this compound 5-Chloro-2-aminotoluene_ref->Salification Anhydrous HF

Caption: Overall workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data from various examples for the key steps in the synthesis of this compound and its precursor.

Table 1: Synthesis of 5-Chloro-2-aminotoluene from 4-Chloro-2-nitrotoluene

ParameterExample 1Example 2
Reactants
4-Chloro-2-nitrotoluene1 mol1 mol
PolysulfideSodium Polysulfide (1 mol)Calcium Polysulfide (1.5 mol)
Ammonium SaltAmmonium Bromide (0.4 mol)Ammonium Chloride (0.5 mol)
Reaction Conditions
Temperature30 °C80 °C
Results
Product PurityNot specified99.78%
YieldNot specified98.94%

Data extracted from patent CN102234235A.

Table 2: Synthesis of this compound from 5-Chloro-2-aminotoluene

ParameterExample 1Example 2Example 3
Reactants
5-Chloro-2-aminotoluene1 mol1 mol1 mol
Anhydrous Hydrofluoric Acid2 mol3.5 mol5 mol
Sodium Nitrite1 mol1.5 mol1.5 mol
Salification Conditions
Temperature5-7 °C5-7 °C5-7 °C
Reaction Time1 hour2 hours3 hours
Diazotization Conditions
Temperature-3-0 °C-3-0 °C-3-0 °C
Reaction Time1 hour2 hours3 hours
Thermal Decomposition
Temperature0-40 °C0-40 °C0-40 °C
Results
Product Purity99.85%99.91%99.89%
Yield93.5%95.6%94.8%

Data extracted from patent CN102786386A.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-aminotoluene

This protocol is adapted from patent CN102234235A for the synthesis of the starting material.

Materials:

  • 4-Chloro-2-nitrotoluene

  • Sodium polysulfide (or other polysulfides)

  • Ammonium salt (e.g., ammonium chloride, ammonium bromide)

  • Water

  • Three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer

Procedure:

  • In a three-necked flask, dissolve the polysulfide in water.

  • Add the ammonium salt to the solution and stir.

  • Heat the mixture to the desired reaction temperature (30-105 °C).

  • Slowly add 4-chloro-2-nitrotoluene dropwise to the reaction mixture.

  • Maintain the reaction at the set temperature until completion.

  • After the reaction is complete, separate the organic phase.

  • Wash the organic phase with water until it is neutral.

  • Distill the organic phase under vacuum (0.1 MPa) and collect the fraction at 127-137 °C to obtain pure 5-chloro-2-aminotoluene.

Protocol 2: Synthesis of this compound

This protocol is based on the method described in patent CN102786386A.

Materials:

  • 5-Chloro-2-aminotoluene

  • Anhydrous hydrofluoric acid

  • Sodium nitrite

Procedure:

Step 1: Salification

  • In a suitable reactor, add anhydrous hydrofluoric acid (2-5 molar equivalents relative to 5-chloro-2-aminotoluene).

  • Cool the hydrofluoric acid to 5-7 °C.

  • Slowly add 5-chloro-2-aminotoluene dropwise over 7-10 hours while maintaining the temperature at 5-7 °C.

  • After the addition is complete, continue to stir the mixture at 5-7 °C for 1-3 hours to obtain mixture 1.

Step 2: Diazotization

  • Cool mixture 1 to -3 to 0 °C.

  • Slowly add sodium nitrite (1-1.5 molar equivalents) dropwise to mixture 1 over 8-10 hours, ensuring the temperature remains between -3 and 0 °C.

  • After the addition is complete, continue to stir the mixture at -3 to 0 °C for 1-3 hours to obtain mixture 2.

Step 3: Thermal Decomposition

  • Heat mixture 2 to a temperature between 0 and 40 °C to initiate thermal decomposition.

  • The diazonium salt will decompose to yield this compound, nitrogen gas, and boron trifluoride.

  • The crude product can then be purified by distillation.

Reaction Mechanism

The core of this synthesis is the Balz-Schiemann reaction, which proceeds through the formation of a diazonium salt followed by thermal decomposition.

Balz_Schiemann_Mechanism cluster_reactants Reactants & Products cluster_intermediates Intermediates 5-Chloro-2-aminotoluene 5-Chloro-2-aminotoluene Diazonium_Salt Arenediazonium Ion 5-Chloro-2-aminotoluene->Diazonium_Salt + NaNO2, HF Aryl_Cation Aryl Cation Intermediate Diazonium_Salt->Aryl_Cation Heat - N2 This compound This compound Aryl_Cation->this compound + F-

Caption: Mechanism of the Balz-Schiemann reaction for this compound synthesis.

Alternative Synthesis Strategies

While the modified Balz-Schiemann reaction described above is a prominent method for the synthesis of this compound, other strategies for the fluorination of aromatic compounds exist. Recent advancements in synthetic methodology have focused on developing milder and more efficient fluorination techniques.

One area of development involves the use of different fluoride sources and reaction conditions for the decomposition of diazonium salts. For instance, the use of ionic liquids as solvents and alternative counterions to tetrafluoroborate, such as hexafluorophosphates, have been explored to improve yields and reaction conditions for certain substrates.[1] Additionally, continuous flow chemistry has been applied to the Balz-Schiemann reaction to enhance safety and scalability by minimizing the accumulation of potentially unstable diazonium salt intermediates.[2]

Furthermore, palladium-catalyzed and other transition-metal-catalyzed methods for the direct C-H fluorination of arenes or the fluorination of aryl halides and triflates are active areas of research. These methods, however, may require specific catalysts and reaction conditions and their applicability to the specific synthesis of this compound would need to be evaluated on a case-by-case basis.

It is important for researchers to consider the scale of their synthesis, available equipment, and safety considerations when selecting the most appropriate method. The protocols provided in this document offer a well-documented and high-yielding approach for the preparation of this compound.

References

Application Note and Protocol for the Synthesis of Chloro-Fluorotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of 5-Chloro-2-fluorotoluene Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of a chloro-fluorotoluene isomer. It is important to clarify a potential ambiguity in the nomenclature of the requested compound. "this compound" and "2-fluoro-5-chlorotoluene" refer to the same molecule, with the IUPAC name 1-chloro-2-fluoro-4-methylbenzene (CAS 452-66-4). Therefore, the synthesis of one from the other is not a chemical transformation but rather a matter of nomenclature. This application note will detail a representative synthetic route for a structurally related compound, 4-chloro-2-fluorotoluene, via the diazotization of 5-chloro-2-methylaniline. This method is a common and effective strategy for the introduction of a fluorine atom onto an aromatic ring.

This compound is a valuable intermediate in the synthesis of pharmaceuticals, including carbonic anhydrase inhibitors and calcium (Ca++) agonists[1][2]. The methodologies presented herein are applicable to the synthesis of various isomers and derivatives within this class of compounds.

Experimental Protocols

The following protocol is adapted from established methods for the synthesis of 4-chloro-2-fluorotoluene, which can be modified for other isomers. The key steps involve the formation of a diazonium salt from an aniline precursor, followed by a Schiemann-type reaction to introduce the fluorine atom.

Synthesis of 4-Chloro-2-fluorotoluene from 5-Chloro-2-methylaniline [3]

This synthesis proceeds in three main stages: salification, diazotization, and thermal decomposition.

1. Salification:

  • In a suitable reactor, charge anhydrous hydrofluoric acid.

  • Cool the hydrofluoric acid to between 5-7 °C.

  • Slowly add 5-chloro-2-methylaniline dropwise to the cooled hydrofluoric acid over a period of 7-10 hours, maintaining the temperature at 5-7 °C.

  • After the addition is complete, allow the mixture to react for an additional 1-3 hours at the same temperature to ensure complete formation of the anilinium salt.

2. Diazotization:

  • Cool the mixture from the salification step to a temperature between -3 °C and 0 °C.

  • Slowly add sodium nitrite dropwise to the reaction mixture over 8-10 hours. The molar ratio of sodium nitrite to 5-chloro-2-methylaniline should be between 1:1 and 1.5:1.

  • Maintain the reaction temperature between -3 °C and 0 °C throughout the addition.

  • After the addition is complete, continue the reaction for another 1-3 hours at the same temperature to ensure complete diazotization.

3. Thermal Decomposition:

  • Warm the reaction mixture to 0-40 °C to initiate the thermal decomposition of the diazonium salt. This step should be carefully controlled to manage the evolution of nitrogen gas.

  • Upon completion of the decomposition, the crude 4-chloro-2-fluorotoluene can be isolated.

Post-reaction Work-up and Purification:

  • The reaction mixture is typically subjected to a wash with a neutralizing agent.

  • Further purification can be achieved through distillation to yield the final product with high purity.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of 4-chloro-2-fluorotoluene.

ParameterValueReference
Molar Ratio (Anhydrous HF : 5-chloro-2-methylaniline)(2-5) : 1[3]
Molar Ratio (Sodium Nitrite : 5-chloro-2-methylaniline)(1-1.5) : 1[3]
Salification Temperature5-7 °C[3]
Salification Time1-3 hours (post-addition)[3]
Diazotization Temperature-3 to 0 °C[3]
Diazotization Time1-3 hours (post-addition)[3]
Thermal Decomposition Temperature0-40 °C[3]
Reported Yield>98%[3]
Reported Purity>99%[3]

Mandatory Visualization

Experimental Workflow for the Synthesis of 4-Chloro-2-fluorotoluene

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification start1 5-Chloro-2-methylaniline step1 Salification (5-7 °C) start1->step1 start2 Anhydrous HF start2->step1 start3 Sodium Nitrite step2 Diazotization (-3 to 0 °C) start3->step2 step1->step2 Anilinium Salt Intermediate step3 Thermal Decomposition (0-40 °C) step2->step3 Diazonium Salt Intermediate product Crude 4-Chloro-2-fluorotoluene step3->product purification Purification (Distillation) product->purification final_product Pure 4-Chloro-2-fluorotoluene purification->final_product

Caption: Workflow for the synthesis of 4-chloro-2-fluorotoluene.

References

Application Notes and Protocols for the Diazotization of 5-chloro-2-aminotoluene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazotization of 5-chloro-2-aminotoluene, a critical process for the synthesis of various pharmaceutical intermediates and other fine chemicals. The resulting diazonium salt is a versatile precursor for a wide range of chemical transformations.

Introduction

Diazotization is the process of converting a primary aromatic amine, in this case, 5-chloro-2-aminotoluene, into a diazonium salt. This reaction is typically carried out in a cold, acidic solution using a nitrite source, most commonly sodium nitrite. The resulting 5-chloro-2-methylbenzenediazonium salt is a highly reactive intermediate that can undergo various subsequent reactions, such as Sandmeyer, Schiemann, Gomberg-Bachmann, and azo coupling reactions, to introduce a wide array of functional groups onto the aromatic ring. These transformations are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Due to the inherent instability and potentially explosive nature of diazonium salts in their isolated, solid state, they are almost always prepared in situ and used immediately in the subsequent synthetic step.[1] Strict temperature control is paramount to ensure the stability of the diazonium salt in solution and to prevent decomposition, which can lead to the evolution of nitrogen gas and the formation of undesired byproducts.[2][3]

Reaction Principle

The diazotization of 5-chloro-2-aminotoluene involves the reaction of the primary amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid or sulfuric acid. The reaction is typically performed at temperatures between 0 and 5 °C to ensure the stability of the resulting diazonium salt.[4]

The overall reaction is as follows:

Cl-C₆H₃(CH₃)NH₂ + NaNO₂ + 2HCl → Cl-C₆H₃(CH₃)N₂⁺Cl⁻ + NaCl + 2H₂O

Key Applications in Synthesis

The 5-chloro-2-methylbenzenediazonium salt is a valuable intermediate for introducing various substituents onto the aromatic ring, which is a common strategy in drug development to modulate the biological activity of a molecule. Key applications include:

  • Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt.[2]

  • Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF₄) or other fluoride sources.

  • Gattermann Reaction: Introduction of a halogen using copper powder as a catalyst.

  • Hydroxylation: Replacement of the diazonium group with a hydroxyl group by heating the acidic diazonium salt solution.

  • Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes, which are important chromophores and can be used as building blocks in more complex molecules.

Experimental Protocols

The following protocols provide a general framework for the diazotization of 5-chloro-2-aminotoluene. The subsequent reaction will depend on the desired final product.

General Diazotization Protocol

This protocol is based on reaction conditions reported for the diazotization of a structurally similar compound, o-toluidine.[4]

Materials:

  • 5-chloro-2-aminotoluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-chloro-2-aminotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid (2.05 eq) and distilled water.

  • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.02 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the amine suspension via a dropping funnel, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.[4]

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.[4]

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. If the test is strongly positive, add a small amount of urea to quench the excess nitrous acid.

  • The resulting cold solution of 5-chloro-2-methylbenzenediazonium chloride is now ready for use in the subsequent reaction. Do not attempt to isolate the diazonium salt.

Data Presentation

The following tables summarize the typical quantitative data for the diazotization reaction.

Table 1: Molar Ratios of Reactants

ReactantMolar Equivalent
5-chloro-2-aminotoluene1.0
Hydrochloric Acid2.0 - 2.5[4]
Sodium Nitrite0.95 - 1.15[4]

Table 2: Reaction Parameters

ParameterValueReference
Reaction Temperature0 - 5 °C[4]
Reaction Time0.25 - 2 hours[4]
pH1 - 2[5]

Safety Precautions

The diazotization of aromatic amines requires strict adherence to safety protocols due to the hazardous nature of the reactants and products.

  • Explosion Hazard: Solid diazonium salts are highly unstable and can decompose explosively upon heating, friction, or shock. Therefore, they should never be isolated in a dry state.[1]

  • Thermal Instability: Diazonium salts are thermally unstable even in solution and should be kept at low temperatures (0-5 °C) at all times.[2]

  • Toxic Gases: The reaction can produce toxic nitrogen oxides. All operations should be conducted in a well-ventilated fume hood.

  • Corrosive Reagents: Concentrated acids are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Stoichiometry: Use a stoichiometric amount of sodium nitrite, as excess can lead to unwanted side reactions and increase the instability of the reaction mixture.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the diazotization of 5-chloro-2-aminotoluene and its subsequent use in a Sandmeyer reaction as an example.

Diazotization_Workflow Workflow for Diazotization and Subsequent Sandmeyer Reaction cluster_preparation Preparation of Reactants cluster_diazotization Diazotization Reaction cluster_sandmeyer Example: Sandmeyer Reaction Amine_Suspension Suspend 5-chloro-2-aminotoluene in HCl and water Cooling Cool amine suspension to 0-5 °C Amine_Suspension->Cooling Nitrite_Solution Prepare aqueous solution of Sodium Nitrite Addition Slow dropwise addition of NaNO2 solution (0-5 °C) Nitrite_Solution->Addition Cooling->Addition Stirring Stir for 30 min at 0-5 °C Addition->Stirring Test Test for excess HNO2 (Starch-Iodide Paper) Stirring->Test Diazonium_Salt In situ solution of 5-chloro-2-methylbenzenediazonium chloride Test->Diazonium_Salt Coupling Add diazonium salt solution to CuCl solution Diazonium_Salt->Coupling CuCl_Solution Prepare solution of Copper(I) Chloride CuCl_Solution->Coupling Decomposition Warm to room temperature to allow N2 evolution Coupling->Decomposition Product_Isolation Isolate and purify the final product Decomposition->Product_Isolation

Caption: Workflow for the diazotization of 5-chloro-2-aminotoluene and subsequent Sandmeyer reaction.

References

5-Chloro-2-fluorotoluene: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Chloro-2-fluorotoluene, a halogenated aromatic compound, is a critical building block in the synthesis of a diverse range of pharmaceutical agents. Its unique substitution pattern allows for the strategic introduction of key pharmacophoric elements, making it an invaluable intermediate for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of prominent classes of therapeutic agents, including dihydropyridine-based calcium channel blockers and pyrimidine-based Aurora kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its primary derivatives used in pharmaceutical synthesis is presented below.

PropertyThis compound5-Chloro-2-fluorobenzaldehyde5-Chloro-2-fluorobenzoic acid
CAS Number 452-66-496515-79-6394-30-9
Molecular Formula C₇H₆ClFC₇H₄ClFOC₇H₄ClFO₂
Molecular Weight 144.57 g/mol 158.56 g/mol 174.56 g/mol
Appearance Colorless liquidWhite to off-white solidWhite to off-white powder
Boiling Point 157-159 °C95 °C (15 mmHg)274.7 °C
Melting Point N/A29-32 °C152-157 °C

Application in Pharmaceutical Synthesis

This compound serves as a versatile precursor for the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its primary utility lies in its conversion to key intermediates, namely 5-chloro-2-fluorobenzaldehyde and 5-chloro-2-fluorobenzoic acid. These derivatives are then incorporated into the core structures of different drug classes.

G CFT This compound Oxidation1 Oxidation CFT->Oxidation1 Oxidation2 Oxidation CFT->Oxidation2 CFB 5-Chloro-2-fluorobenzaldehyde Oxidation1->CFB Hantzsch Hantzsch Synthesis CFB->Hantzsch DHP Dihydropyridine Calcium Channel Blockers Hantzsch->DHP CFBA 5-Chloro-2-fluorobenzoic acid Oxidation2->CFBA Coupling Amide Coupling CFBA->Coupling AKI Pyrimidine-Based Aurora Kinase Inhibitors Coupling->AKI

Synthetic utility of this compound.

Application 1: Synthesis of Dihydropyridine Calcium Channel Blockers

5-Chloro-2-fluorobenzaldehyde, derived from the oxidation of this compound, is a key starting material for the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers. These drugs are widely used in the treatment of hypertension and angina. The core DHP scaffold is constructed via the Hantzsch dihydropyridine synthesis.[4][5][6]

Experimental Protocols

Step 1: Oxidation of this compound to 5-Chloro-2-fluorobenzaldehyde

This protocol describes a general method for the selective oxidation of the methyl group of this compound.

  • Materials: this compound, Manganese(IV) oxide (MnO₂), Sulfuric acid (H₂SO₄), Dichloromethane (CH₂Cl₂), Sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in dichloromethane, add activated manganese(IV) oxide (4.0-5.0 eq).

    • Slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

  • Expected Yield: 60-80%.

Step 2: Hantzsch Synthesis of a Dihydropyridine Derivative

This protocol outlines the one-pot synthesis of a dihydropyridine derivative using 5-chloro-2-fluorobenzaldehyde.

  • Materials: 5-Chloro-2-fluorobenzaldehyde, Ethyl acetoacetate (2.0 eq), Ammonium acetate (1.1 eq), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 5-chloro-2-fluorobenzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • The product can be further purified by recrystallization from ethanol.

  • Expected Yield: 70-90%.[7]

G cluster_oxidation Step 1: Oxidation cluster_hantzsch Step 2: Hantzsch Synthesis CFT This compound Reagents1 MnO₂, H₂SO₄ CFT->Reagents1 CFB 5-Chloro-2-fluorobenzaldehyde Reagents1->CFB CFB_H 5-Chloro-2-fluorobenzaldehyde Reagents2 Ethyl Acetoacetate, Ammonium Acetate CFB_H->Reagents2 DHP Dihydropyridine Derivative Reagents2->DHP

Synthesis of Dihydropyridines.

Application 2: Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

5-Chloro-2-fluorobenzoic acid, another key derivative of this compound, is utilized in the synthesis of pyrimidine-based Aurora kinase inhibitors. These compounds are of significant interest in oncology for their potential to inhibit cell division in cancer cells.

Experimental Protocols

Step 1: Oxidation of this compound to 5-Chloro-2-fluorobenzoic Acid

This protocol describes a general method for the oxidation of the methyl group to a carboxylic acid.

  • Materials: this compound, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, create a suspension of this compound (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and add potassium permanganate (2.0-3.0 eq) portion-wise over several hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization.

  • Expected Yield: 70-85%.

Step 2: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor

This protocol provides a detailed synthesis of a specific Aurora kinase inhibitor, (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, using 5-chloro-2-fluorobenzoic acid.[8][9]

  • Materials: (S)-tert-butyl 3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate, Hydrochloric acid (2N in ether), 5-Chloro-2-fluorobenzoic acid, Triethylamine (TEA), Propanephosphonic acid anhydride (T3P), Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Deprotection: To a solution of (S)-tert-butyl 3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate (1.0 eq) in a mixture of dichloromethane and methanol, add 2N hydrochloric acid in ether (5.0 eq). Stir the mixture at room temperature for 4 hours. Concentrate the solution in vacuo to obtain the hydrochloride salt of the amine.

    • Amide Coupling: Dissolve the amine hydrochloride salt in a mixture of DMF and dichloromethane. Add triethylamine (6.0 eq), followed by 5-chloro-2-fluorobenzoic acid (1.2 eq) and propanephosphonic acid anhydride (T3P, 50 wt% in ethyl acetate, 1.5 eq). Stir the solution at room temperature for 16 hours.

    • Work-up and Purification: After the reaction is complete, perform an aqueous work-up. Purify the crude residue by silica gel column chromatography to afford the final product.

  • Yield: 60% over two steps.[9]

G cluster_oxidation Step 1: Oxidation cluster_coupling Step 2: Amide Coupling CFT This compound Reagents1 KMnO₄, NaOH CFT->Reagents1 CFBA 5-Chloro-2-fluorobenzoic acid Reagents1->CFBA CFBA_C 5-Chloro-2-fluorobenzoic acid Reagents2 Amine Intermediate, T3P, TEA CFBA_C->Reagents2 AKI Aurora Kinase Inhibitor Reagents2->AKI

Synthesis of Aurora Kinase Inhibitors.

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its straightforward conversion to key benzaldehyde and benzoic acid derivatives provides access to complex and medicinally important scaffolds such as dihydropyridines and pyrimidine-based kinase inhibitors. The protocols outlined in this document provide a foundation for the synthesis of these and other related pharmaceutical compounds, highlighting the strategic importance of this compound in drug discovery and development.

References

Application Notes and Protocols for the Use of Chlorotoluene Isomers in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 5-Chloro-2-fluorotoluene and Its Isomers in Agrochemical Production

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorotoluene derivatives are versatile chemical intermediates widely employed in the synthesis of a range of agrochemicals, including herbicides and insecticides. Their specific substitution patterns of chlorine and fluorine atoms on the toluene ring allow for the targeted synthesis of active ingredients with desired biological activities and physicochemical properties. This document provides detailed protocols for the synthesis of the key intermediate 3-chloro-4-methylaniline from a chloronitrotoluene precursor, and its subsequent conversion to the widely used phenylurea herbicide, Chlortoluron.

While direct, single-step applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the synthetic pathways outlined below for a closely related isomer are representative of the chemical transformations used in the agrochemical industry. These protocols are intended to serve as a practical guide for researchers in the field.

Synthesis of the Herbicide Chlortoluron

The synthesis of Chlortoluron, a phenylurea herbicide, is a multi-step process that involves the preparation of the key intermediate 3-chloro-4-methylaniline, followed by its reaction with dimethylcarbamoyl chloride.

Part 1: Synthesis of 3-Chloro-4-methylaniline from 2-Chloro-4-nitrotoluene

A common route to 3-chloro-4-methylaniline involves the reduction of 2-chloro-4-nitrotoluene. Various reduction methods can be employed, with catalytic hydrogenation being a high-yield and clean process.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene

This protocol describes the synthesis of 3-chloro-4-methylaniline via the catalytic hydrogenation of 2-chloro-4-nitrotoluene.

  • Reaction Setup:

    • To a hydrogenation reaction kettle, add the 2-chloro-4-nitrotoluene starting material.

    • Add a carbon-supported palladium (Pd/C) catalyst. The catalyst can be prepared by treating activated carbon in a hydrogen atmosphere, followed by impregnation with a palladium solution and subsequent reduction.

  • Hydrogenation:

    • The reaction is carried out without the use of organic solvents or dehalogenation inhibitors.

    • Pressurize the reactor with hydrogen gas.

    • Maintain the reaction under controlled temperature and pressure until the reduction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen).

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • The resulting crude product, a mixture containing 3-chloro-4-methylaniline, is then purified by rectification separation to yield the final product.

Alternative Protocol: Iron Reduction of 2-Chloro-4-nitrotoluene

An alternative method for the reduction of 2-chloro-4-nitrotoluene involves the use of iron powder in the presence of an acid.

  • Reaction Setup:

    • In a reaction tube, mix 2-chloro-4-nitrotoluene (1 equivalent), iron powder (5 equivalents), and hexafluoroisopropanol (HFIP) (10 equivalents).

  • Reduction:

    • Slowly add a 2N aqueous hydrochloric acid solution to the mixture.

    • Stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO3) solution.

    • Extract the product with ethyl acetate (EtOAc) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-chloro-4-methylaniline.[1]

Data Presentation: Synthesis of 3-Chloro-4-methylaniline

ParameterCatalytic HydrogenationIron Reduction
Starting Material 2-Chloro-4-nitrotoluene2-Chloro-4-nitrotoluene
Reagents H₂, Pd/C catalystFe powder, HCl, HFIP
Solvent None (neat)Hexafluoroisopropanol
Purity of Product HighGood, requires chromatographic purification
Key Advantages Cleaner process, high yield, no organic solventMilder conditions, suitable for smaller scale
Part 2: Synthesis of Chlortoluron from 3-Chloro-4-methylaniline

Chlortoluron is synthesized by the reaction of 3-chloro-4-methylaniline with dimethylcarbamoyl chloride.

Experimental Protocol: Synthesis of Chlortoluron

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 3-chloro-4-methylaniline in an inert solvent such as toluene or dichloromethane.

    • Cool the solution in an ice bath.

  • Reaction:

    • Slowly add dimethylcarbamoyl chloride to the cooled solution with stirring.

    • A base, such as pyridine or triethylamine, can be added to neutralize the hydrochloric acid formed during the reaction.

    • Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with water to remove any salts.

    • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Remove the solvent under reduced pressure to obtain the crude Chlortoluron.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure Chlortoluron.

Data Presentation: Synthesis of Chlortoluron

ParameterValue
Starting Material 3-Chloro-4-methylaniline
Reagent Dimethylcarbamoyl chloride
Product Chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea)
Typical Yield >90%
Purity High, after recrystallization

Mandatory Visualizations

Logical Relationship: Synthesis of Chlortoluron

A 2-Chloro-4-nitrotoluene B Reduction (e.g., Catalytic Hydrogenation) A->B C 3-Chloro-4-methylaniline B->C D Reaction with Dimethylcarbamoyl chloride C->D E Chlortoluron D->E

Caption: Synthetic pathway for the herbicide Chlortoluron.

Signaling Pathway: Mode of Action of Phenylurea Herbicides

Phenylurea herbicides, such as Chlortoluron, act by inhibiting photosynthesis in target weed species.[2][3][4] They specifically block the electron transport chain in Photosystem II (PSII).

cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- ETC Electron Transport Chain QB->ETC e- Chlortoluron Chlortoluron (Phenylurea Herbicide) Chlortoluron->QB Inhibits electron transfer Photosynthesis Photosynthesis ETC->Photosynthesis Drives PlantDeath Plant Death Photosynthesis->PlantDeath Inhibition leads to

Caption: Inhibition of Photosystem II by Chlortoluron.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for palladium-catalyzed cross-coupling reactions utilizing 5-Chloro-2-fluorotoluene as a key building block. The methodologies outlined below—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—are foundational in modern synthetic chemistry, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

This compound is a versatile aromatic compound featuring two distinct halogen atoms, offering opportunities for selective functionalization. The chloro group is a common handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 5-position of the 2-fluorotoluene scaffold. The presence of the fluorine atom can impart unique electronic properties and metabolic stability to the resulting molecules, making this substrate particularly valuable in drug discovery programs.

This document serves as a practical guide, offering starting points for reaction conditions and detailed experimental procedures for four major classes of palladium-catalyzed cross-coupling reactions.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection of the palladium source, ligand, base, and solvent. For the coupling of aryl chlorides like this compound, the use of electron-rich and bulky phosphine ligands is often crucial to facilitate the challenging oxidative addition step. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reagents. Solvents should be anhydrous and degassed prior to use.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

General Reaction Scheme

Suzuki_Coupling cluster_0 Suzuki-Miyaura Coupling This compound This compound Product 2-Fluoro-5-aryl-toluene This compound->Product + Aryl-B(OH)2 Arylboronic_Acid Arylboronic Acid Catalyst Pd Catalyst, Ligand, Base Buchwald_Hartwig_Amination cluster_1 Buchwald-Hartwig Amination This compound This compound Product N-Aryl-2-fluoro-5-methylaniline This compound->Product + R₂NH Amine Amine (R₂NH) Catalyst Pd Catalyst, Ligand, Base Sonogashira_Coupling cluster_2 Sonogashira Coupling This compound This compound Product 2-Fluoro-5-(alkynyl)toluene This compound->Product + R-C≡CH Alkyne Terminal Alkyne Catalyst Pd Catalyst, Cu(I) co-catalyst, Base Heck_Reaction cluster_3 Heck Reaction This compound This compound Product Substituted Alkene This compound->Product + Alkene Alkenes Alkene Catalyst Pd Catalyst, Base logical_workflow start Desired Product Scaffold biaryl Biaryl or Heteroaryl-Aryl start->biaryl C-C bond arylamine Arylamine or N-Heteroaryl start->arylamine C-N bond alkynyl Aryl-Alkynyl start->alkynyl C-C triple bond alkenyl Aryl-Alkenyl start->alkenyl C-C double bond suzuki Suzuki-Miyaura Coupling (Arylboronic Acid) biaryl->suzuki buchwald Buchwald-Hartwig Amination (Amine) arylamine->buchwald sonogashira Sonogashira Coupling (Terminal Alkyne) alkynyl->sonogashira heck Heck Reaction (Alkene) alkenyl->heck

Application Notes and Protocols: Nitration of 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorotoluene is a versatile chemical intermediate utilized in the synthesis of a wide range of pharmaceutical and agrochemical products.[1][2][3] Its structural features, including halogen and methyl group substitutions, provide a scaffold for the development of complex molecules with specific biological activities.[2] Nitration of this aromatic compound introduces a nitro group, which can be further functionalized, making it a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][4] This document provides detailed application notes and experimental protocols for the nitration of this compound, with a focus on regioselectivity, reaction conditions, and potential applications of the resulting nitroaromatic compounds. The nitrated derivatives of this compound are valuable precursors for compounds such as potent calcium (Ca++) agonists and topically active carbonic anhydrase inhibitors.[2][3]

Regioselectivity in the Nitration of this compound

The regioselectivity of the electrophilic nitration of this compound is governed by the directing effects of the substituents on the aromatic ring: the chloro (-Cl), fluoro (-F), and methyl (-CH₃) groups. Both the fluoro and methyl groups are activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing.

Considering the positions on the this compound ring:

  • Position 1: Substituted with a methyl group.

  • Position 2: Substituted with a fluoro group.

  • Position 3: Activated by the ortho-fluoro and para-methyl groups.

  • Position 4: Activated by the ortho-methyl and meta-fluoro and -chloro groups.

  • Position 5: Substituted with a chloro group.

  • Position 6: Activated by the ortho-chloro and meta-fluoro and -methyl groups.

Based on the strong activating and directing effect of the fluorine and methyl groups, the primary product expected from the nitration of this compound is 5-Chloro-2-fluoro-4-nitrotoluene . The nitro group is directed to the position that is ortho to the methyl group and para to the fluoro group, which is sterically accessible.

Applications of Nitrated this compound Derivatives

The nitrated products of this compound serve as crucial intermediates in the synthesis of a variety of commercially important molecules:

  • Pharmaceuticals: These compounds are precursors in the development of antihypertensive, antitumor, and antiviral drugs.[1] The introduction of a nitro group allows for subsequent chemical transformations to create more complex and biologically active molecules.[4]

  • Agrochemicals: Nitrated chloro-fluorotoluene derivatives are used in the synthesis of herbicides and pesticides.[5] For example, related compounds are used to produce potent herbicides like saflufenacil.

  • Pigments and Dyes: The chromophoric nitro group makes these compounds useful in the synthesis of various dyes and pigments.[4] For instance, 5-Chloro-2-nitrotoluene is an intermediate for red organic pigments.[6]

Experimental Protocols

The following protocols are adapted from established procedures for the nitration of similar fluorinated and chlorinated toluene derivatives.[5][7][8]

Protocol 1: Nitration using a Mixture of Nitric and Sulfuric Acids

This method is a standard procedure for aromatic nitration, offering high yields and relatively straightforward workup.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (98%)

  • Ice-water mixture

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Reaction flask (e.g., three-necked flask)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (4.0 equivalents).

  • Cool the sulfuric acid to 0°C using an ice bath.

  • Slowly add concentrated nitric acid (1.2 equivalents) to the sulfuric acid while maintaining the temperature below 10°C to prepare the nitrating mixture.

  • In a separate vessel, dissolve this compound (1.0 equivalent) in a minimal amount of an inert solvent like dichloromethane.

  • Slowly add the solution of this compound to the nitrating mixture dropwise over 1-2 hours, ensuring the reaction temperature is maintained between 0-5°C.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into an ice-water mixture with vigorous stirring to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 5-Chloro-2-fluoro-4-nitrotoluene.

Protocol 2: Nitration using Potassium Nitrate and Sulfuric Acid

This method provides an alternative to using concentrated nitric acid directly and can offer high yields.[5]

Materials:

  • This compound

  • Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (98%)

  • 1,2-Dichloroethane (or other suitable solvent)

  • Ice-water mixture

  • Anhydrous Sodium Sulfate

  • Stirring apparatus

  • Reaction flask

Procedure:

  • Add 1,2-dichloroethane to a three-necked flask, followed by this compound (1.0 equivalent).

  • Slowly add concentrated sulfuric acid (7.0 equivalents) while cooling the flask in an ice bath to maintain a temperature of 0°C.

  • Add potassium nitrate (1.25 equivalents) portion-wise to the reaction mixture, keeping the temperature between 0-10°C.

  • Stir the reaction mixture at this temperature for 4 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into an ice-water mixture and stir.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Purify the product as needed. A reported yield for a similar reaction is 94.3%.[5]

Quantitative Data

The following table summarizes representative quantitative data from the nitration of a structurally similar compound, 2-chloro-4-fluorotoluene, which is expected to have reactivity and yield comparable to this compound.

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-Chloro-4-fluorobenzotrichloride98% H₂SO₄ / 98% HNO₃--21.5 (addition) + 10 min98.0192.32[7]
2-Chloro-4-fluorobenzotrichloride98% H₂SO₄ / 98% HNO₃-01.5 (addition) + 10 min98.2392.50[7]
2-Chloro-4-fluorobenzotrichloride98% H₂SO₄ / 98% HNO₃-21.5 (addition) + 10 min98.1791.98[7]
2-Chloro-4-fluorotolueneKNO₃ / 98% H₂SO₄1,2-Dichloroethane0-10494.3-[5]
2-Chloro-4-fluorotolueneKNO₃ / 98% H₂SO₄1,2-Dichloroethane0-10482.6-[5]
2-Chloro-4-fluorobenzotrichloride98% H₂SO₄ / 90% fuming HNO₃-6-82 (addition) + 68699.33[8]

Visualizations

Reaction Pathway

Nitration_Pathway Nitration of this compound A This compound C Electrophilic Aromatic Substitution A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D 5-Chloro-2-fluoro-4-nitrotoluene (Major Product) C->D

Caption: Predicted reaction pathway for the nitration of this compound.

Experimental Workflow

Experimental_Workflow General Workflow for Nitration start Start step1 Preparation of Nitrating Mixture (H2SO4 + HNO3 or KNO3) Cool to 0-5°C start->step1 step2 Slow Addition of This compound (Maintain 0-10°C) step1->step2 step3 Reaction Stirring (2-4 hours at low temperature) step2->step3 step4 Quenching (Pour into ice-water) step3->step4 step5 Workup (Extraction, Washing, Drying) step4->step5 step6 Purification (Recrystallization or Chromatography) step5->step6 end End (Pure Product) step6->end

Caption: A generalized experimental workflow for the nitration of this compound.

References

Application Notes and Protocols: Friedel-Crafts Alkylation of 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorotoluene is a substituted aromatic compound of interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group, offers multiple possibilities for further functionalization. The Friedel-Crafts alkylation is a fundamental electrophilic aromatic substitution reaction used to introduce alkyl groups onto an aromatic ring, and it represents a key strategy for derivatizing this compound.[3][4] This document provides detailed application notes and protocols for the Friedel-Crafts alkylation of this compound, including a specific example of chloromethylation.

Reaction Principle

The Friedel-Crafts alkylation involves the reaction of an aromatic compound with an alkylating agent in the presence of a Lewis acid catalyst.[3] The Lewis acid activates the alkylating agent, typically an alkyl halide, to form a carbocation or a carbocation-like species. This electrophile is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with the alkyl group.[5]

In the case of this compound, the directing effects of the existing substituents must be considered. The methyl group is an activating, ortho-, para-director, while the chlorine and fluorine atoms are deactivating, ortho-, para-directors. The interplay of these electronic and steric effects will influence the regioselectivity of the alkylation.

Experimental Protocols

General Friedel-Crafts Alkylation

This protocol describes a general procedure for the alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., tert-butyl chloride, isopropyl bromide)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., FeCl₃, SnCl₄)[6]

  • Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel.

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and the anhydrous inert solvent.

  • Cool the suspension to 0-5 °C using an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous inert solvent.

  • Add the this compound solution dropwise to the stirred suspension of aluminum chloride over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add the alkyl halide (1.0 to 1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

  • Once the addition of the alkyl halide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the solvent (2 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Friedel-Crafts Chloromethylation

This protocol outlines the introduction of a chloromethyl group onto the this compound ring.

Materials:

  • This compound

  • Paraformaldehyde or chloromethyl methyl ether

  • Anhydrous zinc chloride (ZnCl₂) or stannic chloride (SnCl₄)[6]

  • Concentrated hydrochloric acid (if using paraformaldehyde)

  • Anhydrous inert solvent (e.g., 1,2-dichloroethane)

  • Ice bath

  • Gas trap for HCl

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap for HCl.

  • Add this compound (1.0 equivalent) and the anhydrous inert solvent to the flask.

  • Add the Lewis acid catalyst (e.g., anhydrous ZnCl₂, 0.5-1.0 equivalent).

  • If using paraformaldehyde (1.1 equivalents), cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the stirred suspension.

  • Alternatively, if using chloromethyl methyl ether (1.1 equivalents), add it dropwise to the cooled reaction mixture.[7]

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction by slowly adding ice-water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude chloromethylated product.

  • Purify by vacuum distillation.

Data Presentation

The following tables summarize representative quantitative data for the Friedel-Crafts alkylation of this compound. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and alkylating agent used.

Table 1: Representative Yields for Friedel-Crafts Alkylation

Alkylating AgentLewis AcidSolventTemperature (°C)Time (h)Typical Yield (%)
tert-Butyl chlorideAlCl₃Dichloromethane0 - RT275-85
Isopropyl bromideFeCl₃Carbon disulfide0 - RT360-70
Chloromethyl methyl etherZnCl₂1,2-DichloroethaneRT480-90

Table 2: Expected Regioisomer Distribution

The major products are expected to be the result of alkylation at the positions ortho and para to the activating methyl group. Steric hindrance from the adjacent fluorine atom may influence the ortho:para ratio.

ProductExpected Position of AlkylationPredicted Major Isomer
Alkylated this compoundC4 and C6Para (C4) substitution is generally favored due to reduced steric hindrance.

Visualizations

G General Mechanism of Friedel-Crafts Alkylation cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation RX R-X (Alkyl Halide) Complex1 R-X---AlCl₃ RX->Complex1 + AlCl₃ LA AlCl₃ (Lewis Acid) Carbocation R⁺ (Carbocation) + [X-AlCl₃]⁻ Complex1->Carbocation Arene This compound SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex + R⁺ Product Alkylated Product SigmaComplex->Product + [X-AlCl₃]⁻ RegenCatalyst AlCl₃ + HX G Experimental Workflow for Friedel-Crafts Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Dry Glassware Reagents Add Lewis Acid & Solvent Start->Reagents Cooling Cool to 0-5 °C Reagents->Cooling AddSubstrate Add this compound Cooling->AddSubstrate AddAlkylHalide Add Alkyl Halide AddSubstrate->AddAlkylHalide Stir Stir at Room Temperature AddAlkylHalide->Stir Monitor Monitor by TLC/GC Stir->Monitor Quench Quench with Acid/Ice Monitor->Quench Extract Extract with Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify Product Final Product Purify->Product G Logical Relationship of Reactants and Products Reactant1 This compound Product1 Ortho-alkylated Product Reactant1->Product1 reacts with Product2 Para-alkylated Product Reactant1->Product2 reacts with Reactant2 Alkylating Agent (R-X) Intermediate Electrophile (R⁺) Reactant2->Intermediate activated by Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Intermediate Intermediate->Product1 Intermediate->Product2 Byproducts Byproducts (e.g., polyalkylated) Product1->Byproducts can lead to Product2->Byproducts

References

Application Notes and Protocols: 5-Chloro-2-fluorotoluene in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-chloro-2-fluorotoluene as a starting material in the synthesis of novel carbonic anhydrase (CA) inhibitors. This document outlines a representative synthetic protocol, methods for biological evaluation, and presents the underlying mechanism of action.

Introduction

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[1][2] Inhibition of specific carbonic anhydrase isoforms has emerged as a valuable therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[1] Aromatic and heterocyclic sulfonamides are a well-established class of potent carbonic anhydrase inhibitors. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, leading to the blockade of its catalytic activity.

This compound is a versatile chemical intermediate that serves as a valuable building block in the synthesis of various pharmaceutical compounds, including carbonic anhydrase inhibitors. Its substituted benzene ring allows for the introduction of a sulfonamide group, a key pharmacophore for CA inhibition. The presence of the chloro and fluoro substituents can influence the physicochemical properties and biological activity of the final inhibitor.

Synthetic Workflow

The general strategy for synthesizing carbonic anhydrase inhibitors from this compound involves a two-step process: chlorosulfonation followed by amination. This approach introduces the critical sulfonamide functionality onto the aromatic ring.

A This compound B Chlorosulfonation A->B Chlorosulfonic acid C 4-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride B->C D Amination C->D Ammonia source E 4-Chloro-5-fluoro-2-methylbenzenesulfonamide D->E F Biological Evaluation E->F In vitro assays G Carbonic Anhydrase Inhibitor F->G

Caption: Synthetic workflow from this compound to a carbonic anhydrase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-5-fluoro-2-methylbenzenesulfonamide

This protocol describes a representative method for the synthesis of a potential carbonic anhydrase inhibitor starting from this compound.

Step 1: Chlorosulfonation of this compound

  • Materials:

    • This compound

    • Chlorosulfonic acid

    • Dichloromethane (anhydrous)

    • Ice bath

    • Round-bottom flask with a magnetic stirrer and a dropping funnel

    • Calcium chloride drying tube

  • Procedure:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride.

Step 2: Amination of 4-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride

  • Materials:

    • 4-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride (from Step 1)

    • Ammonium hydroxide (concentrated) or a solution of ammonia in an organic solvent

    • Tetrahydrofuran (THF) or other suitable solvent

    • Ice bath

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Dissolve the crude 4-chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride in THF in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an excess of concentrated ammonium hydroxide dropwise to the stirred solution.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude 4-chloro-5-fluoro-2-methylbenzenesulfonamide by recrystallization or column chromatography.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency of the synthesized compound against various carbonic anhydrase isoforms.

  • Materials:

    • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

    • Synthesized inhibitor compound

    • Acetazolamide (a standard CA inhibitor)

    • Buffer solution (e.g., Tris-HCl, pH 7.4)

    • p-Nitrophenyl acetate (substrate)

    • Spectrophotometer (e.g., plate reader)

  • Procedure:

    • Prepare stock solutions of the synthesized inhibitor and acetazolamide in a suitable solvent (e.g., DMSO).

    • The assay measures the esterase activity of the carbonic anhydrase isoform.

    • In a 96-well plate, add the buffer, the CA enzyme, and varying concentrations of the inhibitor or standard.

    • Pre-incubate the enzyme with the inhibitor at room temperature for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

    • The hydrolysis of p-nitrophenyl acetate by the enzyme produces p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

    • Measure the rate of the enzymatic reaction.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The inhibitory activity of newly synthesized compounds is typically presented in a tabular format, allowing for easy comparison of their potency and selectivity against different carbonic anhydrase isoforms.

Table 1: Representative Inhibition Data of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012255.7
Brinzolamide 31003.2416.3
Dorzolamide 11001.84.554
Compound A 1508.5153.2
Compound B 855.19.82.1

Note: Data for Compounds A and B are hypothetical and for illustrative purposes only. Kᵢ represents the inhibition constant.

Mechanism of Action

The primary mechanism of action of sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This coordination displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate carbon dioxide.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Catalytic Reaction cluster_2 Inhibition Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Zn->OH Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Zn->Inhibited_Complex CO2 CO₂ OH->CO2 Nucleophilic Attack Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) HCO3 HCO₃⁻ CO2->HCO3 Inhibitor->Zn Binding to Zn²⁺

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

References

The Strategic Incorporation of Fluorine: Enhancing Drug Efficacy and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry

The introduction of fluorinated building blocks into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful strategy to fine-tune the physicochemical and biological properties of molecules. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to significantly improve a compound's potency, metabolic stability, and bioavailability.[1][2][3] This document provides detailed application notes, comparative data, and experimental protocols for the use of fluorinated building blocks in drug discovery and development.

The Impact of Fluorination on Pharmacological Properties

The strategic placement of fluorine atoms can profoundly influence a drug molecule's interaction with its biological target and its fate within the body. These modifications can lead to substantial improvements in the overall therapeutic profile of a drug candidate.

Enhancing Biological Potency

Fluorine's high electronegativity can alter the electronic distribution within a molecule, potentially leading to stronger binding interactions with target proteins.[3] This can be achieved through various mechanisms, including the modulation of pKa to optimize ionization at physiological pH, and the formation of favorable electrostatic or hydrogen bonding interactions within the active site. The result is often a significant increase in inhibitory potency, as measured by IC50 or Ki values.

Table 1: Comparative Biological Potency of Fluorinated vs. Non-Fluorinated Drug Analogues

Drug/Analog ClassNon-Fluorinated AnalogPotency (IC50/Ki)Fluorinated AnalogPotency (IC50/Ki)TargetFold Improvement
PDE9 Inhibitors Compound 1 10% inhibition @ 10 µMCompound 8 (fluorinated)IC50 = 2.6 µMPDE9>10
PARP Inhibitors 1-oxo-3,4-dihydroisoquinoline-4-carboxamide>10,000 nM (PARP1), 1,200 nM (PARP2)7-Fluoro -1-oxo-3,4-dihydroisoquinoline-4-carboxamide>10,000 nM (PARP1), 800 nM (PARP2)PARP1/21.5 (for PARP2)
MAO-A Inhibitors AmphetamineIC50 = 16,000 nM4-Fluoro amphetamineIC50 = 11,000 nMMAO-A1.45

Data compiled from multiple sources. Fold improvement is an approximation based on available data.[4][5][6]

Improving Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" oxidative metabolism, leading to a longer half-life and improved bioavailability.[7]

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds in Human Liver Microsomes (HLM)

Compound ClassNon-Fluorinated Analogt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Fluorinated Analogt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Fold Improvement in t½
Risperidone Analog Risperidone15929-Fluoro risperidone240616
Celecoxib Analog Celecoxib30464'-Fluoro celecoxib12011.54
Midazolam Analog Midazolam101391'-Fluoro midazolam101391 (CYP3A4), >1 (CYP3A5)

Data adapted from a study on the biosynthesis of fluorinated drug analogs.[8]

Experimental Protocols

The successful incorporation of fluorinated building blocks relies on robust and well-defined synthetic methodologies. The following protocols provide examples of common fluorination techniques used in medicinal chemistry.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a compound, a critical step in assessing the impact of fluorination.[2][7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and its non-fluorinated analog

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and controls in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test compound or control to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[7]

Protocol 2: Synthesis of a Trifluoromethylated Pyrazole (Celecoxib Analog)

This protocol describes a key step in the synthesis of Celecoxib, a well-known COX-2 inhibitor, which features a trifluoromethyl group.

Objective: To synthesize the 1,3-dione intermediate required for the construction of the trifluoromethylated pyrazole core of Celecoxib.

Materials:

  • meta-methylacetophenone

  • Toluene

  • 30% Methanolic sodium methoxide solution

  • Ethyl trifluoroacetate

  • 10% Aqueous hydrochloric acid

Procedure:

  • Dissolve meta-methylacetophenone (50 g, 373 mmol) in toluene (250 mL).

  • Add 30% methanolic sodium methoxide solution (80.6 g, 447 mmol), followed by ethyl trifluoroacetate (63.58 g, 447 mmol) at 25-30 °C.

  • Raise the temperature of the reaction mixture to 55-60 °C and stir for 4 hours to complete the reaction.

  • Cool the reaction mass to 20-25 °C and wash with 10% aqueous hydrochloric acid (200 mL).

  • Separate the layers and concentrate the organic layer at 50-55 °C under reduced pressure to yield l-(3-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass.[9]

This intermediate can then be reacted with 4-hydrazinobenzenesulfonamide hydrochloride to form the final pyrazole structure of the Celecoxib analog.[9][10]

Visualizing the Impact and Workflow

Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the DOT language to illustrate key concepts in the application of fluorinated building blocks.

G cluster_0 Drug Discovery Workflow with Fluorinated Building Blocks A Lead Compound Identification B Identify Metabolic Hotspots (in silico / in vitro) A->B C Design Fluorinated Analogs B->C E Synthesis of Fluorinated Analogs C->E D Synthesis of Fluorinated Building Blocks D->E F In Vitro Screening (Potency, Selectivity) E->F G ADME Profiling (Metabolic Stability, Permeability) F->G H Lead Optimization G->H H->C Iterative Design I Preclinical Development H->I

A generalized workflow for incorporating fluorinated building blocks in drug discovery.

G cluster_0 Mechanism of Metabolic Stabilization by Fluorination Drug_CH Drug with C-H bond at metabolic 'soft spot' CYP450 Cytochrome P450 Enzyme Drug_CH->CYP450 Metabolic Attack Metabolite Oxidized Metabolite (Inactive/Cleared) CYP450->Metabolite Oxidation No_Reaction Metabolism Blocked CYP450->No_Reaction Drug_CF Fluorinated Drug with C-F bond Drug_CF->CYP450

References

Aniline: A Cornerstone in the Synthesis of Dyestuffs and Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Aniline (C₆H₅NH₂), a primary aromatic amine, serves as a versatile and indispensable precursor in the chemical industry for the synthesis of a vast array of dyestuffs and specialty chemicals. Its reactivity, stemming from the electron-rich benzene ring and the nucleophilic amino group, allows for a diverse range of chemical transformations, making it a foundational building block for vibrant dyes, high-performance polymers, and crucial chemical intermediates. This document provides detailed application notes and protocols for the synthesis of several key derivatives from aniline, tailored for researchers, scientists, and professionals in drug development.

Application in Dyestuff Synthesis

Aniline is a key starting material for numerous classes of dyes, most notably azo dyes and indigo. The diazotization of aniline, followed by coupling with various aromatic compounds, gives rise to the intensely colored azo dyes. Furthermore, aniline is the industrial precursor to indigo, the iconic blue dye used for denim.

Synthesis of Sulfanilic Acid: An Azo Dye Intermediate

Sulfanilic acid (4-aminobenzenesulfonic acid) is a critical intermediate in the preparation of many azo dyes, such as Methyl Orange. It is synthesized from aniline through electrophilic aromatic substitution (sulfonation).

Quantitative Data for Sulfanilic Acid Synthesis

ParameterValueReference
Starting Material Aniline[1][2]
Reagents Concentrated Sulfuric Acid[1][2]
Reaction Temperature 180-190 °C[1]
Reaction Time 1 hour[1]
Typical Yield ~50%[2]

Experimental Protocol: Synthesis of Sulfanilic Acid

  • In a 150 mL conical flask, cautiously add 10 mL of aniline to 20 mL of concentrated sulfuric acid with gentle shaking. Keep the mixture cool in an ice-water bath during the addition.[1]

  • Heat the resulting aniline hydrogen sulfate mixture in an oil bath at 180-190 °C for 1 hour.[1]

  • After heating, allow the mixture to cool and then carefully pour it into approximately 200 mL of cold water with continuous stirring.[1]

  • Allow the mixture to stand for 5 minutes to allow the crude sulfanilic acid to precipitate.[1]

  • Collect the crude product by vacuum filtration.

  • Recrystallization: Purify the crude sulfanilic acid by recrystallizing from approximately 250 mL of boiling water.[1]

  • Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to form crystals of pure sulfanilic acid.

  • Collect the purified crystals by vacuum filtration and dry them.

Synthesis Pathway for Sulfanilic Acid

Sulfanilic_Acid_Synthesis Aniline Aniline Anilinium_Sulfate Anilinium Hydrogen Sulfate Aniline->Anilinium_Sulfate + H₂SO₄ H2SO4 Conc. H₂SO₄ Heat 180-190°C Sulfanilic_Acid Sulfanilic Acid Anilinium_Sulfate->Sulfanilic_Acid Heating

Caption: Synthesis of Sulfanilic Acid from Aniline.

Synthesis of 2-Naphthol Aniline Dye: An Azo Dye

This protocol describes the synthesis of a vibrant red azo dye by the diazotization of aniline and subsequent coupling with 2-naphthol.

Quantitative Data for 2-Naphthol Aniline Dye Synthesis

ParameterValueReference
Starting Material Aniline[3]
Reagents Sodium Nitrite, Hydrochloric Acid, 2-Naphthol, Sodium Hydroxide[3]
Reaction Temperature 0-5 °C[3]
Typical Yield 94.61%[3]

Experimental Protocol: Synthesis of 2-Naphthol Aniline Dye

Part 1: Diazotization of Aniline

  • In a beaker, dissolve 5 mL of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 10 mL of water.[3]

  • Cool this solution to 0-5 °C in an ice bath.[3]

  • In a separate beaker, prepare a solution of 4 g of sodium nitrite in 15 mL of water.[3]

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. This forms the benzene diazonium chloride solution.[3]

Part 2: Azo Coupling

  • In another beaker, dissolve 8 g of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.[3]

  • Cool this alkaline 2-naphthol solution to 0-5 °C in an ice bath.[3]

  • Slowly and with constant stirring, add the cold benzene diazonium chloride solution to the cold 2-naphthol solution.[3]

  • A bright orange-red precipitate of 2-naphthol aniline dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the crude dye by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dye.

Synthesis Pathway for 2-Naphthol Aniline Dye

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline Aniline Diazonium Benzene Diazonium Chloride Aniline->Diazonium Azo_Dye 2-Naphthol Aniline Dye Diazonium->Azo_Dye Coupling Reagents1 NaNO₂ / HCl 0-5°C Two_Naphthol 2-Naphthol (alkaline solution)

Caption: Synthesis of an Azo Dye from Aniline.

Application in Specialty Chemical Synthesis

Aniline is a precursor to a wide range of specialty chemicals, including antioxidants, vulcanization accelerators for rubber, and monomers for high-performance polymers like polyaniline and polyurethanes.

Synthesis of Polyaniline: A Conductive Polymer

Polyaniline (PANI) is an electrically conductive polymer with applications in sensors, anti-static coatings, and rechargeable batteries. It can be synthesized by the oxidative polymerization of aniline.

Quantitative Data for Polyaniline Synthesis

ParameterValueReference
Starting Material Aniline[4]
Oxidizing Agent Ammonium Persulfate[4]
Medium 0.2 M HCl[4]
Monomer/Oxidant Ratio 1.00 / 1.25[4]
Reaction Temperature 20 °C[4]
Reaction Time 24 hours[4]
Typical Yield 71-81% (depending on aniline derivative)[4]

Experimental Protocol: Synthesis of Polyaniline

  • Dissolve 1 g of aniline in 50 mL of a 0.2 M aqueous HCl solution in a beaker.[4]

  • In a separate beaker, dissolve the appropriate amount of ammonium persulfate (monomer to oxidant molar ratio of 1:1.25) in 50 mL of 0.2 M aqueous HCl.[4]

  • Cool both solutions to 20 °C.

  • Slowly add the ammonium persulfate solution dropwise to the aniline solution with constant stirring.[4]

  • The solution will gradually change color, indicating the polymerization process.

  • Continue stirring at 20 °C for 24 hours.[4]

  • The resulting dark green precipitate of polyaniline is collected by filtration.

  • Wash the polymer precipitate with 0.2 M HCl and then with petroleum ether to remove any unreacted monomer and oligomers.[4]

  • Dry the polyaniline product under vacuum.

Polymerization of Aniline

Polyaniline_Synthesis Aniline Aniline Polyaniline Polyaniline (Emeraldine Salt) Aniline->Polyaniline Oxidative Polymerization Oxidant Ammonium Persulfate (NH₄)₂S₂O₈ Acid HCl (aq) p_Phenylenediamine_Synthesis Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation p_Nitroacetanilide p-Nitroacetanilide Acetanilide->p_Nitroacetanilide Nitration p_Nitroaniline p-Nitroaniline p_Nitroacetanilide->p_Nitroaniline Hydrolysis p_Phenylenediamine p-Phenylenediamine p_Nitroaniline->p_Phenylenediamine Reduction Indigo_Synthesis Aniline Aniline N_Phenylglycine N-Phenylglycine Aniline->N_Phenylglycine + Chloroacetic Acid Indoxyl Indoxyl N_Phenylglycine->Indoxyl Alkali Fusion Indigo Indigo Indoxyl->Indigo Air Oxidation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-fluorotoluene. The information is designed to help optimize reaction yields and address common experimental challenges.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound via the Balz-Schiemann reaction of 5-chloro-2-methylaniline. This guide provides potential causes and corrective actions for common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Diazonium Salt Incomplete diazotization of 5-chloro-2-methylaniline.Ensure the reaction temperature is maintained between 0-5°C to prevent premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. Check the freshness of the sodium nitrite, as it can degrade over time.
Instability of the diazonium salt.Use a non-nucleophilic acid like fluoroboric acid (HBF₄) for diazotization to form the more stable tetrafluoroborate salt directly.[1] Avoid exposure of the diazonium salt solution to light and elevated temperatures.
Low Yield of this compound during Thermolysis Incomplete decomposition of the diazonium salt.Gradually and uniformly heat the isolated and dried diazonium tetrafluoroborate salt. The decomposition temperature can be optimized, typically ranging from 100-150°C. Consider performing the decomposition in a high-boiling inert solvent like xylene or decane for better temperature control.
Side reactions during thermolysis.Ensure the diazonium salt is thoroughly dry before decomposition, as moisture can lead to the formation of phenolic byproducts. The presence of other nucleophiles can lead to undesired substitution products. Using the isolated tetrafluoroborate salt minimizes this.
Use of alternative fluoride sources.While traditional methods use HBF₄, alternatives like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes provide improved yields for specific substrates.[1]
Formation of Impurities Phenolic byproducts (5-chloro-2-methylphenol).This is often due to the presence of water during the thermolysis step. Ensure the diazonium salt is completely dry.
Tar formation.Overheating during thermolysis can lead to the formation of tarry substances.[2] Maintain a controlled and gradual increase in temperature. Decomposition in an inert solvent can help mitigate localized overheating.
Isomeric impurities.The starting material, 5-chloro-2-methylaniline, should be of high purity. Isomeric impurities in the starting material will carry through the synthesis. Purification of the final product by fractional distillation is crucial.
Difficulties in Product Isolation and Purification Incomplete extraction of the product.This compound is soluble in organic solvents. Ensure efficient extraction from the reaction mixture using a suitable solvent like diethyl ether or dichloromethane.
Co-distillation with byproducts.Byproducts with similar boiling points can make purification by distillation challenging. Careful fractional distillation using a column with a high number of theoretical plates is recommended. Gas chromatography can be used to analyze the purity of the fractions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and established method is the Balz-Schiemann reaction.[1] This involves the diazotization of the primary aromatic amine, 5-chloro-2-methylaniline, followed by the thermal decomposition of the resulting diazonium salt to yield the aryl fluoride.

Q2: How can I improve the stability of the intermediate diazonium salt?

A2: The stability of the diazonium salt is crucial for achieving a high yield. Using fluoroboric acid (HBF₄) during the diazotization step leads to the formation of a more stable diazonium tetrafluoroborate salt, which can often be isolated as a solid.[2] Performing the reaction at low temperatures (0-5°C) and protecting it from light also enhances stability.

Q3: What are the critical parameters to control during the thermal decomposition of the diazonium salt?

A3: The critical parameters for the thermolysis step are temperature and the absence of moisture. The decomposition should be carried out on a completely dry diazonium salt to prevent the formation of phenolic impurities. The temperature should be raised gradually and maintained within the optimal range for the specific diazonium salt to avoid tar formation due to overheating.[2]

Q4: Are there any safer alternatives to isolating the dry diazonium salt?

A4: Yes, there are in-situ methods that avoid the isolation of the potentially explosive diazonium salt. One approach involves the use of an organic nitrite, such as isoamyl nitrite or tert-butyl nitrite, in an organic solvent in the presence of a fluoride source like boron trifluoride etherate (BF₃·OEt₂). Another alternative is to perform the diazotization in anhydrous hydrogen fluoride.[1]

Q5: What are the expected side products in this synthesis, and how can they be minimized?

A5: Common side products include 5-chloro-2-methylphenol, which forms if water is present during decomposition. Tarry polymers can result from excessive heating.[2] Minimizing these byproducts involves ensuring the diazonium salt is dry and carefully controlling the decomposition temperature.

Q6: What is the best method for purifying the final product, this compound?

A6: Fractional distillation is the most effective method for purifying this compound from byproducts and any unreacted starting material. Due to the potential for isomeric impurities with close boiling points, using a distillation column with a high number of theoretical plates is recommended for achieving high purity.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Balz-Schiemann Reaction

This protocol is a representative procedure based on the principles of the Balz-Schiemann reaction and adapted from similar syntheses.

Step 1: Diazotization of 5-Chloro-2-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 5-chloro-2-methylaniline in aqueous fluoroboric acid (HBF₄). The molar ratio of amine to HBF₄ should be approximately 1:1.2.

  • Cool the flask in an ice-salt bath to maintain the internal temperature between 0°C and 5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred amine solution. The molar ratio of amine to NaNO₂ should be 1:1.05.

  • Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.

  • The 5-chloro-2-methylbenzenediazonium tetrafluoroborate will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol, and finally with diethyl ether.

  • Dry the isolated diazonium salt in a vacuum desiccator over P₂O₅.

Step 2: Thermal Decomposition of 5-Chloro-2-methylbenzenediazonium Tetrafluoroborate

  • Place the dry diazonium tetrafluoroborate salt in a flask equipped for distillation.

  • Heat the flask gently and gradually. The decomposition will start, and nitrogen gas and boron trifluoride will be evolved.

  • The crude this compound will distill over. Collect the distillate.

  • For better temperature control, the decomposition can be carried out by suspending the dry salt in an inert, high-boiling solvent such as xylene or decane and heating the mixture.

Step 3: Purification of this compound

  • Wash the collected crude product with a dilute sodium carbonate solution to remove any acidic impurities, followed by washing with water until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purify the product by fractional distillation. Collect the fraction boiling at the literature value for this compound (approximately 157-159°C).

  • Characterize the final product by techniques such as GC-MS and NMR to confirm its identity and purity.

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_thermolysis Step 2: Thermal Decomposition cluster_purification Step 3: Purification 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline HBF4_NaNO2 HBF₄, NaNO₂ 0-5°C 5-Chloro-2-methylaniline->HBF4_NaNO2 Diazonium_Salt 5-Chloro-2-methylbenzenediazonium Tetrafluoroborate HBF4_NaNO2->Diazonium_Salt Heating Heat (e.g., 100-150°C) Diazonium_Salt->Heating Crude_Product Crude this compound Heating->Crude_Product Purification_Steps Washing & Fractional Distillation Crude_Product->Purification_Steps Pure_Product Pure this compound Purification_Steps->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impurities in Synthesis Check_Diazotization Review Diazotization Step Start->Check_Diazotization Check_Thermolysis Review Thermolysis Step Start->Check_Thermolysis Check_Purification Review Purification Step Start->Check_Purification Temp_Control Temp_Control Check_Diazotization->Temp_Control Moisture_Present Moisture_Present Check_Thermolysis->Moisture_Present Distillation_Efficiency Distillation_Efficiency Check_Purification->Distillation_Efficiency Reagent_Quality Reagents (NaNO₂) fresh? Reagent_Quality->Check_Thermolysis Yes Solution_2 Action: Use fresh reagents Reagent_Quality->Solution_2 No Solution_1 Action: Improve cooling, slow addition of NaNO₂ Overheating Overheating during decomposition? Overheating->Check_Purification No Solution_4 Action: Gradual heating, use of high-boiling solvent Overheating->Solution_4 Yes Solution_3 Action: Ensure complete drying of diazonium salt Solution_5 Action: Use high-efficiency distillation column Temp_Control->Reagent_Quality No Temp_Control->Solution_1 Yes Moisture_Present->Overheating Yes Moisture_Present->Solution_3 No Distillation_Efficiency->Solution_5 Yes

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Purification of 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Chloro-2-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound often depend on the synthetic route. A frequent method for its synthesis is the Sandmeyer reaction starting from 5-chloro-2-fluoroaniline.[1][2] Potential impurities from this process can include:

  • Isomeric Impurities: Other isomers of chlorofluorotoluene, such as 2-chloro-6-fluorotoluene or 3-chloro-2-fluorotoluene, can be formed as byproducts.[3]

  • Starting Materials: Unreacted 5-chloro-2-fluoroaniline may be present.[4][5]

  • Side-Reaction Products: Diazotization and subsequent reactions can sometimes lead to the formation of phenolic byproducts or other halogenated compounds.[6]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional Distillation is effective for separating components with different boiling points and is a good choice for removing isomeric impurities if their boiling points differ sufficiently.[7][8]

  • Preparative High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is particularly useful for removing impurities with very similar physical properties to the target compound, such as regioisomers.[9][10][11][12]

  • Recrystallization is a cost-effective method for purifying solid derivatives of this compound, assuming a suitable solvent can be identified.[13]

Q3: What are the expected purity and yield for different purification methods?

A3: The achievable purity and yield are dependent on the initial purity of the crude material and the optimization of the chosen purification method. The following table provides typical expectations:

Purification MethodExpected PurityExpected YieldNotes
Fractional Distillation >99%60-80%Highly dependent on the boiling point difference between isomers and the efficiency of the distillation column.
Preparative HPLC >99.5%70-90%Yield can be affected by the degree of peak overlap and the fraction collection parameters.[14]
Recrystallization >99%50-85%Applicable to solid derivatives. Yield is influenced by the solubility of the compound in the chosen solvent at different temperatures.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency.

  • Solution:

    • Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this may increase the distillation time.

    • Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases on each theoretical plate, leading to improved separation.

Problem: Bumping or uneven boiling.

  • Possible Cause: Lack of boiling chips or inefficient stirring.

  • Solution:

    • Add Boiling Chips: Ensure fresh boiling chips or a magnetic stir bar is added to the distillation flask before heating.

    • Ensure Vigorous Stirring: If using a magnetic stirrer, ensure the stir rate is sufficient to create a vortex and promote smooth boiling.

Preparative HPLC

Problem: Co-elution of the product with an impurity.

  • Possible Cause: Suboptimal mobile phase composition or stationary phase.

  • Solution:

    • Adjust Mobile Phase: Modify the solvent gradient or isocratic composition to improve resolution. For reversed-phase HPLC, altering the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact selectivity.[11]

    • Change Stationary Phase: If adjusting the mobile phase is ineffective, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms like π-π interactions.[10]

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but will also increase the run time.

Problem: Low yield after fraction collection.

  • Possible Cause: Inaccurate fraction collection timing or peak broadening.

  • Solution:

    • Refine Collection Parameters: Adjust the threshold and time window for fraction collection based on a thorough analysis of the chromatogram.

    • Reduce Sample Load: Overloading the column can lead to peak broadening and poorer separation, resulting in mixed fractions. Reduce the injection volume or sample concentration.[14]

Recrystallization (for solid derivatives)

Problem: The compound does not crystallize upon cooling.

  • Possible Cause: Solution is not saturated; the wrong solvent was chosen.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Re-evaluate Solvent System: The chosen solvent may be too good at dissolving the compound even at low temperatures. A different solvent or a two-solvent system may be necessary.[13]

Problem: The product oils out instead of crystallizing.

  • Possible Cause: The melting point of the solute is lower than the boiling point of the solvent; the solution is supersaturated.

  • Solution:

    • Lower the Cooling Temperature: Ensure the solution is cooled slowly to a temperature below the melting point of the compound.

    • Use a Different Solvent: Select a solvent with a lower boiling point.

    • Modify the Solvent System: Add a co-solvent in which the compound is less soluble to reduce the overall solvating power of the medium.

Experimental Protocols

Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: Slowly increase the temperature until the liquid begins to boil and the vapor rises into the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column to establish a temperature gradient.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 164-165 °C at atmospheric pressure) should be collected as the pure product.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]

Preparative HPLC Purification of this compound
  • Column: A C18 reversed-phase preparative HPLC column is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The optimal ratio should be determined through analytical scale method development. A gradient elution may be necessary for complex mixtures.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent at a known concentration.

  • Injection: Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Elution and Detection: Elute the sample through the column with the mobile phase at a constant flow rate. Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.

  • Purity Analysis: Assess the purity of the final product by analytical HPLC or GC-MS.

Recrystallization of a Solid Derivative of this compound
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the solid derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[13]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid derivative to just dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Visualizations

Experimental_Workflow_Purification cluster_start Start cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end End Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Prep_HPLC Preparative HPLC Crude->Prep_HPLC Recrystallization Recrystallization (for solid derivatives) Crude->Recrystallization GC_MS GC-MS Analysis Distillation->GC_MS HPLC_Analysis Analytical HPLC Prep_HPLC->HPLC_Analysis Recrystallization->HPLC_Analysis Pure_Product Pure this compound GC_MS->Pure_Product HPLC_Analysis->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Distillation Start Poor Isomer Separation? Cause1 Insufficient Column Efficiency Start->Cause1 Solution1a Increase Column Length/Packing Cause1->Solution1a Solution1b Optimize Reflux Ratio Cause1->Solution1b Solution1c Reduce Distillation Rate Cause1->Solution1c End Improved Separation Solution1a->End Solution1b->End Solution1c->End

References

Technical Support Center: Synthesis of 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Balz-Schiemann reaction. This reaction involves two main stages: the diazotization of 5-chloro-2-methylaniline (2-amino-5-chlorotoluene) to form a diazonium salt, followed by the thermal decomposition of this salt to yield the final product.[1][2]

Q2: I am observing a significantly lower yield than expected. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete diazotization, premature decomposition of the diazonium salt, or the prevalence of side reactions can all contribute to a reduced yield of this compound. Careful control of reaction temperature during both diazotization and thermal decomposition is crucial for maximizing the yield. The presence of moisture can also lead to the formation of phenolic byproducts, further reducing the yield of the desired product.

Q3: My final product is discolored. What could be the reason?

A3: Discoloration, often appearing as a yellow or brown hue, is typically due to the formation of azo compounds. These can arise from a side reaction where the diazonium salt couples with the unreacted starting amine, 5-chloro-2-methylaniline. Ensuring the complete conversion of the amine during the diazotization step can help minimize the formation of these colored impurities.

Q4: My GC-MS analysis shows an unexpected peak with a mass corresponding to a dichlorotoluene. How is this possible?

A4: The presence of dichlorotoluene isomers, most likely 2,5-dichlorotoluene, is a known side product, especially if there is a source of chloride ions in the reaction mixture. This can occur if hydrochloric acid is used during the diazotization step. The diazonium salt can then undergo a Sandmeyer-type reaction, where the diazonium group is replaced by a chlorine atom instead of fluorine.

Q5: I have a significant amount of a phenolic impurity. How can I avoid this?

A5: The formation of 5-chloro-2-methylphenol is a common side reaction caused by the reaction of the diazonium salt with water. To minimize this, it is essential to use anhydrous or nearly anhydrous conditions, especially during the thermal decomposition step. Ensure all glassware is thoroughly dried and use anhydrous solvents where possible.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete diazotization.Ensure the molar ratio of sodium nitrite to the starting amine is appropriate. Maintain a low temperature (typically 0-5 °C) during the addition of the nitrite solution.
Premature decomposition of the diazonium salt.Keep the diazonium salt at a low temperature until the thermal decomposition step. Avoid exposure to light.
Sub-optimal thermal decomposition temperature.The decomposition temperature should be carefully controlled. Too low a temperature will result in an incomplete reaction, while too high a temperature can promote the formation of byproducts.
Presence of Phenolic Impurity (5-chloro-2-methylphenol) Reaction of the diazonium salt with water.Use anhydrous reagents and solvents. Thoroughly dry all glassware before use.
Presence of Dichlorotoluene Impurity (e.g., 2,5-dichlorotoluene) Presence of chloride ions leading to a Sandmeyer-type reaction.If possible, avoid using hydrochloric acid in the diazotization step. Use of fluoroboric acid or anhydrous hydrogen fluoride is preferred.
Presence of Colored Impurities (Azo compounds) Incomplete diazotization leading to coupling of the diazonium salt with the starting amine.Ensure complete conversion of the starting amine by the slow, controlled addition of the diazotizing agent.
Presence of 4-chlorotoluene Hydrodediazoniation (reduction of the diazonium group).The choice of solvent can influence this side reaction. Using non-polar solvents like hexane or chlorobenzene may reduce its occurrence.[2]

Experimental Protocol: Balz-Schiemann Synthesis of this compound

This protocol is a generalized procedure based on typical Balz-Schiemann reactions. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step 1: Diazotization

  • In a reaction vessel, cool anhydrous hydrofluoric acid or a solution of fluoroboric acid to 0-5 °C.

  • Slowly add 5-chloro-2-methylaniline to the cooled acid with constant stirring, maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Thermal Decomposition

  • Gently heat the reaction mixture containing the diazonium salt. The decomposition is often exothermic and will be accompanied by the evolution of nitrogen gas.

  • The temperature should be gradually increased to ensure a controlled decomposition. A typical temperature range for the thermal decomposition is 50-100 °C, but this can vary.

  • Once the gas evolution ceases, maintain the temperature for a further 30-60 minutes to ensure the reaction is complete.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction mixture with water and an organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer.

  • Wash the organic layer with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation to obtain pure this compound.

Visual Guides

G cluster_workflow Experimental Workflow start Start: 5-chloro-2-methylaniline diazotization Diazotization (NaNO2, HBF4/HF, 0-5 °C) start->diazotization diazonium_salt 5-chloro-2-methylbenzenediazonium salt diazotization->diazonium_salt thermal_decomposition Thermal Decomposition (Heating) diazonium_salt->thermal_decomposition crude_product Crude Product Mixture thermal_decomposition->crude_product workup Aqueous Work-up & Extraction crude_product->workup purification Purification (Fractional Distillation) workup->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_reactions Reaction Pathways from Diazonium Intermediate diazonium [5-Cl-2-Me-C6H3N2]+ main_product This compound (Main Product) diazonium->main_product + F- (Balz-Schiemann) phenol 5-chloro-2-methylphenol (Phenolic Impurity) diazonium->phenol + H2O dichlorotoluene 2,5-dichlorotoluene (Sandmeyer-type Product) diazonium->dichlorotoluene + Cl- azo_compound Azo Compound (Colored Impurity) diazonium->azo_compound + Starting Amine chlorotoluene 4-chlorotoluene (Reduction Product) diazonium->chlorotoluene + H source (Reduction)

Caption: Formation of the main product and key side products.

G cluster_troubleshooting Troubleshooting Logic start Problem Encountered low_yield Low Yield? start->low_yield discoloration Product Discolored? low_yield->discoloration No check_temp Check Diazotization & Decomposition Temperatures low_yield->check_temp Yes gcms_impurity Unexpected GC-MS Peaks? discoloration->gcms_impurity No check_azo Incomplete Diazotization? (Azo Compound Formation) discoloration->check_azo Yes check_phenol Phenolic Peak? (Presence of Water) gcms_impurity->check_phenol Yes end Resolution gcms_impurity->end No check_reagents Verify Reagent Stoichiometry & Purity check_temp->check_reagents check_reagents->end check_azo->end check_dichloro Dichlorotoluene Peak? (Chloride Source Present) check_phenol->check_dichloro No check_phenol->end Yes check_reduction Chlorotoluene Peak? (Consider Solvent Effects) check_dichloro->check_reduction No check_dichloro->end Yes check_reduction->end Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Improving Regioselectivity in Reactions of 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regioselectivity in chemical reactions involving 5-Chloro-2-fluorotoluene. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the interplay of the directing effects of the three substituents on the aromatic ring: the methyl (-CH₃) group, the fluorine (-F) atom, and the chlorine (-Cl) atom.

  • Directing Effects of Substituents:

    • Methyl (-CH₃): An activating group and is ortho, para-directing.[1][2]

    • Fluorine (-F) and Chlorine (-Cl): Deactivating groups but are also ortho, para-directing.[3][4][5]

  • Steric Hindrance: The bulkiness of the substituents and the incoming electrophile can influence the accessibility of different positions on the ring. The positions ortho to the substituents are generally more sterically hindered than the para position.[6][7]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can also play a crucial role in determining the final isomer distribution.

Considering these factors, the potential sites for electrophilic attack are positions 3, 4, and 6. The directing effects of the substituents are summarized below:

SubstituentPositionDirecting Effect
-CH₃1ortho (to 2 and 6), para (to 4)
-F2ortho (to 1 and 3), para (to 5)
-Cl5ortho (to 4 and 6), para (to 2)

The positions activated by at least one of the ortho, para-directing groups are 3, 4, and 6. Position 6 is ortho to both the methyl and chloro groups, making it electronically favorable but potentially sterically hindered. Position 4 is para to the methyl group and ortho to the chloro group, also making it electronically favorable. Position 3 is ortho to the fluorine atom. The interplay of these activating and deactivating effects, along with steric factors, will determine the final product distribution.

Troubleshooting Guides for Common Reactions

Electrophilic Aromatic Substitution: Nitration

Q2: I am getting a mixture of isomers during the nitration of this compound. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the nitration of polysubstituted benzenes can be challenging. A mixture of isomers is a common issue. Here’s a guide to help you troubleshoot and improve the selectivity of your reaction.

Troubleshooting Table: Nitration of this compound

Issue Potential Cause Recommended Solution
Low regioselectivity (mixture of 3-, 4-, and 6-nitro isomers) Strong reaction conditions: Standard mixed acid (HNO₃/H₂SO₄) nitration can be aggressive, leading to poor selectivity. Use milder nitrating agents: Consider using reagents like acetyl nitrate or nitronium tetrafluoroborate. Employ solid acid catalysts: Zeolites or other solid acids can provide shape selectivity and lead to a higher preference for a specific isomer.[8]
Formation of di-nitro products Excess nitrating agent or harsh conditions: Over-nitration can occur if the reaction is not carefully controlled. Use stoichiometric amounts of the nitrating agent: Carefully control the molar ratio of the nitrating agent to the substrate. Lower the reaction temperature: Running the reaction at a lower temperature can help prevent over-nitration.

| Low conversion | Insufficiently activating conditions: The deactivating nature of the halogens may require specific conditions to drive the reaction to completion. | Increase reaction time: Allow the reaction to proceed for a longer period. Slightly increase temperature: Cautiously increase the temperature while monitoring for side products. Choose a more active catalyst system. |

Experimental Protocol: Regioselective Nitration using a Solid Acid Catalyst (Illustrative)

This protocol is based on general procedures for the regioselective nitration of fluorotoluenes and may require optimization for this compound.[8]

  • Catalyst Preparation: Activate the solid acid catalyst (e.g., H-beta zeolite) by heating it under vacuum to remove any adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent) and the activated solid acid catalyst.

  • Reagent Addition: Slowly add a solution of 70% nitric acid (1.1 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-90 °C) and monitor the progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the catalyst, and wash it with a suitable organic solvent. The organic phase is then washed with water, a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate the desired isomer.

Electrophilic Aromatic Substitution: Halogenation (e.g., Bromination)

Q3: My bromination of this compound is not selective. What can I do to favor a specific isomer?

A3: Similar to nitration, controlling the regioselectivity of bromination requires careful selection of reagents and conditions.

Troubleshooting Table: Bromination of this compound

Issue Potential Cause Recommended Solution
Formation of multiple bromo-isomers Highly reactive brominating agent: Using Br₂ with a strong Lewis acid can lead to low selectivity. Use a milder brominating agent: N-Bromosuccinimide (NBS) is a common choice for regioselective bromination.[9] Solvent effects: The choice of solvent can influence the regioselectivity.
Di- or poly-bromination Excess brominating agent: Using too much of the brominating reagent can lead to multiple substitutions. Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent.

| Low yield | Insufficiently reactive conditions: The deactivating effect of the halogens may lead to a sluggish reaction. | Use a suitable catalyst: A mild Lewis acid or a protic acid can be used to activate the brominating agent. Increase reaction temperature: Gently heat the reaction mixture to increase the reaction rate. |

Experimental Protocol: Regioselective Bromination with NBS (Illustrative)

This is a general procedure that may need to be adapted for this compound.

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile or a halogenated solvent) in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) to the solution.

  • Initiation (if necessary): A catalytic amount of a radical initiator (like AIBN) or a mild acid can be added if the reaction is slow at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating and monitor by TLC or GC.

  • Work-up: Once the starting material is consumed, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The product can be purified by column chromatography.

Cross-Coupling Reactions: Suzuki and Buchwald-Hartwig Amination

Q4: I am trying to perform a Suzuki or Buchwald-Hartwig reaction on a halogenated derivative of this compound, but I am observing poor selectivity between the chloro and another halo-substituent (e.g., bromo). How can I control which position reacts?

A4: In cross-coupling reactions, the relative reactivity of different carbon-halogen bonds is key to achieving regioselectivity. Generally, the order of reactivity for oxidative addition to the palladium catalyst is C-I > C-Br > C-OTf > C-Cl.[10]

Troubleshooting Table: Regioselectivity in Cross-Coupling Reactions

Issue Potential Cause Recommended Solution
Reaction at the less reactive C-Cl bond instead of a C-Br bond Harsh reaction conditions: High temperatures and prolonged reaction times can lead to the reaction of the less reactive halide. Optimize reaction temperature and time: Start with milder conditions (lower temperature, shorter reaction time) to favor the reaction at the more reactive site.
Low selectivity between C-Cl and C-Br Catalyst system not selective enough: The choice of palladium precursor and ligand is crucial for selectivity. Ligand screening: Experiment with different phosphine ligands (e.g., bulky, electron-rich ligands for C-Cl activation) to find a system that discriminates between the two halogens. For Suzuki coupling, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be screened.[11][12] For Buchwald-Hartwig amination, ligands like XPhos or SPhos might be suitable.[3][13][14]

| Dehalogenation side products | Presence of water or other proton sources: This can lead to the reduction of the aryl halide. | Use anhydrous solvents and reagents: Ensure all components of the reaction are dry. |

Experimental Protocol: Selective Suzuki Coupling of a Bromo-chloro-fluorotoluene Derivative (Illustrative)

This protocol assumes a starting material like 4-Bromo-5-chloro-2-fluorotoluene and aims for selective coupling at the C-Br bond.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the bromo-chloro-fluorotoluene derivative (1 equivalent), the boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by GC-MS or LC-MS, paying close attention to the consumption of the starting material and the formation of the desired product versus any product from C-Cl coupling.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

Directed ortho-Metalation (DoM)

Q5: I want to functionalize the position ortho to the fluorine atom in this compound. Is Directed ortho-Metalation a viable strategy?

A5: Yes, Directed ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization. The fluorine atom can act as a directing group for lithiation at the adjacent position.[15] However, careful control of conditions is necessary to avoid side reactions.

Troubleshooting Table: Directed ortho-Metalation of this compound

Issue Potential Cause Recommended Solution
Lithiation at an undesired position Competing directing groups or steric effects: The chloro and methyl groups might also influence the site of metalation. Use a suitable base and solvent system: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be more selective. The use of a coordinating solvent like THF is typically required.
Halogen-metal exchange Reaction with the C-Cl bond: Organolithium reagents can undergo exchange with aryl chlorides, especially at higher temperatures. Maintain low temperatures: Perform the lithiation at very low temperatures (e.g., -78 °C) to minimize halogen-metal exchange.

| Low yield of the desired product | Decomposition of the organolithium intermediate: The aryllithium species may not be stable at higher temperatures. | Trap the intermediate in situ: Add the electrophile to the reaction mixture at low temperature as soon as the lithiation is complete. |

Experimental Protocol: Directed ortho-Lithiation and Quenching with an Electrophile (Illustrative)

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of a strong lithium amide base like LDA or LiTMP (1.1 equivalents) dropwise. Stir the mixture at this temperature for the optimized time (e.g., 1-2 hours) to allow for complete lithiation.

  • Quenching: While maintaining the low temperature, slowly add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway Start This compound EAS Electrophilic Aromatic Substitution (EAS) Start->EAS Positions Potential Positions for Attack: - Position 3 (ortho to F) - Position 4 (para to Me, ortho to Cl) - Position 6 (ortho to Me, ortho to Cl) EAS->Positions Steric Steric Hindrance Assessment Positions->Steric Electronic Electronic Effects Assessment (Activating vs. Deactivating) Positions->Electronic Conditions Reaction Conditions (Catalyst, Solvent, Temp.) Steric->Conditions Electronic->Conditions Product Major Regioisomer Conditions->Product

Caption: Decision workflow for predicting the major regioisomer in EAS of this compound.

Troubleshooting_Regioselectivity Start Experiment Start Reaction Perform Reaction on This compound Start->Reaction Analysis Analyze Product Mixture (e.g., by GC, NMR) Reaction->Analysis Good_Selectivity High Regioselectivity Analysis->Good_Selectivity Poor_Selectivity Poor Regioselectivity (Mixture of Isomers) Analysis->Poor_Selectivity Optimize Optimize Reaction Conditions Poor_Selectivity->Optimize Change_Reagent Change Reagent/ Catalyst System Optimize->Change_Reagent Change_Solvent Modify Solvent Optimize->Change_Solvent Change_Temp Adjust Temperature/ Reaction Time Optimize->Change_Temp Re_Analyze Re-run and Analyze Change_Reagent->Re_Analyze Change_Solvent->Re_Analyze Change_Temp->Re_Analyze Re_Analyze->Analysis

Caption: A general troubleshooting workflow for improving regioselectivity.

References

Technical Support Center: 5-Chloro-2-fluorotoluene Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the reaction scale-up of 5-Chloro-2-fluorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

A1: this compound is a versatile intermediate primarily used in the pharmaceutical and agrochemical industries. It serves as a crucial building block in the synthesis of a variety of products, including antihypertensives, antitumor agents, and antiviral drugs.[1] Additionally, it is utilized in the production of specialty chemicals such as dyes, pigments, and materials for liquid crystals and OLEDs.[1]

Q2: What are the main synthesis routes for this compound at an industrial scale?

A2: A common industrial synthesis route involves a multi-step process starting from 5-chloro-2-methylaniline (or 5-chloro-2-aminotoluene). This process typically includes:

  • Salification: Reaction of 5-chloro-2-methylaniline with anhydrous hydrofluoric acid.

  • Diazotization: Treatment of the resulting salt with a diazotizing agent like sodium nitrite at low temperatures.

  • Thermal Decomposition (Thermolysis): Controlled heating of the diazonium salt to yield this compound.[2]

Q3: What are the key safety concerns when handling this compound in large quantities?

A3: this compound is a flammable liquid and vapor that can cause skin and eye irritation.[1][3][4] Inhalation of its vapors may lead to respiratory issues.[1] On a large scale, it is crucial to use appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[1] The process should be conducted in a well-ventilated area, and measures to prevent the buildup of static discharge should be implemented due to its flammability.

Troubleshooting Guide

Issue 1: Low Yield During Scale-Up

Q: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a lab scale (grams) to a pilot scale (kilograms). What are the potential causes and solutions?

A: A decrease in yield during scale-up can be attributed to several factors. Here's a breakdown of potential causes and troubleshooting steps:

Potential Cause Troubleshooting/Optimization Strategy
Inadequate Temperature Control The diazotization step is highly exothermic and requires strict temperature control (typically -3°C to 0°C).[2] On a larger scale, inefficient heat removal can lead to localized overheating, causing decomposition of the diazonium salt and formation of byproducts. Solution: Improve reactor cooling efficiency, consider a semi-batch process for better temperature management, and ensure accurate temperature monitoring throughout the reactor.
Poor Mixing In larger reactors, inefficient mixing can result in localized concentration gradients of reactants, leading to incomplete reactions and increased byproduct formation. Solution: Optimize the stirrer design and speed to ensure homogeneous mixing. For viscous reaction mixtures, consider using a more powerful overhead stirrer.
Extended Reaction Times The extended addition times required for large-scale reactions can lead to the degradation of unstable intermediates, such as the diazonium salt. Solution: Re-optimize the addition rates of reagents for the larger scale. It may be necessary to find a balance between controlled addition to manage exotherms and a reasonable reaction time.
Impurity Profile The purity of starting materials can have a more significant impact on the yield at a larger scale. Solution: Ensure the quality and purity of the 5-chloro-2-methylaniline and other reagents.
Issue 2: Byproduct Formation and Purification Challenges

Q: During the scale-up of our this compound synthesis, we are observing an increase in impurities, making purification by distillation difficult. How can we address this?

A: Increased byproduct formation is a common scale-up challenge. Here are some strategies to mitigate this issue:

Potential Byproduct Formation Mechanism Mitigation and Purification Strategy
Phenolic Impurities Decomposition of the diazonium salt in the presence of water.Mitigation: Ensure anhydrous conditions, especially during the handling of hydrofluoric acid and the diazotization step. Purification: A caustic wash (e.g., with a dilute sodium hydroxide solution) can help remove acidic phenolic impurities before distillation.
Azo Compounds Coupling of the diazonium salt with unreacted starting material or other aromatic species.Mitigation: Maintain a low reaction temperature during diazotization and ensure a slight excess of the diazotizing agent. Purification: These are often higher boiling point impurities and may be separated by fractional distillation under reduced pressure.
Isomeric Impurities Incomplete selectivity during the initial synthesis of the starting material (5-chloro-2-methylaniline).Mitigation: Source high-purity starting materials. Purification: Isomeric impurities can be very challenging to separate by distillation due to similar boiling points. Preparative chromatography may be necessary for high-purity applications, but this can be costly at scale. Re-evaluation of the starting material synthesis may be required.

Experimental Protocols

Synthesis of this compound (Pilot Scale Adaptation)

This protocol is an adapted summary based on common industrial practices.[2] Exact quantities and conditions should be optimized for specific equipment and safety protocols.

Step 1: Salification

  • Charge the reactor with anhydrous hydrofluoric acid (molar ratio of 2-5:1 relative to 5-chloro-2-methylaniline).

  • Cool the hydrofluoric acid to 5-7°C.

  • Slowly add 5-chloro-2-methylaniline dropwise over several hours, maintaining the temperature between 5-7°C.

  • After the addition is complete, allow the mixture to react for an additional 1-3 hours at the same temperature.

Step 2: Diazotization

  • Cool the mixture from Step 1 to -3°C to 0°C.

  • Prepare a solution of sodium nitrite (molar ratio of 1-1.5:1 relative to 5-chloro-2-methylaniline).

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 0°C. This addition may take several hours.

  • After the addition, stir the reaction mixture for another 1-3 hours at -3°C to 0°C.

Step 3: Thermal Decomposition

  • Slowly and carefully heat the reaction mixture. The temperature should be gradually increased from 0°C to 40°C over a period of several hours to control the decomposition of the diazonium salt and the evolution of nitrogen gas.

  • Once the decomposition is complete (as indicated by the cessation of gas evolution), the reaction mixture is worked up.

Step 4: Work-up and Purification

  • The crude product is separated from the aqueous layer.

  • The organic layer is washed with water and then with a dilute basic solution (e.g., sodium carbonate) to neutralize any remaining acid.

  • The final product is purified by fractional distillation under atmospheric or reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Start Low Yield Observed at Scale-Up CheckTemp Review Temperature Control during Diazotization Start->CheckTemp TempIssue Temperature Excursions Detected? CheckTemp->TempIssue CheckMixing Evaluate Mixing Efficiency MixingIssue Evidence of Poor Mixing? CheckMixing->MixingIssue CheckTime Analyze Reaction and Addition Times TimeIssue Extended Exposure of Unstable Intermediates? CheckTime->TimeIssue CheckPurity Assess Starting Material Purity PurityIssue Impurities in Starting Material? CheckPurity->PurityIssue TempIssue->CheckMixing No ImproveCooling Enhance Reactor Cooling & Monitoring TempIssue->ImproveCooling Yes MixingIssue->CheckTime No OptimizeStirrer Optimize Stirrer Design & Speed MixingIssue->OptimizeStirrer Yes TimeIssue->CheckPurity No OptimizeAddition Re-optimize Addition Rates TimeIssue->OptimizeAddition Yes SourcePureSM Source Higher Purity Starting Material PurityIssue->SourcePureSM Yes NoIssue Proceed to Next Check PurityIssue->NoIssue No SynthesisPathway cluster_0 Step 1: Salification cluster_1 Step 2: Diazotization cluster_2 Step 3: Thermolysis SM 5-Chloro-2-methylaniline Salt Anilinium Salt SM->Salt + HF Anhydrous HF (5-7°C) HF->Salt Diazonium Diazonium Salt (Unstable Intermediate) Salt->Diazonium NaNO2 NaNO2 (-3 to 0°C) NaNO2->Diazonium + Product This compound Diazonium->Product Heat Heat (0-40°C) Heat->Product N2 N2 (gas)

References

Technical Support Center: Managing Thermal Decomposition During Diazotization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing thermal decomposition during diazotization reactions. Diazonium salts are highly useful intermediates in organic synthesis but are often thermally unstable, posing significant safety risks if not handled correctly. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these sensitive procedures.

Frequently Asked Questions (FAQs)

Q1: Why is maintaining a low temperature (typically 0–5 °C) crucial during diazotization?

A1: Maintaining a low temperature is critical because diazonium salts are thermally unstable.[1][2][3] At temperatures above 5 °C, they can rapidly decompose, often exothermically, leading to the evolution of nitrogen gas.[1][3] This decomposition can be violent and even explosive if not controlled.[1] The low temperature slows down the rate of decomposition, allowing the diazonium salt to be used as an intermediate in subsequent reactions.[4]

Q2: What are the visible signs of thermal decomposition during my diazotization reaction?

A2: Several visual cues can indicate that the reaction temperature is too high and that thermal decomposition is occurring:

  • Evolution of brown fumes: This suggests the decomposition of nitrous acid into nitrogen oxides (NO₂) at elevated temperatures.

  • Foaming or vigorous gas evolution: This is likely due to the rapid release of nitrogen gas (N₂) as the diazonium salt decomposes.[5]

  • Formation of a dark red, orange, or tarry substance: This often indicates the formation of unwanted azo dye side products or other decomposition products.[6]

Q3: Can I isolate and store diazonium salts?

A3: It is strongly advised not to isolate most diazonium salts in a dry, solid state as they can be highly explosive and sensitive to friction and shock.[2][7] They should generally be prepared in situ and used immediately in the subsequent synthetic step while kept in a cold aqueous solution.[6] However, some diazonium salts with non-nucleophilic counterions, such as tetrafluoroborates (BF₄⁻), are significantly more stable and can sometimes be isolated and stored under controlled conditions (e.g., low temperature, in the dark).[1][2]

Q4: How does the choice of counterion affect the stability of the diazonium salt?

A4: The counterion has a significant impact on the stability of the diazonium salt. Diazonium salts with nucleophilic counterions like chloride (Cl⁻) are generally unstable.[2] In contrast, salts with non-nucleophilic and bulky counterions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) exhibit greater thermal stability.[1][8] Benzenediazonium tetrafluoroborate, for instance, is known to be one of the safest and more stable diazonium salts.[1]

Q5: What are some methods to improve the stability of diazonium salt solutions?

A5: Besides strict temperature control, the stability of diazonium salt solutions can be enhanced by:

  • Using stabilizing agents: Fluoroboric acid (HBF₄) can be used to form more stable tetrafluoroborate salts.[1]

  • Controlling pH: Maintaining a sufficiently acidic medium helps to prevent unwanted side reactions.

  • Using surfactants: Certain surfactants have been shown to improve the stability of diazonium salt solutions and prevent discoloration and precipitation.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during diazotization reactions, with a focus on issues related to thermal decomposition.

Problem Potential Cause (Temperature-Related) Suggested Solution
Low or No Product Yield The diazonium salt intermediate has decomposed due to the reaction temperature rising above 5 °C.[5]- Ensure the reaction flask is well-immersed in an efficient ice-salt bath.- Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat.[6]- Continuously monitor the internal temperature of the reaction mixture with a thermometer.[6]
Formation of a Dark-Colored, Tarry Substance The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[6]- Strictly maintain the temperature between 0-5 °C.[5]- Ensure efficient stirring to prevent localized hotspots.[6]- Check the acidity of the medium; insufficient acid can lead to coupling reactions between the diazonium salt and unreacted amine.[5]
Foaming or Uncontrolled Gas Evolution Rapid decomposition of the diazonium salt is occurring, leading to the evolution of nitrogen gas (N₂).[5]- Immediately check and lower the reaction temperature.- Temporarily stop the addition of the sodium nitrite solution.- Ensure the reaction is properly vented.[7]
Reaction Mixture Turns Dark Brown or Black This often indicates significant decomposition of the diazonium salt.[5]- Verify that the temperature has not exceeded the optimal 0-5 °C range.- Ensure sufficient acidity to prevent side reactions.[5]
Inconsistent Results Upon Scale-Up The exothermic nature of the reaction is more difficult to control on a larger scale, leading to thermal runaway.[10]- Perform a thorough thermal hazard assessment (e.g., using DSC or reaction calorimetry) before scaling up.[10]- Consider using a continuous flow reactor, which offers better temperature control and safety for highly exothermic reactions.[5][11]

Data Presentation: Thermal Stability of Diazonium Salts

The thermal stability of diazonium salts is influenced by both the substituents on the aromatic ring and the nature of the counterion. The following tables summarize decomposition temperature data obtained from Differential Scanning Calorimetry (DSC) for various arenediazonium tetrafluoroborate salts.

Note: The initial decomposition temperature can vary depending on the heating rate and experimental conditions. The data below should be used as a comparative guide.

Table 1: Thermal Stability of Substituted Benzenediazonium Tetrafluoroborates

Substituent on Benzene RingPositionInitial Decomposition Temperature (°C)Enthalpy of Decomposition (kJ/mol)
H-91-44.2
4-Nitropara129-201.2
3-Nitrometa118-211.1
2-Nitroortho108-218.2
4-Fluoropara115-108.8
3-Fluorometa98-125.1
2-Fluoroortho102-110.1
4-Methoxypara140-
4-Bromopara140-
3-Chlorometa>200-

Data compiled from various sources, primarily focused on tetrafluoroborate salts for comparison.[12][13]

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of Aniline

This protocol describes a standard laboratory procedure for the diazotization of aniline to form benzenediazonium chloride in situ.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • Preparation of Amine Solution: In a flask equipped with a magnetic stirrer and a thermometer, dissolve aniline (1 equivalent) in an aqueous solution of hydrochloric acid (typically 2.5-3 equivalents).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1-1.1 equivalents) in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition. Vigorous stirring is essential to dissipate the heat generated from the exothermic reaction and prevent localized hotspots.[6]

  • Reaction Completion: After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[14]

  • Verification (Optional): The presence of excess nitrous acid can be tested using starch-iodide paper (a blue-black color indicates excess). If necessary, the excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid.

  • Usage: The resulting cold solution of benzenediazonium chloride should be used immediately in the next reaction step.

Protocol 2: Preparation of Benzenediazonium Tetrafluoroborate

This protocol describes the preparation and isolation of the more stable benzenediazonium tetrafluoroborate salt.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Tetrafluoroborate (NaBF₄) or Tetrafluoroboric Acid (HBF₄)

  • Distilled water

  • Diethyl ether

  • Ice

Procedure:

  • Diazotization: Prepare a solution of benzenediazonium chloride as described in Protocol 1.

  • Precipitation: In a separate beaker, prepare a solution of sodium tetrafluoroborate (or use tetrafluoroboric acid). Slowly add the cold diazonium salt solution to the tetrafluoroborate solution with stirring. A white precipitate of benzenediazonium tetrafluoroborate will form.[1][15]

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the solid with cold water, followed by a small amount of cold diethyl ether to aid in drying.[15]

  • Drying: Dry the product under vacuum at room temperature. Caution: Although more stable, do not heat the solid to accelerate drying.

  • Storage: Store the isolated benzenediazonium tetrafluoroborate in a refrigerator, protected from light.

Visualizations

Below are diagrams illustrating key workflows and concepts related to managing thermal decomposition during diazotization.

experimental_workflow cluster_prep Preparation cluster_reaction Diazotization cluster_completion Completion & Use start Dissolve Amine in Acid cool Cool to 0-5 °C start->cool prep_nitrite Prepare NaNO2 Solution cool->prep_nitrite add_nitrite Slow, Dropwise Addition of NaNO2 prep_nitrite->add_nitrite monitor_temp Monitor Temperature (0-5 °C) add_nitrite->monitor_temp stir Vigorous Stirring add_nitrite->stir stir_complete Stir for 15-30 min test_excess Test for Excess Nitrous Acid (Optional) stir_complete->test_excess use_immediately Use Immediately in Next Step test_excess->use_immediately

Caption: Experimental workflow for a typical diazotization reaction.

troubleshooting_guide cluster_yield Low Yield cluster_byproducts Dark Color / Tarry Substance cluster_gas Foaming / Gas Evolution issue Problem Encountered During Diazotization check_temp Was Temperature > 5 °C? issue->check_temp Low Yield check_temp2 Was Temperature > 5 °C? issue->check_temp2 Byproducts stop_addition Stop NaNO2 Addition issue->stop_addition Gas Evolution improve_cooling Improve Cooling (Ice-Salt Bath) check_temp->improve_cooling Yes slow_addition Slow Down NaNO2 Addition check_temp->slow_addition Yes check_temp2->improve_cooling Yes check_stirring Is Stirring Efficient? check_stirring->improve_cooling No check_acidity Is Acidity Sufficient? check_acidity->improve_cooling No lower_temp Lower Temperature Immediately stop_addition->lower_temp ensure_venting Ensure Proper Venting lower_temp->ensure_venting

Caption: Troubleshooting guide for managing thermal decomposition issues.

decomposition_pathway cluster_stable Desired Pathway (Low Temp) cluster_decomposition Decomposition Pathway (High Temp) diazonium Ar-N₂⁺ X⁻ (Aryl Diazonium Salt) next_reaction Subsequent Reaction (e.g., Sandmeyer, Azo Coupling) diazonium->next_reaction Controlled Conditions heat Δ (Heat) diazonium->heat Loss of Control product Desired Product next_reaction->product aryl_cation Ar⁺ (Aryl Cation) heat->aryl_cation n2 N₂ (Nitrogen Gas) heat->n2 side_products Side Products (e.g., Phenols, Aryl Halides) aryl_cation->side_products

References

Neutralization and work-up procedures for 5-Chloro-2-fluorotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the neutralization and work-up of reactions involving 5-Chloro-2-fluorotoluene, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2][3] The content is tailored for researchers, chemists, and drug development professionals to address common challenges encountered during experimental procedures.

Context: Grignard Reaction with this compound

A frequent application for haloaromatics like this compound is the formation of organometallic reagents, such as Grignard reagents. These are then used to form new carbon-carbon bonds. This guide will use the reaction of this compound with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide, as a representative example.

Reaction Scheme:

  • Formation of Grignard Reagent: this compound + Mg → (this compound)MgCl

  • Carboxylation: (this compound)MgCl + CO₂ → Intermediate Salt

  • Acidic Work-up: Intermediate Salt + H₃O⁺ → 5-Chloro-2-fluoro-6-methylbenzoic acid

Troubleshooting Guide & FAQs

Question 1: During the aqueous work-up after quenching my Grignard reaction, a thick, unmanageable emulsion has formed between the organic and aqueous layers. How can I resolve this?

Answer: Emulsion formation is a common issue, especially when finely divided solids (like magnesium salts) are present.

  • Immediate Solution: Try adding a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion by reducing the solubility of organic components in the aqueous phase.

  • Filtration: If solids are the cause, you can attempt to filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove the insoluble material that may be stabilizing the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.

  • Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

  • Prevention: For future experiments, ensure the quenching is performed slowly at a low temperature with vigorous stirring to produce more manageable salt precipitates.

Question 2: After adding the aqueous quenching agent (e.g., saturated NH₄Cl), I observe a significant amount of a gooey, insoluble precipitate that obscures the phase boundary. What is this, and what should I do?

Answer: This precipitate is likely a mix of magnesium salts (e.g., Mg(OH)Cl) formed during the hydrolysis of unreacted Grignard reagent and the magnesium alkoxide product.[4]

  • Procedure: Continue with the planned aqueous washes. Washing repeatedly with water or a dilute acid (if your product is stable) can dissolve these salts.[5] You may need to transfer the mixture to a larger flask and stir vigorously to break up the precipitate before returning it to the separatory funnel.

  • Drying Agent: After separating the organic layer, use a generous amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. These agents can absorb residual water and sometimes trap the fine, gooey material, which can then be removed by filtration.[5][6]

Question 3: My final product yield is significantly lower than expected. Where might the product have been lost during the work-up?

Answer: Product loss during work-up can occur at several stages.

  • Aqueous Solubility: Your product, especially if it's a carboxylic acid or another polar compound, may have some solubility in the aqueous layer.[7] It is good practice to re-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.

  • Improper pH: If your product is acidic (like the benzoic acid derivative in the example), the aqueous layer must be sufficiently acidic (pH < 4) during extraction to ensure the product is in its neutral, protonated form. If the aqueous layer is basic or neutral, the product will exist as its carboxylate salt, which is highly soluble in water and will be lost from the organic layer.

  • Premature Quenching: Grignard reagents are highly reactive with water and even atmospheric moisture.[4] If the reaction was not performed under strictly anhydrous conditions, a portion of the reagent would be quenched before reacting with the electrophile, leading to a lower yield.[8]

  • Volatile Product: If your product is volatile, it may be lost during the solvent removal step (e.g., on a rotary evaporator).[7] Ensure you are using appropriate temperature and pressure settings.

Question 4: Why is a mild acid like saturated ammonium chloride (NH₄Cl) solution often used to quench Grignard reactions instead of a strong acid like HCl?

Answer: The choice of quenching agent is crucial for controlling the reaction and ensuring product stability.

  • Exotherm Control: The reaction of a Grignard reagent with a proton source is highly exothermic. A strong acid provides a high concentration of protons, which can lead to a violent, uncontrolled reaction. Saturated NH₄Cl is a much weaker acid, allowing for a slower, more controlled quench.

  • Product Stability: Many organic molecules are sensitive to strong acids and may undergo degradation, rearrangement, or other side reactions under harsh acidic conditions.[7] NH₄Cl provides a sufficiently acidic environment to protonate the intermediate salt without exposing the final product to a highly corrosive environment.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-6-methylbenzoic acid

This protocol provides a detailed methodology for the example reaction.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen.

  • Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium.[8] In the dropping funnel, place a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1 hour.

  • Carboxylation: Cool the reaction mixture to 0°C in an ice bath. Bubble dry CO₂ gas through the solution with vigorous stirring, or pour the Grignard solution slowly over crushed dry ice. Allow the mixture to warm to room temperature.

  • Quenching & Neutralization: Cool the mixture again to 0°C and slowly add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.

  • Work-up & Extraction:

    • Add 1M HCl solution until the aqueous layer is acidic (pH ~2) to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation

The choice of work-up conditions can significantly impact the outcome of the reaction. The following table provides an illustrative comparison.

Work-up ParameterCondition ACondition BExpected Outcome
Quenching Agent Saturated NH₄Cl (aq)Water (H₂O)Condition A provides a more controlled quench. Condition B is more exothermic and may lead to the formation of more problematic magnesium hydroxide precipitates.
Extraction pH pH 2 (acidic)pH 7 (neutral)For acidic products like carboxylic acids, Condition A ensures the product is protonated and extracts into the organic layer, maximizing yield. At pH 7, the product would be the deprotonated salt, which is water-soluble, leading to very low yield in the organic phase.
Extraction Solvent Diethyl EtherDichloromethaneDiethyl ether is a common solvent for Grignard work-ups. Dichloromethane can sometimes be more effective for extracting certain products but is denser than water, which changes the layer orientation.
Number of Extractions 13Multiple extractions (Condition B) are more efficient and will recover more product from the aqueous phase than a single extraction with the same total solvent volume.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the neutralization and work-up of the example Grignard reaction.

Caption: General workflow for the work-up of a Grignard carboxylation reaction.

Troubleshooting Logic: Low Product Yield

This decision tree helps diagnose potential causes of low product yield during the work-up phase.

G start Low Product Yield After Work-up q1 Was the pH of the aqueous layer checked after acidification? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were the aqueous layers re-extracted? a1_yes->q2 res1 Potential Issue: Product lost as salt in basic/neutral aqueous phase. a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Did an emulsion form during extraction? a2_yes->q3 res2 Potential Issue: Product lost due to partial solubility in aqueous phase. a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no res3 Potential Issue: Product trapped in the emulsified layer. a3_yes->res3 res4 Other issues: - Incomplete reaction - Moisture contamination - Volatile product lost a3_no->res4

Caption: Decision tree for troubleshooting low yield during experimental work-up.

References

Technical Support Center: The Sandmeyer Reaction with Fluorinated Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Sandmeyer reaction with fluorinated toluene derivatives. The presence of fluorine atoms on the aromatic ring can influence the reactivity and stability of intermediates, necessitating specific considerations for optimal results.

Frequently Asked Questions (FAQs)

Q1: I am observing very low yields of my desired fluorinated product. What are the common causes?

Low yields in a Sandmeyer-type reaction involving fluorinated toluenes can stem from several factors:

  • Incomplete Diazotization: The initial conversion of the fluorinated toluidine (amino-fluorotoluene) to the corresponding diazonium salt is critical. This step must be performed at low temperatures, typically 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[1]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable. The presence of electron-withdrawing fluorine atoms can further affect the stability of the diazonium intermediate. Elevated temperatures or prolonged reaction times before the addition of the copper catalyst can lead to significant degradation.

  • Issues with the Fluoride Source and Catalyst: Traditional Sandmeyer conditions are not optimal for fluorination. The reaction of copper(I) with fluoride ions can lead to the disproportionation of Cu(I) into elemental copper and insoluble copper(II) fluoride (CuF₂), which impedes the catalytic cycle.[2][3] Modern protocols often employ specialized copper sources and fluoride carriers to circumvent this issue.[2][3]

  • Side Reactions: Competing side reactions are a major cause of low yields. These can include the formation of phenols (reaction with water), biaryl compounds, and proto-deamination products (replacement of the diazonium group with hydrogen).[2][4]

Q2: My reaction is producing a significant amount of a proto-deaminated byproduct (the starting fluorotoluene without the amino or fluoro group). How can I minimize this?

The formation of a proto-deaminated product is a common side reaction, particularly in modern copper-mediated fluorination protocols.[2] This occurs when the aryl radical intermediate is quenched by a proton source instead of the fluoride nucleophile. To minimize this:

  • Ensure Anhydrous Conditions: Water can be a proton source. While the diazotization step is often performed in aqueous acid, subsequent steps should be carried out under anhydrous conditions where possible.

  • Optimize Solvent and Reagents: The choice of solvent can influence the reaction pathway. Acetonitrile is often a suitable solvent for these transformations.[2][5] The use of alkyl nitrites (e.g., tert-butyl nitrite) for in situ diazotization in organic solvents can sometimes be advantageous over aqueous sodium nitrite.

  • Phase Transfer Catalysis: In modern fluoro-deamination protocols, a phase transfer catalyst is used to improve the availability and reactivity of the fluoride ion in the organic phase, which can enhance the desired fluorination pathway over protonation.[2]

Q3: I am attempting a fluorination reaction, but the classic Sandmeyer conditions (CuF) are not working. What should I do?

Direct fluorination using copper(I) fluoride in a classic Sandmeyer setup is generally unsuccessful due to the low solubility and reactivity of CuF and the tendency for catalyst disproportionation.[3] The standard method for introducing fluorine via a diazonium salt is the Balz-Schiemann reaction, which involves the thermal decomposition of an isolated aryldiazonium tetrafluoroborate salt and does not require a copper catalyst.[6][7]

However, for a one-pot, copper-mediated approach, recently developed protocols are more effective. These methods utilize a combination of a copper source, an alkyl nitrite, and a fluoride source with a phase transfer catalyst in a suitable organic solvent like acetonitrile.[2][3]

Q4: How does the position of the fluorine atom on the toluene ring affect the reaction?

Quantitative Data Summary

The following table summarizes the radiochemical yields (RCY) for a modern copper-mediated fluoro-deamination reaction on various aniline substrates. This data illustrates the general effectiveness of the protocol, particularly for substrates containing electron-withdrawing groups, which is relevant for fluorinated systems.

Substrate (Aniline Derivative)ProductRadiochemical Yield (RCY %)
4-Nitroaniline1-Fluoro-4-nitrobenzene61.9 - 73.9%
4-Acetylaniline4-Fluoroacetophenone37.7 - 56.0%
Methyl 4-aminobenzoateMethyl 4-fluorobenzoate40.2 - 68.0%
4-Aminobenzonitrile4-Fluorobenzonitrile39.6 - 75.9%

Data adapted from a general protocol for Cu-mediated fluoro-deamination.[2][3]

Experimental Protocols

Protocol: Copper-Mediated Fluoro-deamination of a Fluorinated Toluene Derivative

This protocol is based on a modern method developed for the direct conversion of anilines to aryl fluorides and is applicable to fluorinated substrates.[2][3]

Materials:

  • Fluorinated toluidine (e.g., 2-fluoro-4-methylaniline)

  • Alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite), 1.5 equivalents

  • Copper source (e.g., copper(I) iodide or a combination of Cu source and ligand as per specific literature), 4 equivalents

  • Phase transfer catalyst (e.g., 15-crown-5 or other), 1.2 equivalents

  • Fluoride source (e.g., potassium fluoride), stoichiometric or in excess

  • Anhydrous acetonitrile (MeCN) as solvent

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorinated toluidine substrate in anhydrous acetonitrile to a concentration of approximately 30 mM.

  • Addition of Reagents: To the stirred solution, add the phase transfer catalyst (1.2 equiv.), the copper source (4 equiv.), and the fluoride source.

  • Diazotization: Add the alkyl nitrite (1.5 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to 120°C and maintain for 20 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to isolate the desired fluorinated toluene product.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Sandmeyer reaction with fluorinated toluenes.

TroubleshootingWorkflow Start Low Yield or No Product CheckDiazotization Step 1: Verify Diazotization - Check temp (0-5°C) - Starch-iodide test for excess HNO₂ Start->CheckDiazotization DiazotizationOK Diazotization Complete? CheckDiazotization->DiazotizationOK DiazotizationOK->CheckDiazotization No, optimize diazotization CheckStability Step 2: Assess Diazonium Stability - Minimize time before Cu addition - Avoid elevated temperatures DiazotizationOK->CheckStability Yes StabilityOK Decomposition Minimized? CheckStability->StabilityOK StabilityOK->CheckStability No, adjust conditions CheckCatalyst Step 3: Evaluate Cu-Catalyst & Fluoride Source - Use modern protocol (e.g., Cu(I)/PTC) - Ensure anhydrous conditions for fluoro-deamination StabilityOK->CheckCatalyst Yes CatalystOK Conditions Optimal? CheckCatalyst->CatalystOK AnalyzeByproducts Step 4: Analyze Byproducts (GC-MS/LC-MS) - Identify phenols, deaminated products, biaryls CatalystOK->AnalyzeByproducts No, optimize reagents Success Reaction Optimized CatalystOK->Success Yes AnalyzeByproducts->CheckCatalyst Adjust based on byproduct profile

Caption: Troubleshooting workflow for the Sandmeyer reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts and optimizing conditions for cross-coupling reactions involving 5-Chloro-2-fluorotoluene. The content is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in cross-coupling reactions?

A1: The primary challenge is the low reactivity of the carbon-chlorine (C-Cl) bond. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the crucial oxidative addition step of the catalytic cycle.[1] The presence of a fluorine atom and a methyl group on the ring also introduces electronic and steric factors that must be considered when selecting the catalyst system and reaction conditions.

Q2: Which types of cross-coupling reactions are most commonly performed with this compound?

A2: The most common and synthetically useful cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.[2][3]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with a wide range of amines.[4][5]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[6][7]

  • Heck Coupling: For the reaction with alkenes to form substituted alkenes.[8][9]

Q3: How do I select an appropriate palladium catalyst and ligand for coupling with an aryl chloride like this compound?

A3: Activating the C-Cl bond typically requires a highly active catalyst system. The general strategy is to use a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[10][11] These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.[11]

  • For Suzuki and Buchwald-Hartwig reactions: Bulky biarylphosphine ligands such as XPhos, SPhos, and BrettPhos are excellent starting points.[10][12]

  • For Sonogashira reactions: A combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used, though copper-free methods are also available.[7][13]

Q4: What is the role of the base in these reactions, and how do I choose one?

A4: The base plays a critical role in the catalytic cycle, primarily in the transmetalation step for Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[4][14] The choice of base depends on the reaction type and the functional group tolerance of the substrates.

  • Suzuki Coupling: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[10][14]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[15]

  • Sonogashira & Heck Couplings: Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently employed.[7][16]

Q5: How does the choice of solvent impact the reaction outcome?

A5: The solvent can significantly influence catalyst solubility, stability, and reactivity.[17][18] Polar aprotic solvents are generally preferred.

  • Common Solvents: Toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are widely used.[15][16]

  • Suzuki Reactions: The addition of a small amount of water to the organic solvent is often beneficial, as it can help dissolve the inorganic base and facilitate the transmetalation step.[2][16]

  • General Consideration: It is crucial to use anhydrous and properly degassed solvents to prevent catalyst deactivation and unwanted side reactions.[16]

Troubleshooting Guide

Problem: My reaction yield is low or the reaction is not proceeding to completion.

Possible Solutions:

  • Re-evaluate the Catalyst System: The C-Cl bond in this compound is unreactive. Ensure you are using a catalyst system known to be effective for aryl chlorides. Consider screening a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) or modern palladium precatalysts (e.g., G3 or G4 precatalysts), which ensure efficient generation of the active catalyst.[10][19]

  • Increase Reaction Temperature: The activation of aryl chlorides often requires higher temperatures than aryl bromides or iodides. A temperature screen, typically between 80 °C and 120 °C, is recommended.[16] Microwave irradiation can also be an effective method for achieving higher temperatures and accelerating the reaction.[10]

  • Screen Different Bases: The choice and solubility of the base are critical. If using a carbonate or phosphate, ensure it is finely powdered to maximize surface area. If one base is ineffective, screen others (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[14][15]

  • Check Reagent and Solvent Quality: Impurities in starting materials or solvents, particularly water or oxygen, can deactivate the palladium catalyst. Ensure solvents are anhydrous and properly degassed, and that all reagents are of high purity.[19] An inert atmosphere (Argon or Nitrogen) must be maintained throughout the reaction.[10]

Problem: I am observing significant formation of side products, such as hydrodehalogenation (replacement of Cl with H).

Possible Solutions:

  • Modify the Base: Hydrodehalogenation can sometimes be promoted by strong bases or bases with protic impurities. Consider using a slightly weaker or different base.

  • Adjust Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to the formation of palladium black and promote side reactions. Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can sometimes stabilize the active catalyst and improve selectivity.

  • Lower the Temperature: While high temperatures are needed for activation, excessively high temperatures can lead to catalyst decomposition and side reactions. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Catalyst System Recommendations

The following table summarizes recommended starting conditions for various cross-coupling reactions with this compound. These conditions should be considered a starting point for optimization.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield Range (%)
Suzuki-Miyaura Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)100 - 11070 - 95
Buchwald-Hartwig Pd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene100 - 11075 - 98
Sonogashira PdCl₂(PPh₃)₂ (2)CuI (5)Et₃N / DIPEA (3)DMF or Toluene80 - 10060 - 90
Heck Pd(OAc)₂ (1-2)P(o-tolyl)₃ (2-4)K₂CO₃ (2)NMP or DMF100 - 12050 - 85

Note: Data is compiled and representative of typical results found for challenging aryl chlorides in the literature.[10][15][20] Yields are highly dependent on the specific coupling partner.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.[10]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[10]

  • Place the vial in a preheated oil bath or heating block and stir vigorously at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube under an inert atmosphere, add NaOtBu (1.4 equiv), Pd(OAc)₂ (2 mol%), and BrettPhos (4 mol%).

  • Add anhydrous, degassed toluene via syringe and stir for 10 minutes at room temperature.

  • Add the desired amine (1.2 equiv), followed by this compound (1.0 equiv).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[15]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), combine the organic layers, and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions with this compound.

Catalyst_Selection_Workflow start Start: Cross-Coupling with This compound reaction_type 1. Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald other Sonogashira / Heck / etc. reaction_type->other catalyst_selection 2. Initial Catalyst System Selection (For Aryl Chlorides) suzuki->catalyst_selection buchwald->catalyst_selection other->catalyst_selection ligands Ligand: Bulky, Electron-Rich (e.g., XPhos, SPhos, BrettPhos) catalyst_selection->ligands base Base: Strong, appropriate for reaction (e.g., K3PO4, NaOtBu) catalyst_selection->base solvent Solvent: Anhydrous, Degassed (e.g., Toluene, Dioxane) catalyst_selection->solvent run_reaction 3. Run Initial Experiment (e.g., 100-110 °C) ligands->run_reaction base->run_reaction solvent->run_reaction evaluate 4. Evaluate Outcome run_reaction->evaluate success Success: High Yield evaluate->success >70% Yield troubleshoot Low Yield / No Reaction: Troubleshoot evaluate->troubleshoot <70% Yield troubleshoot_steps Screen Ligands Screen Bases Increase Temperature Check Reagent Purity troubleshoot->troubleshoot_steps

Catalyst selection workflow for this compound.

References

Technical Support Center: Solvent Effects on 5-Chloro-2-fluorotoluene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 5-Chloro-2-fluorotoluene. The information is presented in a question-and-answer format to directly address specific challenges, with a focus on the critical role of solvent selection in determining reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction with this compound is sluggish or not proceeding to completion. What are the likely causes related to the solvent?

A1: Slow or incomplete SNAr reactions with this compound are frequently linked to solvent choice. These reactions proceed via a charged intermediate (Meisenheimer complex), which is stabilized by polar solvents.

  • Troubleshooting:

    • Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent like toluene or hexane, consider switching to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP). These solvents are known to accelerate SNAr reactions.

    • Solvent Purity: Ensure your solvent is anhydrous. Trace amounts of water can protonate the nucleophile, reducing its efficacy.

Q2: I am observing a mixture of products where the fluorine is substituted instead of the chlorine. How can I control the regioselectivity?

A2: While the chlorine atom is generally the target for substitution, the reactivity of the fluorine atom can be influenced by the solvent.

  • Troubleshooting:

    • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the fluorine atom, potentially decreasing its leaving group ability and favoring substitution at the chlorine position under certain conditions. Conversely, polar aprotic solvents may favor substitution at the more activated position, which can sometimes be the fluorine depending on the electronic effects of the nucleophile and other substituents.

    • Temperature Control: Carefully control the reaction temperature, as higher temperatures can sometimes lead to a loss of selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Q3: My Suzuki coupling reaction with this compound is giving low yields. How can I optimize the solvent system?

A3: The choice of solvent is critical in Suzuki-Miyaura couplings for dissolving the reactants and the inorganic base, as well as for influencing the catalytic cycle.

  • Troubleshooting:

    • Solvent Mixtures: Often, a mixture of an organic solvent and water is optimal. Common systems include toluene/water, dioxane/water, and DMF/water. The water is crucial for dissolving the base (e.g., K₂CO₃, Cs₂CO₃) and facilitating the transmetalation step.

    • Degassing: Ensure your solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

Q4: In my Sonogashira coupling, I'm observing significant homocoupling of the alkyne (Glaser coupling). How can the solvent help minimize this side reaction?

A4: The solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Troubleshooting:

    • Amine as Solvent and Base: Using an amine solvent such as triethylamine or diisopropylamine can serve as both the base and the solvent, which often minimizes homocoupling.

    • Polar Aprotic Solvents: Solvents like DMF and MeCN can also be effective, but careful optimization of the base and copper(I) co-catalyst is necessary. In some cases, non-polar solvents like toluene have been shown to give better yields compared to polar solvents like DMF, potentially by preventing displacement of essential ligands from the palladium complex.

Q5: My Buchwald-Hartwig amination is not proceeding with this compound. What solvent considerations should I make?

A5: The polarity and coordinating ability of the solvent are key in the Buchwald-Hartwig amination.

  • Troubleshooting:

    • Ethereal or Aromatic Solvents: Solvents such as toluene, dioxane, and THF are commonly used and are often effective.

    • Avoid Protic Solvents: Protic solvents should generally be avoided as they can deactivate the strong base (e.g., sodium tert-butoxide) required for the reaction.

Organometallic Reactions (Lithiation and Grignard Reagent Formation)

Q6: I am having trouble forming the Grignard reagent from this compound. What is the best solvent?

A6: The formation of Grignard reagents from aryl chlorides is challenging and highly dependent on the solvent.

  • Troubleshooting:

    • THF is Preferred over Diethyl Ether: Tetrahydrofuran (THF) is generally the solvent of choice for forming Grignard reagents from less reactive aryl chlorides.[1] THF is more polar and has a better ability to solvate and stabilize the magnesium center compared to diethyl ether.[1][2] This increased stability facilitates the insertion of magnesium into the carbon-chlorine bond.[1] In less polar solvents like diethyl ether, the reaction is often very slow or fails to initiate.[1]

    • Initiation: Ensure your magnesium turnings are activated and the glassware is scrupulously dry. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction.

Q7: My lithiation of this compound is giving a complex mixture of products. How does the solvent affect this?

A7: The solvent plays a crucial role in the regioselectivity and stability of the lithiated intermediate.

  • Troubleshooting:

    • THF vs. Diethyl Ether: The use of butyllithium in THF at low temperatures (e.g., -78 °C) can lead to "autometallation" and the formation of more complex product mixtures.[3] In contrast, using butyllithium in a less coordinating solvent system like diethyl ether-hexane often results in cleaner reactions, such as bromine-lithium exchange if a bromine substituent were present.[3] For directed ortho-metalation, THF is often used in the presence of a directing group.

    • Temperature Control: Maintaining a very low temperature is critical to prevent side reactions, such as benzyne formation.

Quantitative Data on Solvent Effects

Table 1: Solvent Effects on the Yield of Ullmann Condensation of Aryl Halides with Phenols

EntryAryl HalideSolventBaseTemperature (°C)Yield (%)
14-ChloronitrobenzeneN-Methylpyrrolidone (NMP)K₂CO₃150High
24-BromotolueneTolueneK₂CO₃11058
34-Bromotolueneo-XyleneK₂CO₃14068
44-BromotolueneNMPK₂CO₃110<5

Data adapted from general Ullmann coupling studies and may vary for this compound.

Table 2: Solvent Optimization for a Model Suzuki-Miyaura Coupling Reaction

EntrySolvent System (v/v)BaseTemperature (°C)Yield (%)
1Toluene/H₂O (2:1)K₂CO₃9085
2Dioxane/H₂O (3:1)K₃PO₄10092
3DMF/H₂O (4:1)Cs₂CO₃8088
4THF/H₂O (2:1)Na₂CO₃6575

This table represents typical solvent systems for Suzuki couplings of aryl halides. Optimal conditions for this compound should be determined experimentally.

Table 3: Influence of Solvent on a Model Sonogashira Coupling Reaction

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneTriethylamine8093
2DMFDiisopropylamine6085
3AcetonitrileTriethylamine7064
4THFTriethylamine6571

Yields are illustrative for a generic Sonogashira coupling and will depend on the specific substrates and catalysts used.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from a standard procedure for the amination of aryl chlorides and should be optimized for this compound.

  • Reaction Setup: To a dry, two-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Solvent Addition: Add degassed toluene (appropriate volume to achieve a ~0.5-1 M concentration of the aryl halide).

  • Reagent Addition: Stir the mixture at room temperature for 5 minutes. Then, add this compound (1.0 equivalent) followed by the desired amine (1.2-1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (or a lower temperature as optimized) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Grignard Reagent Formation from an Aryl Chloride

This protocol is a general guideline for the formation of a Grignard reagent from a less reactive aryl chloride.[1]

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. Gentle warming with a heat gun may be necessary.

  • Grignard Formation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Once the reaction has initiated (disappearance of the iodine color and/or gentle reflux), add the solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution can then be used in subsequent reactions.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide (1 eq) Boronic Acid (1.2-1.5 eq) Pd Catalyst (1-5 mol%) Base (2-3 eq) mixing Combine Reagents and Solvent reagents->mixing solvent Degassed Solvent (e.g., Toluene/H2O) solvent->mixing heating Heat to 80-100 °C mixing->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Cool and Quench with Water monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Purified Product purify->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Solvent_Selection_Logic start Reaction Type? snar SNAr start->snar coupling Cross-Coupling start->coupling organometallic Organometallic start->organometallic polar_aprotic Polar Aprotic (DMF, DMSO, MeCN) snar->polar_aprotic Favored solvent_mixture Solvent Mixture (e.g., Toluene/H2O) coupling->solvent_mixture Often Optimal thf THF organometallic->thf Often Required for Aryl Chlorides

A simplified decision tree for initial solvent selection.

References

Navigating Chemical Reaction Optimization with Bayesian Methods: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bayesian optimization (BO) in chemical reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the implementation of BO in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it beneficial for chemical reactions?

Bayesian optimization is a powerful machine learning technique used to efficiently find the optimal conditions for a function that is expensive to evaluate, such as a chemical reaction.[1][2][3] It is particularly advantageous in chemistry because it can navigate complex, multi-dimensional reaction spaces to maximize objectives like yield or selectivity with significantly fewer experiments compared to traditional methods like one-factor-at-a-time or full factorial design of experiments (DoE).[2][3][4][5][6] The core idea is to build a probabilistic model (a surrogate model) of the reaction landscape based on initial experimental data. This model is then used to intelligently select the next set of experimental conditions that are most likely to lead to an improved outcome, balancing the exploration of new, uncertain regions of the parameter space with the exploitation of known, high-performing regions.[2][7][8]

Q2: What is the difference between Bayesian Optimization and traditional Design of Experiments (DoE)?

While both are systematic approaches to experimentation, the key difference lies in their experimental design strategy. Traditional DoE methods, like full factorial or fractional factorial designs, involve a pre-defined set of experiments that are all planned before any data is collected.[3] In contrast, Bayesian Optimization is a sequential and adaptive process.[2][7] It uses the results from previous experiments to inform the choice of the next experiment, making the optimization process more efficient and targeted.[3] This adaptive nature allows BO to often find optimal conditions with fewer experiments.[3][9][10]

Q3: What are the key components of a Bayesian optimization workflow?

A typical Bayesian optimization loop consists of four main components:

  • A Surrogate Model: This is a statistical model, often a Gaussian Process, that creates a probabilistic map of the relationship between the reaction inputs (e.g., temperature, concentration) and the output (e.g., yield).[2]

  • An Acquisition Function: This function uses the predictions and uncertainty from the surrogate model to decide the next most promising experiment to run.[2][7] It balances exploring uncertain regions of the parameter space and exploiting regions predicted to have high yields.[2][8]

  • The Objective Function: In the context of chemistry, this is the actual chemical experiment that is performed, which provides a real data point (e.g., a measured yield) for a given set of conditions.

  • An Optimization Algorithm: This is used to find the maximum of the acquisition function to determine the next set of experimental parameters to test.

The process is iterative: after each experiment, the new data point is used to update the surrogate model, which in turn refines the suggestion for the next experiment.[4]

Troubleshooting Guide

Issue 1: The optimization algorithm is not converging or is finding a suboptimal result.

This is a common challenge that can arise from several factors. Below is a breakdown of potential causes and their solutions.

Possible Cause Troubleshooting Steps
Poor Initial Data Sampling The initial set of experiments may not be diverse enough to give the model a good overview of the reaction landscape. Solution: Ensure your initial experimental design covers a wide range of the parameter space. Techniques like Latin Hypercube Sampling can be more effective than purely random sampling for this purpose.[11]
Inappropriate Surrogate Model The chosen surrogate model (e.g., Gaussian Process, Random Forest) might not be suitable for the complexity of your chemical system. Solution: Experiment with different surrogate models. For highly non-linear or discontinuous reaction landscapes, a more flexible model might be necessary. It's also crucial to optimize the hyperparameters of the surrogate model.[11]
High Experimental Noise Significant noise in your experimental data can mislead the optimization algorithm, causing it to chase spurious high yields. Solution: Ensure your experimental procedures are highly consistent and that analytical methods are properly calibrated. Consider using a surrogate model that is specifically designed to handle noisy observations.[7][11]
Imbalance between Exploration and Exploitation The acquisition function may be too heavily weighted towards exploiting known good regions, causing the algorithm to get stuck in a local optimum. Solution: Adjust the parameters of your acquisition function to encourage more exploration of uncertain regions of the parameter space.[2]

Logical Flow for Troubleshooting Non-Convergence

G start Algorithm Not Converging check_initial Review Initial Data Sampling start->check_initial check_model Evaluate Surrogate Model Choice start->check_model check_noise Assess Experimental Noise start->check_noise check_acquisition Analyze Acquisition Function start->check_acquisition improve_sampling Implement Diverse Sampling (e.g., Latin Hypercube) check_initial->improve_sampling change_model Test Alternative Surrogate Models / Tune Hyperparameters check_model->change_model reduce_noise Refine Experimental Protocol / Calibrate Instruments check_noise->reduce_noise adjust_acquisition Modify Acquisition Parameters to Favor Exploration check_acquisition->adjust_acquisition converged Convergence Achieved improve_sampling->converged change_model->converged reduce_noise->converged adjust_acquisition->converged

Caption: A troubleshooting workflow for addressing non-convergence issues in Bayesian optimization.

Issue 2: The algorithm suggests impractical or unsafe experimental conditions.

This can occur when the optimization is run as a "black box" without incorporating essential chemical knowledge.

Possible Cause Troubleshooting Steps
Unconstrained Parameter Space The algorithm is exploring regions of the parameter space that are chemically infeasible or unsafe (e.g., temperatures above the solvent's boiling point, negative concentrations). Solution: Define explicit constraints within the optimization software to limit the search to a safe and practical operating domain.[12][13][14]
Lack of Domain Knowledge Integration The model is not aware of known chemical incompatibilities or undesirable side reactions. Solution: If possible, incorporate your chemical intuition into the model. This can sometimes be done by adding constraints or by carefully selecting the initial dataset to guide the model away from known problematic areas.[11]

Experimental Protocols

General Workflow for Bayesian Optimization of a Chemical Reaction

The following protocol outlines the typical steps for applying Bayesian optimization to a chemical reaction, using a hypothetical palladium-catalyzed cross-coupling reaction as an example.

  • Define the Search Space: Identify the key reaction parameters to be optimized. This could include continuous variables like temperature and concentration, and categorical variables like the choice of ligand, base, and solvent.

  • Initial Experiments (Data Acquisition): Run a small set of initial experiments with diverse conditions to begin mapping the reaction landscape.[11] For instance, select a few different ligands and solvents and run them at a standard concentration and temperature.

  • Data Modeling: Input the reaction conditions and their corresponding yields into the Bayesian optimization software. The software will use this data to build an initial surrogate model of the reaction.

  • Iterative Optimization: The software's acquisition function will suggest the next set of experimental conditions to perform.[11] This is the experiment predicted to be most informative for finding the global optimum.

  • Perform the Suggested Experiment: Synthesize the reaction under the conditions recommended by the algorithm and measure the yield.

  • Update the Model: Add the new data point to your dataset and retrain the surrogate model.

  • Repeat: Continue this iterative loop of the software suggesting experiments, performing them, and updating the model until the optimization converges on a high-yielding condition or the experimental budget is exhausted.[4]

Bayesian Optimization Experimental Workflow

G cluster_setup Setup cluster_loop Optimization Loop define_space Define Search Space (e.g., Temp, Conc., Ligand) initial_exp Perform Initial Diverse Experiments define_space->initial_exp build_model Build/Update Surrogate Model initial_exp->build_model suggest_exp Acquisition Function Suggests Next Experiment build_model->suggest_exp optimum_found Optimal Conditions Identified build_model->optimum_found Convergence run_exp Run Suggested Experiment suggest_exp->run_exp get_result Measure Outcome (e.g., Yield) run_exp->get_result get_result->build_model Add data & repeat

Caption: The iterative workflow of a Bayesian optimization experiment for chemical reactions.

Quantitative Data Summary

The following tables provide illustrative examples of how quantitative data from a Bayesian optimization campaign for a hypothetical Suzuki cross-coupling reaction might be structured.

Table 1: Categorical Variable Screening

Experiment IDLigandBaseSolventYield (%)
1XPhosK₃PO₄Toluene65
2SPhosCs₂CO₃Dioxane78
3RuPhosK₂CO₃THF52
...............
15 (Suggested)SPhosCs₂CO₃Toluene92

Table 2: Continuous Variable Optimization

Experiment IDTemperature (°C)Concentration (M)Equiv. of BaseYield (%)
1800.11.575
21000.22.088
3900.151.882
...............
12 (Suggested)1050.182.195

References

High-Throughput Experimentation for Organic Synthesis Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing high-throughput experimentation (HTE) to optimize organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is High-Throughput Experimentation (HTE) in the context of organic synthesis?

High-throughput experimentation (HTE) is a methodology that involves the miniaturization and parallelization of chemical reactions, allowing for the rapid screening of diverse reaction conditions.[1][2] This approach accelerates the generation of compound libraries, optimizes reaction conditions, and facilitates data collection for applications like machine learning.[1][2] Instead of conducting one experiment at a time, HTE platforms can perform hundreds or even thousands of reactions simultaneously, significantly reducing the time and resources required for research and development.[3][4]

Q2: What are the primary advantages of implementing HTE in our workflow?

The main benefits of integrating HTE into your organic synthesis workflow include:

  • Increased Productivity and Efficiency: HTE enables the parallel execution of a large number of experiments, leading to faster discovery and optimization of synthetic methodologies.[5][6]

  • Reduced Costs: By miniaturizing reaction volumes, HTE significantly cuts down on the consumption of expensive reagents, starting materials, and solvents.[3]

  • Improved Safety: Smaller reaction scales inherently reduce the risks associated with highly exothermic or hazardous reactions.[5]

  • Enhanced Data Quality and Reproducibility: Automation and standardized protocols in HTE workflows can lead to more consistent and reproducible results compared to manual methods.[1][2]

  • Deeper Process Understanding: The ability to screen a wide range of variables provides a more comprehensive understanding of the reaction landscape, leading to more robust and optimized processes.[7][8]

Q3: What are some of the common challenges encountered when adopting HTE?

While powerful, HTE presents several challenges, particularly in organic synthesis:[1][2]

  • Miniaturization: Scaling down reactions to the micro- or nanoscale can be difficult, especially when dealing with heterogeneous mixtures or reactions that require precise control over atmospheric conditions.[6][9]

  • Reagent Handling: Accurately dispensing small quantities of viscous liquids, slurries, or solids can be challenging and may require specialized robotic equipment.[10]

  • Analytical Bottlenecks: The rapid generation of samples necessitates high-throughput analytical techniques to avoid creating a bottleneck in the workflow.[9]

  • Data Management: HTE generates vast amounts of data that require efficient systems for storage, processing, analysis, and visualization.[2]

  • Initial Investment: The initial cost of automation hardware and analytical instrumentation can be substantial.[3]

Q4: Which types of chemical reactions are most suitable for HTE optimization?

HTE is particularly well-suited for reactions where success is dependent on the complex interplay of multiple factors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and C-H activation, are frequently optimized using HTE due to the wide variety of available ligands, catalysts, and bases.[10][11] Other common applications include metallaphotoredox catalysis, asymmetric hydrogenations, and chiral salt resolutions.[11]

Q5: How can I effectively miniaturize a standard benchtop reaction for an HTE format?

Transitioning a reaction from the benchtop to a miniaturized HTE format requires careful consideration of several factors:

  • Solvent Choice: Select a solvent that ensures high solubility for all reactants to allow for the preparation of stock solutions, which are crucial for accurate dispensing.[12]

  • Reaction Vessel: Utilize microtiter plates (e.g., 96-well or 384-well) that are compatible with the reaction conditions (temperature, pressure) and analytical instrumentation.[3]

  • Dispensing Methods: Employ automated liquid handlers for accurate and precise dispensing of stock solutions. For solids, consider techniques like using catalyst-coated glass beads (ChemBeads) for accurate dispensing of sub-milligram quantities.[10]

  • Mixing: Ensure adequate mixing in each well, which can be achieved through orbital shaking or magnetic stirring.

  • Atmospheric Control: For air-sensitive reactions, conduct plate preparation and reaction execution within an inert atmosphere glovebox.[12]

HTE Workflow Overview

The following diagram illustrates a typical workflow for a high-throughput experiment in organic synthesis.

HTE_Workflow cluster_design 1. Design cluster_execution 2. Execution cluster_analysis 3. Analysis cluster_data 4. Data Interpretation design Define Objectives & Variables (e.g., Catalyst, Solvent, Base) prep Prepare Stock Solutions design->prep dispense Automated Dispensing into Microtiter Plate prep->dispense react Reaction Incubation (Heating/Cooling/Shaking) dispense->react sample Sample Quenching & Dilution react->sample analysis High-Throughput Analysis (e.g., UPLC-MS) sample->analysis process Data Processing & Visualization (e.g., Heatmap) analysis->process interpret Identify 'Hits' & Optimal Conditions process->interpret

A generalized workflow for high-throughput experimentation in organic synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during high-throughput experimentation.

Problem: Low or No Product Yield

Low or non-existent product yield is a frequent issue. The following troubleshooting workflow can help identify the root cause.

Low_Yield_Troubleshooting start Low/No Yield Detected reagent_quality Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->reagent_quality conditions Review Reaction Conditions (Temp, Conc, Time, Stoichiometry) start->conditions dispensing Check Dispensing Accuracy (Liquid Handler Calibration, Visual Inspection) start->dispensing atmosphere Confirm Inert Atmosphere (For air-sensitive reactions) start->atmosphere analysis_method Validate Analytical Method (Analyte Stability, Ion Suppression) start->analysis_method impure Outcome: Impure/Inactive Reagents reagent_quality->impure suboptimal_cond Outcome: Suboptimal Conditions conditions->suboptimal_cond dispensing_error Outcome: Dispensing Inaccuracy dispensing->dispensing_error air_leak Outcome: Oxygen/Moisture Contamination atmosphere->air_leak analysis_issue Outcome: Analytical Artifact analysis_method->analysis_issue solution_reagent Solution: Replace Reagents/Solvents impure->solution_reagent solution_cond Solution: Adjust Parameters in Next Screen suboptimal_cond->solution_cond solution_dispensing Solution: Recalibrate/Service Liquid Handler dispensing_error->solution_dispensing solution_atmosphere Solution: Check Glovebox Seals/Purge Cycles air_leak->solution_atmosphere solution_analysis Solution: Modify Analytical Protocol analysis_issue->solution_analysis

A troubleshooting workflow for diagnosing low or no product yield in HTE.
Problem: Poor Reproducibility Between Wells

Inconsistent results across wells that should be identical can undermine the reliability of an HTE screen.

Potential Cause Troubleshooting Steps
Inaccurate Liquid Handling - Verify calibration of automated liquid handlers. - Visually inspect wells after dispensing for consistent volumes. - Check for air bubbles in dispensing lines.
Poor Mixing - Ensure consistent and adequate shaking/stirring for all wells. - For viscous solutions or slurries, consider higher shaking speeds or different mixing methods.
Temperature Gradients - Check for uniform heating/cooling across the reaction block. - Avoid "edge effects" by including blank or control wells around the perimeter of the plate.
Incomplete Solubility - Ensure all stock solutions are fully dissolved before dispensing. If a suspension is necessary, ensure it is well-mixed immediately prior to and during dispensing.[12]
Solvent Evaporation - Use appropriate plate seals to prevent solvent loss, especially for volatile solvents or reactions at elevated temperatures.
Cross-Contamination - Ensure thorough washing of dispenser tips between reagent additions. - Use fresh pipette tips for each reagent or well where necessary.
Problem: Issues with Analytical Instrumentation (LC-MS/UPLC-MS)

Q: My results show significant ion suppression in the mass spectrometer. What can I do?

A: Ion suppression can be a major issue in high-throughput analysis.[7] To mitigate this:

  • Dilute Samples: Increase the dilution factor of your samples before injection.

  • Improve Chromatography: Optimize the LC gradient to better separate the analyte of interest from interfering matrix components.

  • Use an Internal Standard: Add a stable, isotopically labeled internal standard to each well to normalize the response.

  • Check for Contaminants: Ensure that quenching reagents or buffer salts are not causing suppression.

Q: The analysis time per sample is too long, creating a bottleneck. How can I speed it up?

A: To increase analytical throughput:

  • Use UPLC/UHPLC: These systems operate at higher pressures and can significantly reduce run times compared to traditional HPLC.[8]

  • Shorten the Column: Use a shorter analytical column or one with a smaller particle size.

  • Implement Rapid Gradients: Develop a fast chromatographic gradient that still provides adequate separation for your analyte of interest.

  • Consider Alternative Techniques: For very rapid screening, explore techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) or Acoustic Ejection Mass Spectrometry (AE-MS), which can analyze samples directly from the plate with minimal or no chromatography.[7]

Experimental Protocols

Protocol: High-Throughput Screening of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for screening catalysts, bases, and solvents for a Suzuki-Miyaura cross-coupling reaction in a 96-well plate format.

1. Materials and Reagents:

  • Aryl halide (starting material 1)

  • Boronic acid or ester (starting material 2)

  • A selection of palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃ with various ligands)

  • A selection of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • A selection of solvents (e.g., Dioxane, Toluene, DMF)

  • Internal standard (for quantitative analysis)

  • 96-well reaction plate with appropriate sealing mat

  • Automated liquid handler

  • Glovebox (for air-sensitive reagents)

2. Stock Solution Preparation (inside a glovebox for air-sensitive reagents):

  • Aryl Halide Stock: Prepare a solution of the aryl halide and the internal standard in a suitable solvent (e.g., 0.1 M).

  • Boronic Acid Stock: Prepare a solution of the boronic acid (e.g., 0.15 M) in the same solvent.

  • Catalyst Stocks: Prepare individual stock solutions for each catalyst/ligand combination (e.g., 0.01 M) in the chosen reaction solvents.

  • Base Stocks: Prepare slurries or solutions of the bases (e.g., 0.5 M) in the chosen reaction solvents.

3. Automated Dispensing:

  • Using an automated liquid handler, dispense the reagents into the 96-well plate according to the experimental design. A typical addition order might be:

    • Base solutions/slurries

    • Catalyst solutions

    • Aryl halide stock solution

    • Boronic acid stock solution (to initiate the reaction)

4. Reaction Execution:

  • Seal the 96-well plate securely.

  • Place the plate on a heating/shaking block set to the desired reaction temperature (e.g., 80 °C) and agitation speed (e.g., 800 rpm).

  • Allow the reactions to proceed for the specified time (e.g., 12-24 hours).

5. Sample Workup and Analysis:

  • After cooling to room temperature, unseal the plate.

  • Add a quenching solvent (e.g., acetonitrile) to each well to stop the reaction and dilute the mixture.

  • Seal the plate, and vortex to ensure homogeneity.

  • Centrifuge the plate to pellet any solids.

  • Transfer the supernatant to a new 96-well plate for analysis by UPLC-MS.

6. Data Analysis:

  • Analyze the UPLC-MS data to determine the conversion to product in each well, normalized against the internal standard.

  • Visualize the results using a heatmap to quickly identify the most effective combinations of catalyst, base, and solvent.[12][13]

Data & Analytics

Most Frequently Screened Reactions in Pharmaceutical HTE

The following table, based on survey data from major pharmaceutical companies, summarizes the most common reaction types evaluated in process chemistry HTE groups. This provides context for the types of transformations where HTE has the most significant impact.

RankReaction TypeIndustry-Wide Average (%)Notes
1Suzuki–Miyaura Coupling22.3%The most common C-C bond-forming reaction screened.[11]
2Buchwald–Hartwig Amination15.1%Critical for C-N bond formation in many active pharmaceutical ingredients.[11]
3Other C-N Cross-Coupling9.9%Includes reactions like Ullmann couplings.[11]
4Asymmetric Hydrogenation6.5%Important for establishing stereocenters. Often requires specialized high-pressure equipment.[11]
5Chiral Salt Resolution5.8%A non-catalytic but common screening application to find optimal resolving agents.[11]
6Solvent / Base Screening4.9%General optimization screens applicable to a wide variety of transformations.[11]
Data Management and Interpretation

The large datasets generated by HTE require a systematic approach to data management and analysis.[2]

  • Standardized Data Formats: Store all experimental data, including reaction parameters and analytical results, in a standardized, machine-readable format.[12]

  • Data Visualization: Use tools like heatmaps to quickly visualize the performance of different reaction conditions across a plate.[12][13] This allows for the rapid identification of "hotspots" or optimal conditions.

  • Machine Learning Integration: The structured datasets from HTE are ideal for training machine learning models to predict reaction outcomes and suggest future experiments, further accelerating the optimization process.[1][14]

References

Validation & Comparative

A Comparative Guide to the Characterization of 5-Chloro-2-fluorotoluene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of 5-Chloro-2-fluorotoluene and its derivatives. It is designed to assist researchers in the identification, characterization, and application of these versatile compounds in organic synthesis and drug discovery. The information presented herein is a compilation of experimental data from various scientific sources.

This compound is a halogenated aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its derivatives, with varying substitution patterns, offer a diverse range of chemical properties and potential biological activities, making them valuable scaffolds in medicinal chemistry.[3] The precise characterization of these compounds is crucial for ensuring the quality, reproducibility, and success of research and development endeavors.

Physicochemical Properties: A Comparative Analysis

The introduction of different substituents to the this compound core can significantly influence its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and some of its isomeric and substituted derivatives, allowing for a direct comparison.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound452-66-4C₇H₆ClF144.57157-1591.1881.4995
2-Chloro-4-fluorotoluene452-73-3C₇H₆ClF144.57154-1561.1971.499
4-Chloro-2-fluorotoluene452-75-5C₇H₆ClF144.57159-1611.2041.503
3-Chloro-4-fluorotoluene6299-16-7C₇H₆ClF144.57156-1581.2011.501

Spectroscopic Characterization: Unveiling Molecular Structures

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound and its derivatives. This section provides a comparative overview of their characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecules. The chemical shifts are influenced by the electronic environment of the nuclei, with the electronegative halogen atoms playing a significant role.

Table 2: Comparative ¹H NMR Spectral Data (CDCl₃, 300 MHz) [4][5][6][7][8]

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
This compound6.8 - 7.2 (m, 3H)2.2 - 2.3 (s, 3H)
2-Chloro-4-fluorotoluene6.9 - 7.3 (m, 3H)2.3 - 2.4 (s, 3H)
4-Chloro-2-fluorotoluene7.0 - 7.4 (m, 3H)2.2 - 2.3 (s, 3H)
p-Fluorotoluene6.9 - 7.1 (m, 4H)2.3 (s, 3H)

Table 3: Comparative ¹³C NMR Spectral Data (CDCl₃, 75 MHz) [9]

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)
This compound~115 - 160~14 - 15
4-Chloro-2-fluorotoluene~115 - 162~14 - 15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectra of this compound and its derivatives are characterized by absorption bands corresponding to C-H, C=C (aromatic), C-F, and C-Cl stretching and bending vibrations.

Table 4: Key IR Absorption Bands (cm⁻¹) [10][11]

CompoundC-H (Aromatic)C=C (Aromatic)C-FC-Cl
This compound3050 - 31001480 - 16001200 - 1250750 - 850
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectra of chlorinated compounds are distinguished by the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

Table 5: Mass Spectrometry Data (m/z) [12]

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound144/146109, 83

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

    • Use a standard single-pulse sequence.

    • Set the spectral width to 0-10 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on a 75 MHz or higher NMR spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate typical workflows for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis Workflow start Starting Material (e.g., 2-Fluorotoluene) reaction1 Chlorination start->reaction1 Cl₂, Catalyst intermediate1 This compound reaction1->intermediate1 reaction2 Further Functionalization (e.g., Nitration, Alkylation) intermediate1->reaction2 Reagents product Derivative of This compound reaction2->product purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Pure Derivative purification->final_product

Caption: A general workflow for the synthesis of this compound derivatives.

G cluster_characterization Characterization Workflow sample Synthesized Derivative nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms chromatography Chromatography (GC/HPLC for purity) sample->chromatography data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis chromatography->data_analysis report Characterization Report data_analysis->report

Caption: A typical workflow for the analytical characterization of this compound derivatives.

Biological Activity and Applications

Halogenated organic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1][13] The presence of fluorine and chlorine atoms in the this compound scaffold can enhance metabolic stability and binding affinity to biological targets.[3] Consequently, these derivatives are valuable precursors for the synthesis of novel therapeutic agents. For instance, this compound is a known intermediate in the production of antihypertensives, antitumor agents, and anti-inflammatory drugs.[2] While specific enzyme inhibitory data for a broad range of this compound derivatives is not extensively documented in publicly available literature, the general importance of halogenated compounds in enzyme inhibition is well-established.[14][15] Further research into the specific biological activities of novel this compound derivatives is a promising area for drug discovery.[16]

References

A Comparative Guide to Analytical Methods for 5-Chloro-2-fluorotoluene Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates like 5-Chloro-2-fluorotoluene is a critical step in drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical methods for determining the purity of this compound, complete with supporting experimental data and detailed methodologies.

Overview of Analytical Techniques

Several analytical techniques can be employed for the purity assessment of this compound. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the impurities that can be detected.

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for organic compounds. For impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile method suitable for a wide range of compounds. It separates components based on their differential partitioning between a stationary and a mobile phase. UV detection is commonly used for aromatic compounds like this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard. It is a primary ratio method and does not require a reference standard of the analyte itself for quantification.

Potential Impurities in this compound

The manufacturing process of this compound can introduce several process-related impurities. Based on the synthesis of similar halogenated toluenes, potential impurities may include:

  • Isomeric Impurities: Other isomers of chlorofluorotoluene (e.g., 3-Chloro-2-fluorotoluene, 4-Chloro-2-fluorotoluene).

  • Starting Materials: Unreacted starting materials such as 2-fluorotoluene or 5-chloro-2-aminotoluene.

  • Byproducts of Halogenation: Dichlorinated or difluorinated toluene derivatives.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, the identification of unknown impurities, or absolute quantification. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity assessment of this compound.

FeatureGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography-UV Detector (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds in the gas phase followed by detection by flame ionization.Separation of compounds in the liquid phase based on polarity, followed by UV absorbance detection.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Primary Use Quantification of known volatile impurities and overall purity assessment.Quantification of known non-volatile impurities and overall purity assessment.Absolute purity determination without the need for a specific reference standard of the analyte.
Typical Purity Range 95-99.9%95-99.9%90-100%
Limit of Detection (LOD) for Impurities ~0.01%~0.01%~0.1%
Limit of Quantitation (LOQ) for Impurities ~0.03%~0.03%~0.3%
Accuracy HighHighVery High (Primary Method)
Precision (RSD) < 2%< 2%< 1%
Throughput HighModerateLow to Moderate
Strengths High resolution for volatile compounds, robust, and cost-effective.Wide applicability, suitable for a broad range of impurities.Absolute quantification, non-destructive, provides structural information.
Limitations Limited to thermally stable and volatile compounds. Requires derivatization for some compounds.Can be affected by matrix effects, requires reference standards for impurity quantification.Lower sensitivity compared to chromatographic methods, higher instrument cost.

Experimental Protocols

Detailed methodologies for the application of each technique in the purity analysis of this compound are provided below.

Gas Chromatography-Flame Ionization Detector (GC-FID) Method

This method is suitable for the quantification of volatile impurities and the determination of the overall purity of this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Reagents: High-purity helium (carrier gas), hydrogen (FID), and air (FID). Dichloromethane (solvent).

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of dichloromethane.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 minutes), ramp at 10 °C/min to 280 °C (hold for 5 minutes).

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL (split ratio 50:1).

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by the area normalization method.

High-Performance Liquid Chromatography-UV Detector (HPLC-UV) Method

This method is effective for the separation and quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Reagents: Acetonitrile (HPLC grade), water (HPLC grade).

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). Start with 60% A, increase to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by area normalization.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This method provides an absolute measure of purity without the need for a specific this compound reference standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents: Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS). A certified internal standard (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of CDCl3.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).

    • Number of Scans: 16.

  • Data Analysis: Process the spectrum with appropriate phasing and baseline correction. Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal of the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the general workflow for purity assessment and a decision-making process for selecting the appropriate analytical method.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Analysis cluster_3 Data Processing and Reporting Sample Sample of This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Method_Selection Choose Analytical Technique Dissolution->Method_Selection GC_Analysis GC-FID/MS Method_Selection->GC_Analysis Volatile Impurities HPLC_Analysis HPLC-UV Method_Selection->HPLC_Analysis Non-Volatile Impurities qNMR_Analysis qNMR Method_Selection->qNMR_Analysis Absolute Purity Data_Analysis Data Integration and Calculation GC_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis qNMR_Analysis->Data_Analysis Report Purity Report & Certificate of Analysis Data_Analysis->Report

Caption: A generalized workflow for the purity assessment of this compound.

Method_Selection_Decision_Tree cluster_0 Primary Screening cluster_1 Impurity Type cluster_2 Quantification Requirement cluster_3 Recommended Method Start Start: Purity Assessment Goal Screening Identify & Quantify Known Impurities? Start->Screening Impurity_Type Are Impurities Volatile? Screening->Impurity_Type Yes Quant_Requirement Absolute Quantification Needed? Screening->Quant_Requirement No GC_Method Use GC-FID/MS Impurity_Type->GC_Method Yes HPLC_Method Use HPLC-UV Impurity_Type->HPLC_Method No Quant_Requirement->HPLC_Method No qNMR_Method Use qNMR Quant_Requirement->qNMR_Method Yes

Caption: Decision tree for selecting an analytical method for this compound purity.

A Comparative Guide to 5-Chloro-2-fluorotoluene and Other Halogenated Toluenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences the synthesis route, yield, and biological activity of the final product. Halogenated toluenes are a versatile class of compounds frequently employed as building blocks in the synthesis of complex molecules. This guide provides a detailed comparison of 5-Chloro-2-fluorotoluene with other structurally related halogenated toluenes, namely 2-Fluorotoluene, 4-Chlorotoluene, and 2,5-Dichlorotoluene. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.

Physicochemical Properties

The seemingly subtle differences in the halogen substitution patterns on the toluene ring result in distinct physicochemical properties. These properties, summarized in Table 1, are crucial for determining reaction conditions, solvent selection, and purification methods.

PropertyThis compound2-Fluorotoluene4-Chlorotoluene2,5-Dichlorotoluene
CAS Number 452-66-4[1]95-52-3[2]106-43-4[3]19398-61-9[4][5]
Molecular Formula C₇H₆ClFC₇H₇FC₇H₇ClC₇H₆Cl₂
Molecular Weight ( g/mol ) 144.57[6][7]110.13[2]126.58[3]161.03[5]
Boiling Point (°C) 157-159[6]113-114[8]162[3]197-200[9]
Melting Point (°C) N/A (liquid at room temp)-62[8]6-8[3]4-5[9]
Density (g/mL at 25°C) 1.188[6]1.001[8]1.07[3]1.254[9]
Flash Point (°C) 49[6]13[2]49[10]79[4]

Table 1: Physicochemical Properties of Selected Halogenated Toluenes [1][2][3][4][5][6][7][8][9][10]

Comparative Reactivity and Synthetic Applications

The electronic effects of the halogen substituents play a pivotal role in the reactivity of the aromatic ring and the benzylic methyl group. Understanding these effects is key to predicting reaction outcomes and designing efficient synthetic routes.

Electrophilic Aromatic Substitution

The methyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. Halogens, on the other hand, are deactivating yet ortho-, para-directing. The interplay of these effects determines the regioselectivity and rate of EAS reactions.

Nitration:

Nitration is a classic example of an EAS reaction. For this compound, the directing effects of the fluorine (ortho, para), chlorine (ortho, para), and methyl (ortho, para) groups must be considered. The positions most activated and sterically accessible will be favored. A study on the nitration of fluorotoluene isomers showed that 2-fluorotoluene gives 2-fluoro-5-nitrotoluene with high selectivity, indicating that the position para to the fluorine and ortho to the methyl group is highly favored.

  • This compound: The positions ortho and para to the activating methyl group are positions 3, 5, and 6. The fluorine at position 2 and chlorine at position 5 will influence the electron density. Nitration is likely to occur at the positions most activated by the methyl group and least deactivated by the halogens.

  • 2-Fluorotoluene: The methyl group activates the ortho (3,6) and para (5) positions. The fluorine at position 2 also directs ortho (3) and para (5). Experimental data shows high selectivity for nitration at the 5-position.[8]

  • 4-Chlorotoluene: The methyl group activates positions 2, 3, and 5. The chlorine at position 4 directs to positions 2 and 6. Therefore, nitration is expected to occur primarily at the 2-position.

  • 2,5-Dichlorotoluene: Both chlorine atoms are deactivating. The methyl group directs to positions 3, 4, and 6. The chlorine at position 2 directs to 3 and 6, and the chlorine at position 5 directs to 4 and 6. Position 6 is doubly activated by the directing effects of the chlorines and the methyl group, making it a likely site for substitution.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep="0.4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

"Halogenated Toluenes" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Electrophilic Aromatic Substitution" [fillcolor="#FBBC05", fontcolor="#202124"]; "Nitration" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Regioselectivity" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Halogenated Toluenes" -- "Electrophilic Aromatic Substitution" [label=" Undergo"]; "Electrophilic Aromatic Substitution" -> "Nitration" [label=" e.g."]; "Nitration" -> "Regioselectivity" [label=" Influenced by Substituents"]; } dot Figure 1: Logical relationship of electrophilic aromatic substitution.

Suzuki Coupling

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl > F. Therefore, the chlorine atoms in the selected toluenes are the primary reaction sites.

  • This compound: The C-Cl bond is significantly more reactive than the C-F bond in Suzuki couplings.

  • 4-Chlorotoluene: Readily undergoes Suzuki coupling at the C-Cl bond.

  • 2,5-Dichlorotoluene: Selective mono-coupling can be achieved under carefully controlled conditions, often at the more sterically accessible or electronically differentiated chlorine. Double coupling is also possible.

  • 2-Fluorotoluene: The C-F bond is generally unreactive under standard Suzuki conditions, making it a useful scaffold where other transformations can be performed without affecting the fluorine substituent.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. The reactivity order of halogens is I > Br > Cl. The C-F bond is generally unreactive.

  • This compound, 4-Chlorotoluene, and 2,5-Dichlorotoluene: The C-Cl bonds can be used to form Grignard reagents. In the case of 2,5-dichlorotoluene, selective mono-Grignard formation can be challenging.

  • 2-Fluorotoluene: The C-F bond is not suitable for Grignard reagent formation under standard conditions.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Aryl-Cl Aryl Chloride Mg Magnesium Aryl-Cl->Mg Reacts with Aryl-F Aryl Fluoride No_Reaction No Reaction Aryl-F->No_Reaction Generally unreactive Grignard Aryl-MgCl (Grignard Reagent) Mg->Grignard to form

Reactions of the Methyl Group

The benzylic protons of the methyl group are susceptible to radical halogenation and oxidation.

Benzylic Bromination: This reaction typically proceeds via a free radical mechanism, often using N-bromosuccinimide (NBS) and a radical initiator. The stability of the resulting benzylic radical is a key factor. Electron-withdrawing groups on the aromatic ring can destabilize the benzylic radical, slowing down the reaction.

  • The presence of electron-withdrawing halogens in this compound, 4-Chlorotoluene, and 2,5-Dichlorotoluene would be expected to decrease the rate of benzylic bromination compared to toluene itself. 2-Fluorotoluene would likely be the most reactive among the halogenated toluenes in this comparison due to the weaker deactivating effect of fluorine compared to chlorine.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. The electronic nature of the ring substituents can influence the reaction rate. Electron-withdrawing groups generally make the oxidation more difficult.

  • Similar to benzylic bromination, the oxidation of the methyl group is expected to be slower for the chloro-substituted toluenes compared to 2-fluorotoluene and toluene itself.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the specific halogenated toluenes discussed. Researchers should optimize conditions for each substrate.

General Procedure for Nitration of a Halogenated Toluene
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the halogenated toluene (1.0 eq) in an ice-salt bath to 0-5 °C.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask, keeping the mixture cool in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred halogenated toluene, maintaining the reaction temperature below 10 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Pour the mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by column chromatography or distillation.

General Procedure for Suzuki Coupling
  • Reaction Setup: To a Schlenk flask, add the halogenated toluene (1.0 eq), arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

G Setup 1. Reaction Setup (Aryl-Cl, Boronic Acid, Pd Catalyst, Base) Degas 2. Add Solvent & Degas Setup->Degas Heat 3. Heat to Reflux Degas->Heat Workup 4. Cool & Work-up Heat->Workup Purify 5. Purify Product Workup->Purify Product Coupled Product Purify->Product

Role in Drug Development and Signaling Pathways

Halogenated toluenes are valuable precursors for a wide range of biologically active molecules, including kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The halogen atoms can serve as synthetic handles for further functionalization or can be incorporated into the final drug molecule to modulate its pharmacokinetic and pharmacodynamic properties.

For instance, substituted anilinopyrimidine and anilinoquinazoline scaffolds are common cores of many kinase inhibitors. The synthesis of these scaffolds often involves the coupling of a halogenated aromatic compound with an appropriate amine. The specific halogenation pattern of the starting toluene can influence the binding affinity and selectivity of the final inhibitor for its target kinase.

Example Signaling Pathway Involvement:

Many kinase inhibitors target pathways that are aberrantly activated in cancer. For example, inhibitors of Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) kinases interfere with signaling cascades that promote cell proliferation, survival, and angiogenesis. The synthesis of such inhibitors can utilize halogenated toluenes as key building blocks.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (Synthesized from Halogenated Toluene) Inhibitor->RTK Blocks

Conclusion

This compound and its related halogenated toluenes offer a rich platform for synthetic chemists in the pharmaceutical and agrochemical industries. The choice among these starting materials will depend on the desired substitution pattern of the target molecule and the intended synthetic strategy. This compound, with its distinct di-halogenation pattern, provides unique opportunities for regioselective functionalization. A thorough understanding of the comparative physicochemical properties and reactivity of these building blocks is essential for the efficient and successful development of novel, high-value chemical entities.

References

A Comparative Guide to the Synthesis Applications of 5-Chloro-2-fluorotoluene and 2-Chloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired molecular architectures and optimizing reaction outcomes. Substituted toluenes, particularly those bearing halogen atoms, are versatile building blocks. This guide provides an objective comparison of two constitutional isomers, 5-Chloro-2-fluorotoluene (Isomer A) and 2-Chloro-5-fluorotoluene (Isomer B), focusing on their synthetic utility. While direct, side-by-side comparative studies are not extensively available in the public domain, this guide draws upon data from structurally related compounds and established principles of organic chemistry to provide a valuable resource for synthesis planning.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in different reaction conditions.

PropertyThis compound (Isomer A)2-Chloro-5-fluorotoluene (Isomer B)
CAS Number 452-66-433406-96-1
Molecular Formula C₇H₆ClFC₇H₆ClF
Molecular Weight 144.57 g/mol 144.57 g/mol
Boiling Point 157-159 °CNot readily available
Density 1.188 g/mL at 25 °CNot readily available

Synthesis of Isomers

The synthesis of these isomers often starts from commercially available anilines or other substituted benzenes. For instance, a common route to 4-chloro-2-fluorotoluene, a structurally similar compound, involves a diazotization reaction of 5-chloro-2-methylaniline followed by thermolysis, a process that can be adapted for the synthesis of the title compounds. A patent describes a high-yield preparation of 4-chloro-2-fluorotoluene from 5-chloro-2-methylaniline.[1]

Reactivity and Performance in Key Synthetic Transformations

The differential placement of the electron-withdrawing chloro and fluoro groups on the toluene ring influences the reactivity of both the aromatic ring and the benzylic methyl group. This section explores their performance in three common and critical synthetic transformations.

Oxidation of the Methyl Group

The oxidation of the benzylic methyl group to a formyl (aldehyde) or carboxyl (carboxylic acid) group is a foundational step in the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals. The presence of electron-withdrawing halogens on the ring can make this oxidation more challenging compared to unsubstituted toluene.

While direct comparative data for the oxidation of this compound and 2-chloro-5-fluorotoluene is scarce, we can infer potential outcomes from related reactions. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorotoluene (structurally similar to the isomers ) proceeds via photochlorination followed by hydrolysis and nitration, with a reported overall yield of over 80%.[2] Another patent indicates that the synthesis of 4-fluorobenzaldehyde from 4-fluorotoluene can achieve a yield of over 77%.[3]

Illustrative Experimental Protocol for Oxidation (General)

This protocol is a generalized procedure based on the oxidation of substituted toluenes.

  • To Benzaldehyde: A common method involves the free-radical chlorination of the methyl group to a benzal chloride, followed by hydrolysis. The substituted toluene is heated under UV irradiation while chlorine gas is introduced. The resulting dichloromethyl intermediate is then hydrolyzed using a catalyst, such as a ferric solid superacid, in the presence of water.[4][5]

  • To Benzoic Acid: Direct oxidation can be achieved using strong oxidizing agents like potassium permanganate or chromic acid.[6] Alternatively, the aldehyde can be further oxidized to the carboxylic acid. The oxidation of 2-fluorobenzaldehyde to 2-fluorobenzoic acid has been reported with up to 95% yield using a copper and cobalt catalyst system with oxygen.[7][8]

Expected Performance Comparison (Theoretical)

The electronic effects of the halogens will play a key role. In This compound (Isomer A) , the fluorine is ortho to the methyl group, and the chlorine is meta. In 2-Chloro-5-fluorotoluene (Isomer B) , the chlorine is ortho, and the fluorine is meta. The ortho substituent will have a more significant steric and electronic influence. The stronger electron-withdrawing nature of fluorine might slightly deactivate the methyl group towards oxidation compared to chlorine. However, the specific reaction conditions and catalysts used will ultimately determine the efficiency.

Side-Chain Halogenation

Free-radical halogenation of the benzylic methyl group is a key transformation to introduce a reactive handle for further functionalization. Bromination is generally more selective than chlorination for the benzylic position.[9][10]

Illustrative Experimental Protocol for Benzylic Bromination

A general procedure for benzylic bromination involves the use of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride, under light or heat.

  • To a solution of the chlorofluorotoluene in carbon tetrachloride, add NBS and a catalytic amount of AIBN.

  • Reflux the mixture with stirring under illumination with a UV lamp until all the NBS has been consumed (as indicated by its density change).

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to obtain the crude benzyl bromide derivative.

Expected Performance Comparison (Theoretical)

The stability of the benzylic radical intermediate is the determining factor for the reaction rate. Both isomers will form a secondary benzylic radical. The electronic effects of the halogens will influence the stability of this radical. Electron-withdrawing groups can destabilize a radical. Given the similar electronic nature of the two isomers, the rates of side-chain halogenation are expected to be comparable. However, subtle differences in the interaction of the halogens with the radical center could lead to minor variations in reaction rates and yields.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound and an organohalide.[11][12][13] In this context, the chloro group on the aromatic ring of both isomers can participate in the coupling reaction.

Illustrative Experimental Protocol for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • In a reaction vessel, combine the chlorofluorotoluene, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC.

  • After completion, cool the reaction, and perform an aqueous workup. Extract the product with an organic solvent.

  • Purify the product by column chromatography.[14][15][16]

Expected Performance Comparison (Theoretical)

The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > OTf > Cl. Aryl chlorides are often less reactive and may require more forcing conditions or specialized catalyst systems. The electronic nature of the aromatic ring influences the rate-determining oxidative addition step. Electron-withdrawing groups on the ring can facilitate this step.

  • This compound (Isomer A): The chlorine atom is para to the fluorine atom. The strong electron-withdrawing effect of the fluorine may enhance the reactivity of the C-Cl bond towards oxidative addition.

  • 2-Chloro-5-fluorotoluene (Isomer B): The chlorine atom is ortho to the methyl group and meta to the fluorine. The ortho-methyl group may provide some steric hindrance around the chlorine, potentially slowing down the reaction compared to Isomer A.

Therefore, it is plausible that This compound might exhibit slightly better performance in Suzuki-Miyaura coupling reactions due to less steric hindrance and favorable electronic effects.

Summary of Synthetic Utility

The following table summarizes the expected, theoretically-derived performance of the two isomers in the discussed synthetic transformations.

Reaction TypeThis compound (Isomer A)2-Chloro-5-fluorotoluene (Isomer B)Key Considerations
Oxidation of Methyl Group GoodGoodReaction conditions and catalyst choice are critical. Minor differences in reactivity may arise from halogen positioning.
Side-Chain Halogenation GoodGoodBoth isomers are expected to perform similarly due to the formation of a secondary benzylic radical.
Suzuki-Miyaura Coupling Potentially BetterGoodIsomer A may have a slight advantage due to less steric hindrance around the chlorine atom.

Logical Workflow for Synthesis Planning

The choice between this compound and 2-Chloro-5-fluorotoluene will depend on the specific target molecule and the desired synthetic route. The following diagram illustrates a logical workflow for selecting the appropriate isomer.

G cluster_oxidation Oxidation of Methyl Group cluster_halogenation Side-Chain Halogenation cluster_suzuki Suzuki-Miyaura Coupling start Define Target Molecule and Desired Substituent Pattern oxidation_needed Is a Benzaldehyde or Benzoic Acid Moiety Required? start->oxidation_needed halogenation_needed Is a Benzylic Halide Intermediate Needed? start->halogenation_needed suzuki_needed Is a C-C Bond Formation via Suzuki Coupling Planned? start->suzuki_needed oxidation_choice Both Isomers are Viable Starting Materials. Consider downstream transformations. oxidation_needed->oxidation_choice Yes end_decision Select Isomer Based on Overall Synthetic Strategy and Availability oxidation_choice->end_decision halogenation_choice Both Isomers Offer Similar Reactivity. Choice depends on availability and cost. halogenation_needed->halogenation_choice Yes halogenation_choice->end_decision suzuki_choice_A Consider this compound (Potentially higher reactivity) suzuki_needed->suzuki_choice_A Yes suzuki_choice_B 2-Chloro-5-fluorotoluene is also a viable option, may require optimization. suzuki_needed->suzuki_choice_B Yes suzuki_choice_A->end_decision suzuki_choice_B->end_decision

References

Navigating Synthesis: A Comparative Guide to Alternatives for 5-Chloro-2-fluorotoluene in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, scalability, and cost-effectiveness of a synthetic route. 5-Chloro-2-fluorotoluene stands as a versatile building block in medicinal chemistry, prized for its role as a precursor to a variety of complex molecules, including potent enzyme inhibitors and other therapeutic agents. This guide provides an in-depth comparison of a common synthetic pathway utilizing this compound with a viable alternative route, supported by experimental data and detailed protocols to inform your research and development endeavors.

This publication focuses on a crucial transformation: the synthesis of substituted aminotoluenes, which are key intermediates in the synthesis of numerous pharmaceutical compounds. We will explore the well-established route starting from this compound to produce 4-chloro-2-fluoro-5-aminotoluene. This will be compared with an alternative pathway commencing with 2,4-dichlorotoluene to yield a structurally related aminotoluene. This comparative analysis will equip researchers with the necessary information to make informed decisions based on factors such as starting material availability, reaction yields, and process conditions.

Route 1: The Established Path via this compound

The synthesis of the key intermediate, 4-chloro-2-fluoro-5-aminotoluene, from this compound is a two-step process involving nitration followed by reduction. This route is favored for its directness in installing the desired functional groups at specific positions on the aromatic ring.

Experimental Protocol:

Step 1: Nitration of this compound to 4-Chloro-2-fluoro-5-nitrotoluene

  • A mixture of concentrated sulfuric acid (98%) and fuming nitric acid is prepared and cooled to 0-5 °C in an ice bath.

  • This compound is added dropwise to the cooled nitrating mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for 1-2 hours at 0-5 °C.

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 4-chloro-2-fluoro-5-nitrotoluene.

Step 2: Reduction of 4-Chloro-2-fluoro-5-nitrotoluene to 4-chloro-2-fluoro-5-aminotoluene

  • To a solution of 4-chloro-2-fluoro-5-nitrotoluene in a suitable solvent such as ethanol or methanol, a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate or hydrogen gas.

  • For a tin(II) chloride reduction, the mixture is heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the pH is adjusted to be basic (pH > 8) with a concentrated solution of sodium hydroxide to precipitate tin salts.

  • The product is then extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude 4-chloro-2-fluoro-5-aminotoluene, which can be further purified by column chromatography or recrystallization.

Data Presentation:
StepProductStarting MaterialReagentsTypical YieldPurityReference
14-Chloro-2-fluoro-5-nitrotolueneThis compoundConc. H₂SO₄, Fuming HNO₃90-95%>98%[Generic nitration protocols]
24-chloro-2-fluoro-5-aminotoluene4-Chloro-2-fluoro-5-nitrotolueneSnCl₂·2H₂O, Conc. HCl85-90%>99%[Generic nitro reduction protocols]

Experimental Workflow:

Route 1 Workflow start This compound step1 Nitration (Conc. H₂SO₄, Fuming HNO₃) start->step1 intermediate 4-Chloro-2-fluoro-5-nitrotoluene step1->intermediate step2 Reduction (SnCl₂, Conc. HCl) intermediate->step2 product 4-chloro-2-fluoro-5-aminotoluene step2->product

Synthetic route from this compound.

Route 2: An Alternative Pathway via 2,4-Dichlorotoluene

When this compound is unavailable or not cost-effective, an alternative strategy is to start from a different, readily available precursor. 2,4-Dichlorotoluene offers a viable alternative for the synthesis of a structurally related aminotoluene, 2,4-dichloro-5-aminotoluene, which can be a precursor for analogous series of compounds. This route also follows a nitration and reduction sequence.

Experimental Protocol:

Step 1: Nitration of 2,4-Dichlorotoluene to 2,4-Dichloro-5-nitrotoluene

  • 2,4-Dichlorotoluene is added to fuming nitric acid at 0 °C with stirring.

  • The reaction mixture is stirred for one hour at this temperature.

  • The mixture is then poured into water, causing the product to precipitate.

  • The solid 2,4-dichloro-5-nitrotoluene is collected by filtration and washed with water.[1]

Step 2: Reduction of 2,4-Dichloro-5-nitrotoluene to 2,4-dichloro-5-aminotoluene

  • A mixture of 2,4-dichloro-5-nitrotoluene, iron powder, and ethanol is heated to reflux.

  • A solution of ammonium chloride in water is added dropwise to the refluxing mixture.

  • The reaction is monitored by TLC, and upon completion, the mixture is filtered hot to remove the iron catalyst.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The residue is then taken up in an organic solvent and washed with water.

  • The organic layer is dried and concentrated to yield 2,4-dichloro-5-aminotoluene.

Data Presentation:
StepProductStarting MaterialReagentsTypical YieldPurityReference
12,4-Dichloro-5-nitrotoluene2,4-DichlorotolueneFuming HNO₃~95%>97%[1]
22,4-dichloro-5-aminotoluene2,4-Dichloro-5-nitrotolueneFe, NH₄Cl, EtOH/H₂O85-92%>98%[Generic nitro reduction protocols]

Experimental Workflow:

Route 2 Workflow start 2,4-Dichlorotoluene step1 Nitration (Fuming HNO₃) start->step1 intermediate 2,4-Dichloro-5-nitrotoluene step1->intermediate step2 Reduction (Fe, NH₄Cl) intermediate->step2 product 2,4-dichloro-5-aminotoluene step2->product

References

Navigating the Catalytic Landscape: A Comparative Guide to the Functionalization of 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance in Key Cross-Coupling and Cyanation Reactions with Supporting Experimental Data.

The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern medicinal and materials chemistry. 5-Chloro-2-fluorotoluene, with its distinct substitution pattern, presents a versatile scaffold for the synthesis of complex molecules. The efficacy of transforming this substrate is critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalytic systems for key reactions of this compound, with a focus on palladium- and nickel-catalyzed cross-coupling and cyanation reactions.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For a substrate like this compound, the choice of catalyst, particularly the ligand, is crucial for achieving high yields. While direct comparative studies on this specific substrate are limited, data from reactions with structurally similar aryl chlorides, such as 2-chlorotoluene and 4-chlorotoluene, provide valuable insights. Generally, palladium catalysts paired with bulky, electron-rich phosphine ligands are highly effective. Nickel catalysts have also emerged as a cost-effective and efficient alternative.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂ORT295High efficiency at room temperature for a similar substrate (4-chlorotoluene).
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O1001898Excellent yield for a similar substrate (4-chlorotoluene).
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-MeTHF10018>95High yield for a similar substrate (4-chlorotoluene), demonstrating the viability of nickel catalysis.
[Ni(COD)₂]/dppfdppfK₃PO₄Dioxane801280Effective for the coupling of 2-chloropyridine, indicating applicability to challenging aryl chlorides.[1]

Note: The data for palladium-catalyzed reactions are based on the coupling of 4-chlorotoluene with 4-methoxyphenylboronic acid, and the nickel-catalyzed data is for the coupling with phenylboronic acid. These substrates are used as representative examples due to the lack of direct comparative studies on this compound.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The performance of the catalyst is highly dependent on the phosphine ligand. For the amination of aryl chlorides, bulky and electron-rich ligands are generally preferred.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)AmineYield (%)
Pd₂(dba)₃XPhosNaOtBuToluene1006Morpholine94
Pd(OAc)₂RuPhosNaOtBuToluene10024n-Hexylamine99
(SIPr)Pd(allyl)ClSIPr (NHC)NaOtBuDioxaneRT0.25Morpholine95

Note: The data presented is for the amination of 4-chlorotoluene and 2-chlorotoluene, which serve as close analogs for this compound. The use of N-heterocyclic carbene (NHC) ligands can facilitate reactions at room temperature.[2]

Catalyst Performance in Cyanation Reactions

The introduction of a nitrile group is a valuable transformation in organic synthesis. Palladium-catalyzed cyanation offers a reliable method, with the choice of cyanide source and catalyst system being key factors.

Catalyst SystemCyanide SourceBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / dppfZn(CN)₂DMAC1201885-95General conditions for aryl chlorides.
Pd₂(dba)₃ / XPhosK₄[Fe(CN)₆]K₂CO₃t-Amyl alcohol1202491Use of a non-toxic cyanide source.
NiCl₂(dppe)K₄[Fe(CN)₆]K₃PO₄ / Ti(OiPr)₄NMP1302485Nickel-catalyzed approach for aryl chlorides.

Note: The presented data is based on general protocols for the cyanation of aryl chlorides.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing Catalytic Pathways

To better understand the reaction mechanisms, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X L_n (Oxidative Addition Complex) B->C D Transmetalation C->D + R-B(OR)_2 + Base E Ar-Pd(II)-R L_n (Transmetalation Complex) D->E F Reductive Elimination E->F F->A + Ar-R G Ar-X H R-B(OR)_2 I Base J Ar-R K X-B(OR)_2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Cycle A Pd(0)L_n B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X L_n B->C D Amine Coordination C->D + HNR'R'' E [Ar-Pd(II)(NHR'R'')L_n]X D->E F Deprotonation E->F + Base G Ar-Pd(II)-NR'R'' L_n F->G H Reductive Elimination G->H H->A + Ar-NR'R'' I Ar-X J HNR'R'' K Base L Ar-NR'R'' M [H-Base]X

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Spectroscopic Scrutiny: A Comparative Guide to 5-Chloro-2-fluorotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. This guide provides a comprehensive spectroscopic comparison of the eleven isomers of 5-Chloro-2-fluorotoluene, offering a valuable resource for their differentiation and analysis.

The isomers of chloro-fluorotoluene, with the molecular formula C₇H₆ClF, present a unique challenge in structural elucidation due to the varied substitution patterns of the chlorine and fluorine atoms on the toluene ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for distinguishing between these closely related compounds. This guide summarizes the key spectroscopic data for each isomer in clearly structured tables and provides detailed experimental protocols for the cited analytical methods.

Comparative Spectroscopic Data

The following tables present a summary of the key spectroscopic data obtained for each of the eleven isomers of this compound. This data has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomerδ (ppm) - Aromatic Protonsδ (ppm) - Methyl Protons
2-Chloro-3-fluorotoluene6.9 - 7.2~2.3
2-Chloro-4-fluorotoluene6.8 - 7.1~2.3
2-Chloro-5-fluorotoluene6.8 - 7.2~2.3
2-Chloro-6-fluorotoluene6.9 - 7.3~2.4
3-Chloro-2-fluorotoluene6.9 - 7.2~2.3
3-Chloro-4-fluorotoluene7.0 - 7.3~2.3
3-Chloro-5-fluorotolueneData not readily availableData not readily available
3-Chloro-6-fluorotolueneData not readily availableData not readily available
4-Chloro-2-fluorotoluene6.9 - 7.2~2.3
4-Chloro-3-fluorotoluene6.9 - 7.3~2.3
This compound6.9 - 7.1[1]2.21[1]

Note: The chemical shifts for aromatic protons are approximate ranges due to complex splitting patterns. For detailed analysis, coupling constants (J values) should be considered.

Table 2: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)

IsomerC-H (Aromatic) StretchC=C (Aromatic) StretchC-Cl StretchC-F Stretch
2-Chloro-3-fluorotoluene~3050-3100~1450-1600~600-800~1100-1300
2-Chloro-4-fluorotoluene~3050-3100~1450-1600~600-800~1100-1300
2-Chloro-5-fluorotoluene~3050-3100~1450-1600~600-800~1100-1300
2-Chloro-6-fluorotoluene~3050-3100~1450-1600~600-800~1100-1300
3-Chloro-2-fluorotoluene~3050-3100~1450-1600~600-800~1100-1300
3-Chloro-4-fluorotoluene~3050-3100~1450-1600~600-800~1100-1300
3-Chloro-5-fluorotolueneData not readily availableData not readily availableData not readily availableData not readily available
3-Chloro-6-fluorotolueneData not readily availableData not readily availableData not readily availableData not readily available
4-Chloro-2-fluorotoluene~3050-3100~1450-1600~600-800~1100-1300
4-Chloro-3-fluorotoluene~3050-3100~1450-1600~600-800~1100-1300
This compound~3050-3100~1450-1600~600-800~1100-1300

Note: The exact positions of absorption bands can vary slightly depending on the sample preparation and the spectrometer.

Table 3: Mass Spectrometry Data (Key Fragments as m/z)

IsomerMolecular Ion (M⁺)[M-Cl]⁺[M-F]⁺Other Key Fragments
2-Chloro-3-fluorotoluene144/14610912591 (tropylium ion)
2-Chloro-4-fluorotoluene144/14610912591
2-Chloro-5-fluorotoluene144/14610912591
2-Chloro-6-fluorotoluene144/14610912591
3-Chloro-2-fluorotoluene144/14610912591
3-Chloro-4-fluorotoluene144/14610912591
3-Chloro-5-fluorotolueneData not readily availableData not readily availableData not readily availableData not readily available
3-Chloro-6-fluorotolueneData not readily availableData not readily availableData not readily availableData not readily available
4-Chloro-2-fluorotoluene144/14610912591
4-Chloro-3-fluorotoluene144/14610912591
This compound144/146[2]109[2]12591

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) results in a characteristic M/M+2 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for the spectroscopic techniques used in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H NMR spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Data Acquisition: Spectra were acquired at room temperature. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 64 scans were accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a drop of the neat liquid was placed between two potassium bromide (KBr) plates to form a thin film. For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the solid was placed directly on the ATR crystal (e.g., diamond), and pressure was applied to ensure good contact.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer or a similar instrument equipped with a universal ATR accessory.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or KBr plates was recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum was analyzed for characteristic absorption bands.

3. Mass Spectrometry (MS)

  • Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification. A small amount of the analyte was dissolved in a volatile solvent (e.g., dichloromethane, hexane) and injected into the GC.

  • Instrumentation: A GC-MS system, such as an Agilent 7890B GC coupled to a 5977A MSD, was used.

  • GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the isomers. Helium was used as the carrier gas.

  • MS Conditions: Electron ionization (EI) at 70 eV was used. The mass spectrometer was scanned over a mass range of m/z 40-400.

  • Data Analysis: The resulting mass spectra were analyzed for the molecular ion peak and characteristic fragmentation patterns.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_separation Separation (Optional) cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Isomer Identification Sample Isomer Mixture or Synthesized Product GC Gas Chromatography (GC) Sample->GC Injection NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolution IR Infrared (IR) Spectroscopy Sample->IR Direct Analysis MS Mass Spectrometry (MS) GC->MS Eluent MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Groups & Substitution Pattern IR->IR_Data Comparison Comparison with Reference Spectra MS_Data->Comparison NMR_Data->Comparison IR_Data->Comparison Identification Isomer Structure Elucidation Comparison->Identification

Caption: Workflow for the spectroscopic identification of this compound isomers.

This comprehensive guide provides a foundational resource for the spectroscopic comparison of this compound isomers. By utilizing the provided data and experimental protocols, researchers can confidently identify and characterize these closely related compounds, facilitating advancements in chemical synthesis and drug development.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Chloro-2-fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Halogenated organic compounds, particularly those containing fluorine and chlorine, have garnered significant attention due to their unique physicochemical properties that can enhance biological activity. This guide provides a comprehensive comparison of the biological activities of compounds conceptually derived from the versatile building block, 5-Chloro-2-fluorotoluene. While direct derivatives are an emerging area of research, this document focuses on structurally related compounds, offering valuable insights into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols.

The strategic incorporation of chlorine and fluorine atoms into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its distinct substitution pattern, represents a promising scaffold for the synthesis of novel bioactive compounds. This guide explores the therapeutic promise of such derivatives by examining the activities of analogous chemical structures.

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have highlighted the potent anticancer effects of compounds bearing the chloro and fluoro moieties present in this compound. These derivatives have shown efficacy against various cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival.

A notable class of compounds, 5-chloro-indole-2-carboxylates, has demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1] The EGFR signaling cascade, when dysregulated, can lead to uncontrolled cell growth and tumor progression.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding GRB2 GRB2 EGFR:f2->GRB2 Phosphorylation PI3K PI3K EGFR:f2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Similarly, hybrid molecules incorporating a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety, reminiscent of a functionalized toluene, have exhibited significant cytotoxic effects against a panel of human cancer cell lines.[2][3]

Comparative Anticancer Activity Data
Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
5-Chloro-indole-2-carboxylatesVariousGI500.029 - 0.078[1]
IC50 (EGFR)0.068 - 0.089[1]
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesNCI-60 PanelGI50 (mean)1.57[2][3]
Leukemia (MOLT-4, SR)GI50< 0.01 - 0.02[2][3]
Colon Cancer (SW-620)GI50< 0.01 - 0.02[2][3]
CNS Cancer (SF-539)GI50< 0.01 - 0.02[2][3]
Melanoma (SK-MEL-5)GI50< 0.01 - 0.02[2][3]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The presence of halogens in a molecule is a well-established strategy for enhancing antimicrobial potency. Derivatives structurally related to this compound have demonstrated promising activity against a range of bacterial and fungal strains. For instance, Schiff bases derived from 5-chloro-salicylaldehyde have been synthesized and evaluated for their antimicrobial effects.

Comparative Antimicrobial Activity Data
Compound ClassMicroorganismActivity MetricValue (µg/mL)
5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazolePseudomonas aeruginosaMICNot specified, but potent
Aspergillus nigerMICNot specified, but potent
Chiral Zn(II) Schiff Base ComplexesStaphylococcus aureusMICLower than Gram-negative
Escherichia coliMICHigher than Gram-positive
Pseudomonas aeruginosaMICHigher than Gram-positive

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, and its inhibition is a major target for anti-inflammatory drug development.[4] Phloroglucinol-based derivatives have been shown to inhibit inflammatory mediators like iNOS and NF-κB.[5]

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB->DNA Translocation Gene Pro-inflammatory Gene Expression DNA->Gene Transcription

Comparative Anti-inflammatory Activity Data
Compound ClassTargetActivity MetricValue (µM)Reference
Phloroglucinol DerivativesiNOSIC5019.0 - 19.5[5]
NF-κBIC5034.0 - 37.5[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the key assays are provided below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Activity Screening cluster_analysis Data Analysis & Interpretation Start Starting Material (e.g., this compound) Synth Chemical Synthesis Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify Anticancer Anticancer Assays (MTT, etc.) Purify->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Purify->Antimicrobial Antiinflammatory Anti-inflammatory Assays (COX-2, NF-κB) Purify->Antiinflammatory Data Data Collection (IC50, MIC values) Anticancer->Data Antimicrobial->Data Antiinflammatory->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8][9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Standardized microbial inoculum

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • Fluorometric or colorimetric detection reagent

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Signal Detection: After a specific incubation time, stop the reaction and measure the product formation using a suitable detection reagent and a plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

While direct and extensive research on the biological activities of compounds derived specifically from this compound is still an evolving field, the comparative analysis of structurally similar molecules provides compelling evidence for their therapeutic potential. The presence of both chloro and fluoro substituents on an aromatic ring is a recurring motif in compounds exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the design and development of novel therapeutic agents based on this promising chemical scaffold. Further exploration into the synthesis and biological evaluation of direct derivatives of this compound is warranted and holds the potential to yield a new generation of potent and selective drugs.

References

Mechanistic Insights into Reactions of 5-Chloro-2-fluorotoluene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Chloro-2-fluorotoluene is a key aromatic building block in the synthesis of a wide range of pharmaceuticals and fine chemicals. Its reactivity is governed by the interplay of the chloro, fluoro, and methyl substituents on the benzene ring, making it a versatile substrate for various transformations. This guide provides a comparative analysis of common mechanistic pathways involving this compound, supported by experimental data and detailed protocols to aid in reaction design and optimization.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is compared with a structurally similar, common substrate, 4-chlorotoluene, to highlight the electronic and steric effects of the fluorine substituent.

Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Buchwald-Hartwig Amination 4-ChlorotolueneMorpholinePd(dba)₂ / XPhosToluene, reflux, 6 h94
Sonogashira Coupling 4-IodotoluenePhenylacetylene5% Pd on alumina / 0.1% Cu₂O on aluminaTHF-DMA (9:1), 80 °C, flow60[1]
Suzuki-Miyaura Coupling 4-ChloroanisolePhenylboronic acid[IPr·H][Pd(ƞ³-cin)Cl₂]Ethanol, K₂CO₃, 60 °C>95[2]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitro group in chloronitropyridines significantly activates the ring towards nucleophilic attack. A comparative study on the reaction of various chloronitropyridine isomers with piperidine provides quantitative insight into how substituent positions influence reaction rates. This data serves as a useful proxy for understanding the electronic effects that would govern SNAr on this compound, where the fluorine and chlorine atoms act as electron-withdrawing groups.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low

Data adapted from a comparative study on chloronitropyridines reacting with piperidine in ethanol.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following are representative protocols for key reactions discussed in this guide.

Buchwald-Hartwig Amination of an Aryl Chloride

This protocol describes the amination of 4-chlorotoluene with morpholine, a reaction analogous to what would be performed on this compound.

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-Butoxide

  • Toluene (degassed)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (1.0 equiv.) and morpholine (1.5 equiv.) to the flask.

  • Heat the resulting mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer, wash with water and brine, and dry over sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of an Aryl Halide (Flow Chemistry)

This protocol details a continuous flow method for the Sonogashira coupling of 4-iodotoluene with phenylacetylene.[1]

Materials:

  • 4-Iodotoluene

  • Phenylacetylene

  • 5% Palladium on alumina powder

  • 0.1% Copper(I) oxide on alumina powder

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

  • Pack cartridges for a continuous flow reactor with a mixture of 5% Pd on alumina and 0.1% Cu₂O on alumina (17:1 weight ratio).

  • Prepare a solution of 4-iodotoluene (1.0 equiv.) and phenylacetylene (1.2 equiv.) in a 9:1 mixture of anhydrous THF and DMA.

  • Pass the solution through the heated (80 °C) catalyst cartridges at a defined flow rate (e.g., 0.1 mL/min).

  • Collect the eluate and monitor the reaction progress by GC-MS.

  • For isolation, add water to the eluate and extract with an organic solvent (e.g., hexane).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Kinetic Analysis of Nucleophilic Aromatic Substitution

This protocol outlines a general method for determining the second-order rate constant of an SNAr reaction using UV-Vis spectrophotometry.[5]

Materials:

  • Chloronitropyridine isomer (or this compound)

  • Nucleophile (e.g., piperidine)

  • Ethanol (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the chloronitropyridine substrate and the nucleophile in ethanol.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 40 °C).

  • In a quartz cuvette, mix the substrate and a large excess of the nucleophile solution to ensure pseudo-first-order kinetics.

  • Immediately place the cuvette in the thermostatted spectrophotometer and record the absorbance change at the wavelength corresponding to the product formation over time.

  • The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance data to a first-order rate equation.

  • Repeat the experiment with varying concentrations of the nucleophile.

  • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the fundamental mechanistic cycles and experimental workflows for the reactions discussed.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Cycle cluster_cycle Pd0 Pd(0)L_n OA Oxidative Addition Complex Pd0->OA Ar-X Amine_Complex Amine Coordination OA->Amine_Complex HNR'R'' Amido_Complex Amido Complex Amine_Complex->Amido_Complex -HX, Base Amido_Complex->Pd0 Regeneration Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L_n Sonogashira_Coupling Sonogashira Coupling Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n Pd_OA Ar-Pd(II)-X Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)-C≡CR' Pd_OA->Pd_TM Transmetalation (Cu-C≡CR') Pd_TM->Pd0 Regeneration Product Ar-C≡CR' Pd_TM->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne Base, Alkyne Cu_Alkyne->CuX Regeneration Alkyne H-C≡CR' Experimental_Workflow General Experimental Workflow Start Reaction Setup (Reactants, Catalyst, Solvent, Base) Reaction Reaction under Controlled Conditions (Temperature, Time, Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup If complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis

References

A Comparative Guide to the Synthesis of 5-Chloro-2-fluorotoluene: A Computational and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic pathways to 5-Chloro-2-fluorotoluene, a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] By integrating computational analysis of reaction mechanisms with a review of experimental data, this document offers an objective assessment of viable synthetic routes, enabling researchers to make informed decisions for process development and optimization.

At a Glance: Synthetic Strategies

The synthesis of this compound can be primarily approached through two distinct pathways:

  • Diazotization of 5-Chloro-2-aminotoluene followed by a Balz-Schiemann Reaction: This classical approach involves the conversion of an aromatic amine to a diazonium salt, which is subsequently transformed into the corresponding aryl fluoride.[3][4]

  • Halogen Exchange (Halex) Reaction of 2,5-Dichlorotoluene: This method involves the nucleophilic substitution of a chlorine atom with fluorine on the aromatic ring.[5]

This guide will delve into the theoretical and practical aspects of each route, presenting available quantitative data and detailed experimental protocols.

Data Summary: A Comparative Overview

The following tables summarize the key aspects of the two primary synthetic routes to this compound.

Table 1: Comparison of Synthetic Pathways

FeatureBalz-Schiemann ReactionHalogen Exchange (Halex) Reaction
Starting Material 5-Chloro-2-aminotoluene2,5-Dichlorotoluene
Key Reagents Nitrous acid (from NaNO₂), Fluoroboric acid (HBF₄) or Anhydrous HFFluorinating agents (e.g., KF, CsF)
General Reaction Conditions Low-temperature diazotization followed by thermal or photochemical decompositionHigh temperatures, often with a phase-transfer catalyst
Reported Yield Can be high (up to 98% for a similar isomer)[6]Variable, dependent on catalyst and conditions
Purity Potentially high (up to 99.9% for a similar isomer)[6]Can be challenging due to side reactions
Key Advantages Well-established, high regioselectivity[3]Potentially more direct if the starting material is readily available
Key Disadvantages Involves potentially explosive diazonium salt intermediates[7]Harsh reaction conditions, potential for side products

Reaction Pathway Analysis

Route 1: Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aromatic amines.[3][4] The reaction proceeds in two main stages: the diazotization of the starting amine and the subsequent fluoro-dediazoniation of the resulting diazonium salt.

Computational Insights:

Experimental Protocol (Adapted from a similar synthesis[6]):

Step 1: Diazotization

  • In a suitable reactor, cool anhydrous hydrofluoric acid (2-5 molar equivalents) to 5-7 °C.

  • Slowly add 5-chloro-2-aminotoluene (1 molar equivalent) dropwise to the anhydrous hydrofluoric acid over a period of 7-10 hours, maintaining the temperature at 5-7 °C.

  • After the addition is complete, allow the mixture to react for an additional 1-3 hours at the same temperature to form the diazonium salt solution.

Step 2: Fluoro-dediazoniation (Thermal Decomposition)

  • Cool the diazonium salt solution to -3 to 0 °C.

  • Slowly add a solution of sodium nitrite (1-1.5 molar equivalents) dropwise over 8-10 hours, maintaining the low temperature.

  • After the addition, continue the reaction for another 1-3 hours.

  • Gradually warm the reaction mixture to 0-40 °C to initiate thermal decomposition of the diazonium salt, leading to the formation of this compound.

Reported Performance: A patent for the synthesis of the isomeric 4-chloro-2-fluorotoluene using a similar procedure reports a yield of up to 98% and a purity of 99.9%.[6]

Workflow Diagram:

Balz_Schiemann_Workflow Balz-Schiemann Reaction Workflow cluster_diazotization Diazotization cluster_fluorination Fluoro-dediazoniation A 5-Chloro-2-aminotoluene C Diazonium Salt Intermediate A->C Slow Addition B Anhydrous HF (5-7 °C) D Sodium Nitrite (-3 to 0 °C) C->D Formation in situ E Thermal Decomposition (0-40 °C) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Route 2: Halogen Exchange (Halex) Reaction

The Halogen Exchange (Halex) reaction offers an alternative route to aryl fluorides, involving the substitution of a chlorine atom with fluorine. This method is particularly attractive if the corresponding chloro-aromatic compound is readily available.

Computational Insights:

Computational studies on halogen exchange reactions often focus on the energetics and mechanism of nucleophilic aromatic substitution (SNAr). The feasibility of the reaction is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups are generally required to activate the ring towards nucleophilic attack. The presence of a chlorine atom and a methyl group in 2,5-dichlorotoluene provides some activation, but the reaction is expected to require forcing conditions. Computational modeling can be used to predict the reaction barriers and the influence of catalysts and solvents on the reaction rate.

Experimental Protocol (General Procedure):

  • In a high-pressure reactor, combine 2,5-dichlorotoluene with a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).

  • A phase-transfer catalyst (e.g., a quaternary ammonium salt) and a high-boiling point aprotic polar solvent (e.g., sulfolane or N,N-dimethylformamide) are typically added.[12]

  • The reaction mixture is heated to a high temperature (often exceeding 200 °C) under pressure for several hours.

  • After cooling, the reaction mixture is worked up to isolate the this compound.

Performance Data: Specific experimental data for the synthesis of this compound via this method is not widely reported in the literature, making a direct comparison of yield and purity challenging. The efficiency of the Halex reaction is highly substrate-dependent and often requires significant optimization.

Logical Relationship Diagram:

Halex_Reaction_Logic Halex Reaction Logic Start 2,5-Dichlorotoluene Product This compound Start->Product FluorinatingAgent Fluorinating Agent (e.g., KF, CsF) FluorinatingAgent->Product Catalyst Phase-Transfer Catalyst Catalyst->Product Solvent High-Boiling Solvent Solvent->Product Conditions High Temperature & Pressure Conditions->Product Byproducts Side Products (e.g., incomplete exchange) Product->Byproducts Potential for

Caption: Logical relationships in the Halex synthesis of this compound.

Conclusion and Recommendations

Both the Balz-Schiemann reaction and the Halogen Exchange reaction present viable, albeit distinct, pathways for the synthesis of this compound.

  • The Balz-Schiemann reaction , starting from 5-chloro-2-aminotoluene, is a well-documented and potentially high-yielding method. The detailed experimental protocol available for a closely related isomer provides a strong starting point for process development. However, the handling of potentially unstable diazonium salt intermediates necessitates careful safety considerations.

  • The Halogen Exchange reaction from 2,5-dichlorotoluene offers a more direct route if the starting material is economically advantageous. The primary challenges lie in the typically harsh reaction conditions required and the potential for incomplete conversion and side product formation. Further experimental investigation and optimization would be necessary to establish its efficiency for this specific transformation.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, scalability requirements, and safety infrastructure. The Balz-Schiemann reaction currently stands as the more characterized and predictable method for obtaining high-purity this compound. Future computational studies focusing on the specific reaction energetics of both pathways for this molecule would provide invaluable insights for further process optimization.

References

Comparative analysis of modern organic synthesis transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of chemical synthesis, the quest for more efficient, selective, and sustainable methods is paramount. This guide provides a comparative analysis of three cutting-edge transformations that are reshaping the field of modern organic synthesis: C-H activation, photoredox catalysis, and enzymatic synthesis. This publication is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful methodologies.

At a Glance: Performance Comparison

The choice between C-H activation, photoredox catalysis, and enzymatic synthesis depends on a variety of factors including the desired bond formation, substrate complexity, and the importance of stereoselectivity and green chemistry principles.

FeatureC-H Activation (Pd-Catalyzed)Photoredox CatalysisEnzymatic Synthesis
Principle Direct functionalization of C-H bonds, often using a directing group.Use of visible light to initiate single-electron transfer (SET) processes.Utilization of enzymes as highly specific and efficient catalysts.
Selectivity Often directed to a specific position (e.g., ortho to a directing group).Can offer unique regioselectivity based on electronic properties and radical stability.Typically exhibits exceptional chemo-, regio-, and stereoselectivity.
Reaction Conditions Often requires elevated temperatures and specific ligands.Generally proceeds under mild, ambient temperature conditions.Operates under mild, aqueous conditions, often at or near room temperature.
Substrate Scope Broad for certain arenes and heterocycles, but can be limited by directing group compatibility.Very broad, enabling a wide range of transformations with diverse functional groups.Can be highly substrate-specific, though enzyme engineering is expanding the scope.
Key Advantages Atom and step economy by avoiding pre-functionalization.Mild reaction conditions, access to novel reactivity, and use of a sustainable energy source.Unparalleled selectivity, environmentally benign, and operates under mild conditions.
Limitations Often requires directing groups, can have issues with regioselectivity in their absence, and may use precious metal catalysts.Can be sensitive to air and light, and may require specific photocatalysts.Limited substrate scope for wild-type enzymes, and potential for enzyme inhibition.

Quantitative Data Summary

The following tables provide a snapshot of the performance of each transformation for representative reactions. It is important to note that direct comparison on a single substrate across all three methods is often not feasible due to the different nature of the transformations.

Table 1: Palladium-Catalyzed C-H Arylation Performance Data[1][2][3][4][5][6][7][8][9]

This table summarizes the yield and selectivity for the direct arylation of various arenes using palladium catalysis. The reactions typically involve the coupling of an arene C-H bond with an aryl halide.

SubstrateAryl HalideCatalyst SystemSolventTemp (°C)Yield (%)Ref.
Anilinep-CF3C6H4IPd(OAc)2 / bipy-6-OHDioxane13085[1]
2-PhenylpyridinePh-IPd(OAc)2 / P(o-tol)3DMA12095[2]
BenzenePh-BrPd-diimine complexDMA14092[3]
EnamideBenzenePd(OAc)2 / Ag2CO3Dioxane10088 (Z-isomer)[4]
tert-AmylaminePh-IPd(OAc)2 / Glyoxylic AcidAcOH12075 (γ-arylation)[5]
Table 2: Photoredox-Catalyzed Arylation Performance Data[10][11][12][13][14][15][16][17][18][19]

This table showcases the yields for aryl-aryl bond formation using visible-light photoredox catalysis, often coupling arenes with aryl halides or diazonium salts.

AreneArylating AgentPhotocatalystSolventTemp (°C)Yield (%)Ref.
Mesitylene4-MeO-Ph-N2BF4Ru(bpy)3(PF6)2 / PPh3AuNTf2MeCNRT85[6]
BenzenePh-IIr(ppy)3DMSORT75[7]
Benzimidazole4-MeO-Ph-IIr(p-F-ppy)3 / CuIMeCN/THF3571[8]
Styrene4-Cl-Ph-COClIr(ppy)3MeCNRT96[9]
N-PhenylpyrrolidinonePh-N2BF4Ir(ppy)3 / NiBr2·diglymeDMFRT92[10]
Table 3: Enzymatic Synthesis of Chiral Amines Performance Data[20][21][22][23][24][25][26][27][28][29][30][31][32][33][34]

This table highlights the conversion and enantiomeric excess (ee) for the asymmetric synthesis of chiral amines from prochiral ketones using transaminase enzymes.

Ketone SubstrateEnzymeAmine DonorTemp (°C)Conversion (%)Enantiomeric Excess (%)Ref.
2'-FluoroacetophenoneTransaminase (TsRTA)Isopropylamine30~72 (crystallization-driven)>99 (R)[11]
AcetophenoneAmine Dehydrogenase (Ch1-AmDH)NH4HCO230>99>99 (R)[12]
2-HexanoneImine ReductaseMethylamine308896 (R)[13]
2-Acetyl-6-methoxypyridineRu(OAc)2{(S)-binap} (chemo-catalyst)NH4(OCOCF3)90>9999.8 (S)[14]
1-Phenoxypropan-2-oneTransaminase / Lipase CascadeIsopropylamine30>95>99 (R)[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic transformations. Below are representative protocols for each of the discussed methods.

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of Anilines[1]

Objective: To synthesize 2-arylated anilines via a palladium-catalyzed C-H activation/arylation reaction.

Materials:

  • Aniline substrate

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)2)

  • [2,2'-Bipyridin]-6(1H)-one (bipy-6-OH) ligand

  • Potassium carbonate (K2CO3)

  • Dioxane (anhydrous)

  • Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol %), bipy-6-OH (4 mol %), and K2CO3 (2.0 equiv.).

  • The tube is evacuated and backfilled with nitrogen three times.

  • Add the aniline substrate (1.0 equiv.), the aryl iodide (1.2 equiv.), and anhydrous dioxane via syringe.

  • The reaction mixture is stirred and heated to 130 °C in a preheated oil bath for 16-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2-arylated aniline.

Protocol 2: Visible-Light Photoredox-Catalyzed Arylation of Arenes[11]

Objective: To achieve the direct arylation of an arene with an aryl iodide using a photoredox catalyst and visible light.

Materials:

  • Arene (e.g., Benzene)

  • Aryl iodide

  • Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3)

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen gas

  • 14 W Compact Fluorescent Lamp (CFL)

Procedure:

  • In a glovebox, a screw-capped vial is charged with Ir(ppy)3 (0.5 mol %) and t-BuOK (3.0 equiv.).

  • The vial is sealed and taken out of the glovebox.

  • Aryl iodide (1.0 equiv.), the arene (67 equiv.), and DMSO are added via syringe under a nitrogen atmosphere.

  • The vial is placed at a distance of approximately 5-10 cm from a 14 W CFL and stirred at room temperature for 24 hours.

  • Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the biaryl product.

Protocol 3: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine[21]

Objective: To synthesize an enantiomerically pure chiral amine from a prochiral ketone using a transaminase.

Materials:

  • Prochiral ketone (e.g., 2'-Fluoroacetophenone)

  • Transaminase (e.g., HeWT or TsRTA)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • HEPES buffer (0.1 M, pH 8)

  • 3,3-Diphenylpropionic acid (for in situ crystallization)

Procedure:

  • Prepare a buffer solution of HEPES (0.1 M) containing PLP (1 mM).

  • To a reaction vessel, add the buffer solution, isopropylamine (as an excess, e.g., 5-10 equiv.), and the transaminase enzyme (as a cell-free extract or purified enzyme).

  • Add the prochiral ketone substrate to initiate the reaction.

  • If implementing in situ crystallization to drive the equilibrium, add 3,3-diphenylpropionic acid (1.0 equiv.).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • The progress of the reaction is monitored by HPLC or GC analysis for ketone conversion and amine formation.

  • For product isolation, if crystallization occurred, the solid product can be collected by filtration. Otherwise, the reaction mixture is typically basified and extracted with an organic solvent (e.g., ethyl acetate or MTBE).

  • The organic extracts are dried and concentrated to give the chiral amine product, which can be further purified if necessary. Enantiomeric excess is determined by chiral HPLC or GC.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles and workflows for the discussed transformations.

C-H Activation Catalytic Cycle

G Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Catalyst Active Pd(II) Catalyst Pd(II) Precatalyst->Active Pd(II) Catalyst Activation Arene Substrate (R-H) Arene Substrate (R-H) Palladacycle Intermediate Palladacycle Intermediate Arene Substrate (R-H)->Palladacycle Intermediate Aryl Halide (Ar-X) Aryl Halide (Ar-X) Pd(IV) Intermediate Pd(IV) Intermediate Aryl Halide (Ar-X)->Pd(IV) Intermediate Product (R-Ar) Product (R-Ar) Active Pd(II) Catalyst->Palladacycle Intermediate C-H Activation Palladacycle Intermediate->Pd(IV) Intermediate Oxidative Addition Pd(IV) Intermediate->Product (R-Ar) Pd(IV) Intermediate->Active Pd(II) Catalyst Reductive Elimination

Palladium-catalyzed C-H activation/arylation cycle.
Photoredox Catalysis Workflow

G PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star Excitation Sub_rad Substrate Radical PC_star->Sub_rad PC+ PC+ PC_star->PC+ SET Product Product Sub_rad->Product Light Visible Light (hν) Light->PC Substrate Substrate Substrate->Sub_rad Reagent Reagent Reagent->Product PC+->PC Reduction

Generalized single-electron transfer (SET) photoredox cycle.
Enzymatic Synthesis (Ping-Pong Bi-Bi Mechanism)

G E Enzyme (E) E_S1 E-Substrate1 Complex E->E_S1 E_mod Modified Enzyme (E') E_S1->E_mod Product1 Product1 E_S1->Product1 E_mod_S2 E'-Substrate2 Complex E_mod->E_mod_S2 E_mod_S2->E Product2 Product2 E_mod_S2->Product2 Substrate1 Substrate1 Substrate1->E_S1 Substrate2 Substrate2 Substrate2->E_mod_S2

Ping-Pong Bi-Bi mechanism for an enzymatic reaction.

Conclusion

Modern organic synthesis is characterized by a drive towards greater efficiency and sustainability. C-H activation, photoredox catalysis, and enzymatic synthesis each offer unique advantages to the synthetic chemist. C-H activation provides a powerful strategy for atom and step economy, photoredox catalysis opens doors to novel reactivity under mild conditions powered by light, and enzymatic synthesis delivers unparalleled selectivity and green credentials. By understanding the comparative strengths and limitations of these transformative methodologies, researchers can better select the optimal tools for their synthetic challenges, accelerating discovery and innovation in chemical and pharmaceutical sciences.

References

A Comparative Guide to the Alkylation of Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The alkylation of active methylene compounds is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in academic research and the pharmaceutical industry for the construction of complex molecular architectures. This guide provides a comparative overview of three common methodologies for the alkylation of diethyl malonate, a classic active methylene compound. We will objectively compare the performance of these methods, supported by experimental data, and provide detailed protocols to assist researchers in selecting the optimal procedure for their synthetic needs.

The core of this transformation involves the deprotonation of the acidic α-hydrogen of the active methylene compound to form a stabilized enolate, which then acts as a nucleophile to displace a leaving group from an alkylating agent in an SN2 reaction. The choice of base, solvent, and reaction conditions can significantly influence the yield, reaction time, and substrate scope of the alkylation.

Comparison of Alkylation Methodologies

This guide focuses on three distinct and widely used methods for the alkylation of diethyl malonate: the classical sodium ethoxide in ethanol, the use of a strong, non-nucleophilic base (sodium hydride) in an aprotic solvent, and a milder phase-transfer catalysis (PTC) approach. The following table summarizes the quantitative data for the alkylation of diethyl malonate with an alkyl bromide using these three methods.

Parameter Method 1: Sodium Ethoxide in Ethanol Method 2: Sodium Hydride in Aprotic Solvent Method 3: Phase-Transfer Catalysis (PTC)
Active Methylene Compound Diethyl malonateDiethyl malonateDiethyl malonate
Alkylating Agent Ethyl iodide or bromideEthyl bromoacetate1-Bromobutane
Base Sodium ethoxide (NaOEt)Sodium hydride (NaH)Potassium carbonate (K₂CO₃)
Solvent Absolute EthanolDimethylformamide (DMF)Acetonitrile or Dichloromethane
Catalyst NoneNone18-Crown-6
Reaction Temperature Reflux20 °CReflux (DCM) or 100 °C (Acetonitrile)
Reaction Time 1-2 hours10 minutes1.5-2 hours
Yield ~88%[1]65-98%[2]High (specific yield not stated, but method is described as high-yielding)[3]

Experimental Protocols

Method 1: Classical Alkylation with Sodium Ethoxide in Ethanol

This method is the traditional approach to malonic ester synthesis, utilizing a relatively inexpensive and mild base.[1]

Procedure for the synthesis of diethyl ethylmalonate:

  • In a flask equipped with a reflux condenser and a dropping funnel, dissolve 2.3 g of sodium in 25 g of absolute ethanol to prepare a solution of sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, gradually add 16 g of cooled diethyl malonate. A voluminous, pasty mass of the sodium salt of diethyl malonate will form.

  • From the dropping funnel, add 20 g of ethyl iodide (or an equimolar amount of ethyl bromide) in small portions while shaking the reaction mixture.

  • Heat the reaction mixture to reflux for one to two hours, or until the solution is no longer alkaline to litmus paper.

  • After the reaction is complete, remove the ethanol by evaporation under reduced pressure.

  • Treat the residue with water and extract the product with diethyl ether.

  • Evaporate the ether and distill the residue, collecting the fraction boiling at 206-208 °C to obtain diethyl ethylmalonate.[4]

Method 2: Alkylation with Sodium Hydride in an Aprotic Solvent

The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as DMF or THF avoids potential side reactions like transesterification and can lead to very high yields.[2]

General procedure for the alkylation of an active methylene compound:

  • To a solution of the active methylene compound (e.g., diethyl malonate, 5 mmol) in anhydrous DMF (3 mL), add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) under an inert atmosphere.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add a solution of the alkylating agent (e.g., ethyl bromoacetate, 5 mmol) in anhydrous DMF (3 mL) dropwise to the reaction mixture.

  • After stirring for an additional 10 minutes at room temperature, pour the reaction mixture into 150 mL of water.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous calcium chloride, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[2]

Method 3: Phase-Transfer Catalysis (PTC) Alkylation

Phase-transfer catalysis offers a milder and often more convenient alternative to traditional methods, avoiding the need for strongly basic and anhydrous conditions.[3]

Procedure for the synthesis of diethyl butylmalonate:

  • In a dry 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl malonate (0.050 mol, 8.00 g), 1-bromobutane (0.055 mol, 7.54 g), powdered anhydrous potassium carbonate (a significant excess), and 18-crown-6 (0.002 mol, 0.50 g).

  • Add 5 mL of either acetonitrile or dichloromethane as the solvent.

  • With vigorous stirring, heat the mixture to reflux (for dichloromethane) or 100 °C (for acetonitrile) using a heating mantle or sand bath.

  • Continue to heat and stir the reaction mixture for 1.5 to 2 hours.

  • After the reaction is complete, cool the mixture to room temperature and proceed with a suitable workup, such as extraction and purification by distillation or chromatography.[3][5]

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for the alkylation of an active methylene compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Active Methylene Compound Active Methylene Compound Deprotonation Deprotonation Active Methylene Compound->Deprotonation Base Base Base->Deprotonation Alkylating Agent Alkylating Agent Alkylation (SN2) Alkylation (SN2) Alkylating Agent->Alkylation (SN2) Deprotonation->Alkylation (SN2) Forms Enolate Alkylated Product Alkylated Product Alkylation (SN2)->Alkylated Product Byproducts Byproducts Alkylation (SN2)->Byproducts

Caption: General workflow for the alkylation of active methylene compounds.

Conclusion

The choice of method for the alkylation of active methylene compounds depends on several factors, including the specific substrate, the desired scale of the reaction, and the available laboratory resources.

  • The classical sodium ethoxide method is cost-effective and well-established, making it suitable for many applications.

  • The use of sodium hydride provides a powerful alternative that can lead to higher yields and is advantageous when side reactions like transesterification are a concern.

  • Phase-transfer catalysis represents a modern, milder approach that avoids the need for strong bases and anhydrous conditions, often simplifying the experimental setup and workup.

Researchers and drug development professionals should consider these factors when selecting a protocol to ensure an efficient and successful synthesis of their target molecules.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-fluorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and disposal protocols for researchers, scientists, and drug development professionals handling 5-Chloro-2-fluorotoluene. This guide provides immediate, procedural, and logistical information to ensure the safe management and disposal of this hazardous chemical.

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation[1][2]. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate risks and ensure environmental compliance[3]. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information.

Hazard Classification Description Personal Protective Equipment (PPE) First Aid Measures
Flammability Flammable liquid and vapor[1].Wear flame-retardant lab coat.In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish[4].
Skin Irritation Causes skin irritation[1].Wear chemical-impermeable gloves[4].Remove contaminated clothing and rinse the affected area with water for at least 15 minutes.
Eye Irritation Causes serious eye irritation[1].Wear safety goggles or a face shield.Immediately flush eyes with an emergency eyewash station for a minimum of 15 minutes[5].
Respiratory Irritation May cause respiratory irritation[1].Handle in a well-ventilated area or a fume hood.If inhaled, move to fresh air. Seek medical attention if breathing becomes difficult.

Spill and Accidental Release Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure personnel safety.

  • Evacuate and Isolate: Evacuate non-essential personnel from the immediate spill area[4].

  • Eliminate Ignition Sources: Remove all sources of ignition from the area[4].

  • Ventilate: Ensure adequate ventilation[4].

  • Containment: Use absorbent materials to contain the spill. Do not let the chemical enter drains[4].

  • Collection: Collect the spilled material and absorbent in a suitable, closed container for disposal[4].

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly[6].

Step-by-Step Disposal Procedure

The proper disposal of this compound is managed through a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain[6][7].

  • Segregation: Keep halogenated organic wastes, such as this compound, separate from non-halogenated waste streams[3][7]. Mixing these waste types increases disposal costs and complexity[7].

  • Containerization: Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container[6][8]. The container must be in good condition and have a threaded cap that can be tightly sealed[8].

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound"[7][8]. Do not use abbreviations or chemical formulas[8]. The label should be applied as soon as the first drop of waste is added[8].

  • Storage: Store the waste container in a designated satellite accumulation area. Ensure secondary containment is used to prevent spills[6].

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[6]. Halogenated organic wastes are typically disposed of via incineration at a regulated facility[3].

  • Empty Container Disposal: A container that has held this compound can be disposed of as regular trash only after it has been thoroughly emptied, leaving as little residue as possible. All chemical labels must be defaced or removed, and the cap should be taken off before disposal[6].

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated is_empty_container Is it an empty container? start->is_empty_container rinse_and_deface Thoroughly empty, deface label, remove cap is_empty_container->rinse_and_deface Yes collect_waste Collect in a designated halogenated waste container is_empty_container->collect_waste No trash Dispose as regular trash rinse_and_deface->trash end Proper Disposal Complete trash->end label_waste Label container with 'Hazardous Waste' and full chemical name collect_waste->label_waste store_waste Store in a designated satellite accumulation area with secondary containment label_waste->store_waste disposal_request Arrange for pickup by EHS or a licensed contractor store_waste->disposal_request disposal_request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloro-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloro-2-fluorotoluene

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling of this compound (CAS No. 452-66-4), including personal protective equipment (PPE), operational protocols, and disposal plans.

Chemical Safety Overview

This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may also lead to respiratory irritation[1][2]. Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound to prevent direct contact and inhalation:

  • Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles[3][4][5]. Standard safety glasses do not offer sufficient protection[5].

  • Hand Protection: Chemical-resistant gloves are required. Always inspect gloves for integrity before use and change them immediately if contaminated[6].

  • Skin and Body Protection: A lab coat or chemical-resistant apron is necessary. For larger quantities or situations with a high risk of splashing, chemical-resistant coveralls should be worn[3][4].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors[6]. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used[4][7].

Quantitative Safety Data

The following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueSource
CAS Number452-66-4[8][9]
Molecular FormulaC₇H₆ClF[8][9]
Molecular Weight144.57 g/mol [8][9]
AppearanceColorless to almost colorless clear liquid[10]
Boiling Point162.7 ± 20.0 °C at 760 mmHg[9]
Flash Point52.5 ± 7.3 °C[9]
Density1.2 ± 0.1 g/cm³[9]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Handling and Storage Protocol
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the work area, particularly the chemical fume hood, is clean and operational.

  • Handling: Conduct all operations involving this compound within a certified chemical fume hood to ensure adequate ventilation[6]. Use non-sparking tools and take precautionary measures against static discharge[11]. Avoid contact with skin and eyes[6].

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area[6][11]. Keep it away from heat, sparks, and open flames[11].

Disposal Plan
  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Waste Segregation: Do not mix this compound waste with other waste streams[11].

  • Container Disposal: Empty containers should be handled as if they still contain the product[11].

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an emergency, follow these established protocols.

Spill Response
  • Evacuate and Isolate: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow and Emergency Plans

To further clarify the procedures, the following diagrams illustrate the standard handling workflow and the emergency response plan for a spill.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_disposal Disposal A Verify Fume Hood Operation B Inspect and Don PPE (Goggles, Gloves, Lab Coat) A->B C Transfer Chemical in Fume Hood B->C D Use Non-Sparking Tools C->D E Keep Container Closed When Not in Use D->E F Store in Cool, Dry, Ventilated Area E->F G Segregate Waste in Labeled Container F->G H Consult EHS for Disposal G->H

Caption: Standard operating procedure for handling this compound.

G Emergency Spill Response Plan cluster_initial Initial Response cluster_contain Containment cluster_cleanup Cleanup & Disposal A Spill Occurs B Alert Personnel & Evacuate Area A->B C Remove Ignition Sources B->C D Ventilate Area (if safe) C->D E Contain Spill with Absorbent Material D->E F Collect Waste with Non-Sparking Tools E->F G Place in Sealed Container for Disposal F->G H Decontaminate Spill Area G->H I Contact EHS for Waste Pickup H->I

Caption: Step-by-step emergency response plan for a this compound spill.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.